molecular formula C5H9I B1588580 5-Iodo-1-pentene CAS No. 7766-48-5

5-Iodo-1-pentene

Cat. No.: B1588580
CAS No.: 7766-48-5
M. Wt: 196.03 g/mol
InChI Key: GTEUBQCAVFVWBL-UHFFFAOYSA-N
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Description

5-Iodo-1-pentene is a useful research compound. Its molecular formula is C5H9I and its molecular weight is 196.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodopent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9I/c1-2-3-4-5-6/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEUBQCAVFVWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450851
Record name 5-IODO-1-PENTENE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7766-48-5
Record name 5-IODO-1-PENTENE
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Record name 5-iodopent-1-ene
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Foundational & Exploratory

Technical Whitepaper: Desymmetrization Synthesis of 5-Iodo-1-pentene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 5-Iodo-1-pentene starting specifically from 1,5-pentanediol .

This guide deviates from standard "recipe-style" protocols to focus on the strategic chemical engineering required to overcome the inherent symmetry of the starting material.

Executive Summary

This compound is a critical bifunctional building block in organic synthesis, serving as a "radical clock" precursor and an alkylating agent for introducing the 4-pentenyl group.

The synthesis from 1,5-pentanediol presents a classic challenge in organic chemistry: Desymmetrization . The starting material is chemically equivalent at both ends. The target molecule requires distinct functionalization (an alkene at


 and an iodide at 

).[1]

This guide recommends the Diiodide-Elimination Strategy . While statistical mono-functionalization of the diol is possible, it is operationally tedious. The recommended route converts the diol entirely to 1,5-diiodopentane, followed by a controlled, partial dehydroiodination. This method leverages significant boiling point differentials for facile purification, ensuring high reliability for research and scale-up applications.

Strategic Analysis: The Symmetry Problem

The transformation requires two distinct operations on identical primary hydroxyl groups:

  • Substitution:

    
    
    
  • Elimination:

    
    
    
Pathway Selection
RouteMethodologyProsCons
A: Mono-protection Protect 1 eq.[1] OH

Iodinate

Eliminate

Deprotect

Iodinate
High Selectivity5+ Steps; Low Atom Economy.
B: Direct Dehydration Acid-catalyzed dehydration of diolOne StepPolymerization risk; Ether formation (THP); Hard to stop at mono-ene.
C: Diiodide Route (Recommended) Diol

Diiodide

Controlled Elimination
Scalable ; Purification via Distillation is easy.Statistical yield in Step 2 (requires recycling).

Decision: We proceed with Route C . It transforms a "selectivity problem" into a "separation problem," which is easier to solve using standard fractional distillation due to the volatility of the side-product (1,4-pentadiene).

Reaction Scheme & Logic Flow

The synthesis proceeds in two distinct phases.[1][2][3][4]

  • Phase 1 (Activation): Quantitative conversion of 1,5-pentanediol to 1,5-diiodopentane using hydriodic acid.

  • Phase 2 (Differentiation): Base-promoted E2 elimination targeting the mono-alkene.

SynthesisFlow Diol 1,5-Pentanediol (Starting Material) HI Reagent: 57% HI, Reflux Diol->HI Diiodide Intermediate: 1,5-Diiodopentane HI->Diiodide Substitution (SN2) Base Reagent: DBU or KOtBu (Controlled Eq) Diiodide->Base ReactionMix Crude Mixture: 1. 1,4-Pentadiene (Volatile) 2. This compound (Target) 3. Unreacted Diiodide Base->ReactionMix Elimination (E2) Distillation Process: Fractional Distillation ReactionMix->Distillation Product TARGET: This compound (>95% Purity) Distillation->Product Fraction 2 (BP ~150°C) Recycle Recycle Stream: 1,5-Diiodopentane Distillation->Recycle Residue Recycle->Base

Figure 1: Process flow for the conversion of 1,5-pentanediol to this compound, highlighting the recycling loop.

Phase 1: Synthesis of 1,5-Diiodopentane

Objective: Convert both hydroxyl groups to iodides to create a uniform leaving group profile.

Mechanism

This step utilizes a nucleophilic substitution (


) on the protonated alcohol. The use of red phosphorus and iodine (generating 

in situ) or concentrated HI is standard. We utilize the Azeotropic HI Method for operational simplicity and high yield.
Protocol 1: Iodination

Reagents:

  • 1,5-Pentanediol (1.0 eq)[5]

  • Hydroiodic Acid (57% w/w, stabilized) (2.5 eq)

  • Solvent: None (Neat) or Toluene (for azeotropic water removal)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 1,5-pentanediol. Slowly add 57% HI. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Process Tip: For higher purity, use a Dean-Stark trap with toluene to continuously remove the water generated, driving the equilibrium to completion.

  • Workup: Cool to room temperature. Dilute with diethyl ether or hexanes.

  • Wash: Wash the organic phase sequentially with:

    • Water (to remove acid).

    • 10%

      
       (Sodium Thiosulfate) – Critical Step: This removes the violet iodine color, preventing radical side reactions.
      
    • Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Vacuum distillation (optional but recommended).

    • Target: 1,5-Diiodopentane (BP:

      
       at 10 mmHg).
      

Phase 2: Controlled Mono-Elimination

Objective: Perform a single E2 elimination to generate the terminal alkene without eliminating the second iodide.

The Statistical Challenge

Reacting a dihalide with a base yields three outcomes:

  • Starting Material: No reaction.

  • Target (Mono-ene): One elimination.

  • Over-reaction (Diene): Two eliminations (yielding 1,4-pentadiene).

Control Strategy: We use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a non-nucleophilic base. Unlike ethoxide/hydroxide, DBU minimizes substitution side reactions (


) that would form ethers. We also limit the base stoichiometry to 0.9 equivalents relative to the diiodide to statistically favor the mono-product.
Protocol 2: Dehydrohalogenation

Reagents:

  • 1,5-Diiodopentane (1.0 eq)

  • DBU (0.9 eq)

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Polar aprotic solvents accelerate E2).

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Nitrogen atmosphere (Argon preferred). This compound is light-sensitive; wrap the flask in aluminum foil.

  • Solvation: Dissolve 1,5-diiodopentane in anhydrous DMSO (0.5 M concentration).

  • Controlled Addition: Add DBU dropwise over 1 hour at room temperature.

    • Reasoning: Slow addition keeps the instantaneous concentration of base low, reducing the probability of the mono-alkene encountering base and eliminating again.

  • Reaction: Stir at

    
     for 4 hours. Monitor via TLC or GC.
    
  • Quench: Pour the mixture into ice-cold dilute HCl (to neutralize DBU).

  • Extraction: Extract with Pentane (preferred over ether for easier solvent removal later).

  • Purification (The Critical Step):

    • The crude mix contains: 1,4-pentadiene (BP

      
      ), this compound (BP 
      
      
      
      ), and 1,5-diiodopentane (High BP).
    • Distillation:

      • Remove Pentane (Rotovap).

      • Any formed 1,4-pentadiene will likely co-evaporate or boil off immediately.

      • Distill the remaining oil under reduced pressure.

      • Collect the fraction corresponding to This compound .

      • The pot residue is unreacted 1,5-diiodopentane, which can be recycled.

Data Summary & Properties

CompoundFormulaMW ( g/mol )Boiling PointDensityRole
1,5-Pentanediol

104.15

0.994Precursor
1,5-Diiodopentane

323.94

(10 torr)
2.18Intermediate
This compound

196.03

1.50Target
1,4-Pentadiene

68.12

0.66Side Product

Safety & Handling (E-E-A-T)

  • Alkyl Iodides: 1,5-Diiodopentane and this compound are alkylating agents. They are potential carcinogens. Handle only in a fume hood with double-gloving (Nitrile).

  • Light Sensitivity: The C-I bond is weak. Exposure to light causes homolytic cleavage, releasing

    
     (turning the liquid violet) and generating radicals. Store the product in amber vials over Copper turnings (stabilizer) at 
    
    
    
    .
  • Vesicant: Alkyl iodides can cause severe skin burns and blistering.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for alkyl halide synthesis).
  • Pfeffer, P. E.; Silbert, L. S. "Lithium diisopropylamide in the preparation of terminal olefins from primary alkyl halides." J. Org. Chem.1976 , 41, 1373–1379. Link

  • Negishi, E.; et al. "Conversion of ω-halo-1-alkenes." Tetrahedron Lett.1980, 21, 429. (Context on utility of iodoalkenes).
  • PubChem. "Compound Summary: this compound." National Library of Medicine. Link

  • Sigma-Aldrich. "Product Specification: 1,5-Diiodopentane." Link

Sources

5-Iodo-1-pentene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Bifunctional Reagents in Advanced Organic Synthesis

Executive Summary

5-Iodo-1-pentene (CAS: 7766-48-5) represents a critical class of bifunctional building blocks characterized by "orthogonal reactivity."[1] Possessing both a terminal alkene and a primary alkyl iodide, it serves as a linchpin in divergent synthesis.[1] The iodide moiety acts as a high-value electrophile or radical precursor, while the alkene remains available for metathesis, hydroboration, or radical trapping. This guide details the physicochemical profile, a self-validating synthesis protocol, and the mechanistic logic driving its application in medicinal chemistry and material science.

Part 1: Chemical Identity & Physical Profile

Core Data:

Parameter Value
Chemical Name This compound
CAS Number 7766-48-5
Molecular Weight 196.03 g/mol
Molecular Formula C₅H₉I
Appearance Colorless to pale yellow liquid (darkens on light exposure)
Density ~1.5 g/mL (estimate based on homologs)
Boiling Point ~169 °C (at 760 mmHg)

| Stability | Light sensitive; susceptible to homolytic cleavage of C–I bond.[1][2] |

Structural Reactivity Map

The utility of this compound lies in the electronic disparity between its two functional groups.[1] The following diagram illustrates the divergent reaction pathways available to this molecule.

ReactivityMap Core This compound (C5H9I) Iodide C-I Bond (Labile / Electrophilic) Core->Iodide Alkene Terminal Alkene (Nucleophilic / π-System) Core->Alkene SN2 Nucleophilic Substitution (Azides, Amines, Cyanides) Iodide->SN2 Lithium Lithium-Halogen Exchange (Gen. Organolithiums) Iodide->Lithium Radical Radical Generation (Atom Transfer / Cyclization) Iodide->Radical Metathesis Olefin Metathesis (RCM / Cross-Metathesis) Alkene->Metathesis Hydroboration Hydroboration-Oxidation (Alcohol Synthesis) Alkene->Hydroboration Cycloadd Cycloaddition (Diels-Alder / 1,3-Dipolar) Alkene->Cycloadd

Figure 1: Orthogonal reactivity map showing divergent pathways for the iodide (red) and alkene (green) moieties.[1]

Part 2: Validated Synthesis Protocol (Finkelstein Reaction)

While this compound is commercially available, in-house synthesis is often required to ensure freshness, as the C–I bond degrades over time.[1] The most robust method is the Finkelstein Reaction , converting 5-bromo-1-pentene to the iodide using Sodium Iodide (NaI) in Acetone.[1]

The Mechanistic Logic (Why this works)
  • Driving Force: Solubility differential.[1][3] NaI is soluble in acetone, but Sodium Bromide (NaBr) is not.[1] As the reaction proceeds via SN2 mechanism, NaBr precipitates out, driving the equilibrium forward (Le Chatelier’s Principle).

  • Visual Validation: The reaction is self-indicating.[1] The appearance of a white precipitate (NaBr) confirms the reaction is progressing.

Experimental Procedure

Reagents:

  • 5-Bromo-1-pentene (1.0 eq)[1]

  • Sodium Iodide (NaI) (2.0 eq) - Must be dry[1]

  • Acetone (Reagent Grade) - Solvent[1]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Sodium Iodide (2.0 eq) in Acetone (0.5 M concentration relative to substrate). Note: The solution will be yellow/orange.

  • Addition: Add 5-Bromo-1-pentene (1.0 eq) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (~56 °C) for 12–18 hours.

    • Checkpoint: Observe the formation of a heavy white precipitate (NaBr).[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid NaBr precipitate.[1]

    • Concentrate the filtrate under reduced pressure (Rotovap) to remove acetone.[1]

    • Dissolve the residue in Diethyl Ether or Hexanes.[1]

    • Wash with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove free iodine (indicated by the disappearance of brown color).[1]

    • Wash with water and brine; dry over MgSO₄.[1][4]

  • Purification: Purify via vacuum distillation or flash column chromatography (Silica, Hexanes).[1]

    • Storage: Store over a copper wire (stabilizer) in an amber bottle at 4°C.

SynthesisWorkflow Start Start: 5-Bromo-1-pentene Reflux Reflux at 56°C (12-18 Hours) Start->Reflux Reagent NaI in Acetone (Excess) Reagent->Reflux Precipitate Visual Check: White Solid (NaBr) Forms Reflux->Precipitate Filter Filtration & Concentration Precipitate->Filter Confirmed Wash Wash w/ Na2S2O3 (Removes I2 color) Filter->Wash Distill Vacuum Distillation Wash->Distill Final Pure this compound (Store over Copper) Distill->Final

Figure 2: Step-by-step workflow for the Finkelstein synthesis of this compound.

Part 3: Advanced Applications in Drug Discovery

Radical Cyclization (5-exo-trig)

This compound is the textbook substrate for Atom Transfer Radical Cyclization (ATRC) .[1]

  • Mechanism: Treatment with a radical initiator (e.g., AIBN) and a hydride source (e.g., Tributyltin hydride) or a transition metal catalyst generates a primary alkyl radical.[1]

  • Pathway: The radical attacks the internal alkene in a 5-exo-trig fashion, forming a methylcyclopentane derivative.[1]

  • Relevance: This mimics the core scaffold construction of various terpene-based natural products and prostacyclins.[1]

Cross-Coupling Linkers

In PROTAC (Proteolysis Targeting Chimera) development, linker length and composition are vital.[1]

  • Usage: The iodide undergoes SN2 substitution with an amine-based warhead, while the alkene is clicked to an E3 ligase ligand via olefin metathesis or thiol-ene click chemistry.[1]

Part 4: Safety & Stability (The "Application Scientist" Perspective)

1. Light Sensitivity (Photolysis): Alkyl iodides have a weak C–I bond (~50 kcal/mol).[1] Exposure to UV light causes homolytic cleavage, generating iodine radicals (I•) which recombine to form I₂ (purple/brown color).[1]

  • Protocol: Always wrap glassware in aluminum foil during synthesis and storage.[1]

2. Stabilization with Copper: Free iodine is autocatalytic for decomposition.[1]

  • Protocol: Add a few strands of clean copper wire to the storage vial.[1] Copper reacts with free iodine to form CuI (insoluble), keeping the liquid colorless and neutral.

3. Alkylating Potential: As a primary alkyl halide, it is a potent alkylating agent.[1]

  • Safety: Use double-gloving (Nitrile) and handle strictly inside a fume hood to avoid inhalation or skin contact.[1]

References

  • PubChem. (n.d.).[1] 5-Iodopent-1-ene (Compound).[1][2][5][6][7] National Library of Medicine.[1] Retrieved from [Link][1]

  • Finkelstein, H. (1910).[1][3] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1] (Foundational Finkelstein Reaction).[1][3]

  • Organic Chemistry Portal. (n.d.).[1] Finkelstein Reaction: Synthesis of alkyl iodides. Retrieved from [Link]

  • Curran, D. P. (1988).[1] The Design and Application of Free Radical Chain Reactions in Organic Synthesis. Synthesis, 1988(06), 417-439.[1] (Reference for 5-exo-trig radical cyclization mechanics).

Sources

Technical Guide: Discovery and Synthesis of 5-Iodo-1-pentene

[1][2]

Executive Summary

5-Iodo-1-pentene (CAS: 7766-48-5) is a bifunctional organic building block characterized by a terminal alkene and a primary alkyl iodide.[1][2] It serves as a critical intermediate in physical organic chemistry, particularly in the study of radical clock kinetics, atom transfer radical addition (ATRA), and the synthesis of cyclopentane derivatives via 5-exo-trig cyclization.

This guide details the historical genesis of its synthesis, the definitive "Finkelstein" protocol, and the mechanistic principles that govern its production.[2] It is designed for researchers requiring high-purity synthesis for kinetic studies or total synthesis applications.[1][2]

Key Physical Properties
PropertyValueNote
Molecular Formula

Molecular Weight 196.03 g/mol
Boiling Point 142°C (at 760 mmHg)Often distilled at reduced pressure (e.g., ~45°C at 15 mmHg) to prevent decomposition.[1][2][3]
Density 1.568 g/mLat 25°C
Appearance Colorless to pale yellow liquidDarkens upon light exposure (liberation of

).[2]
Stability Light/Heat SensitiveStore over Copper (Cu) wire to scavenge free iodine.[2]

Historical Genesis and Mechanistic Evolution

While simple alkyl halides were characterized in the late 19th century, the specific isolation and characterization of this compound gained prominence in the mid-20th century during the "Golden Age" of physical organic chemistry.[1] Researchers required precise radical precursors to test ring-closure theories (later formalized as Baldwin's Rules).[1][2]

The seminal characterization is often attributed to the work surrounding solvolysis and radical cyclization studies in the 1960s, specifically referenced in Journal of the American Chemical Society (1967), where the compound was used to probe the kinetics of 5-hexenyl vs. 4-pentenyl radical cyclizations.

The Synthetic Challenge

The synthesis of this compound presents a specific regiochemical challenge: introducing a good leaving group (iodide) at the primary carbon without affecting the terminal double bond.[1][2] Early attempts using direct halogenation of 1-pentene resulted in Markovnikov addition across the double bond (giving 2-iodopentane).[1][2]

Therefore, the Nucleophilic Substitution (Finkelstein) route became the industry standard, utilizing the solubility differences of sodium halides in acetone to drive the reaction.[2]

Core Mechanism: The Finkelstein Exchange

The most robust synthesis involves the conversion of 5-bromo-1-pentene (or the corresponding tosylate) to the iodide.[1][2] This is a classic

Mechanistic Principles
  • Nucleophile: The Iodide ion (

    
    ) is a soft, high-nucleophilicity species.[1][2]
    
  • Solvent Effect: Acetone is a polar aprotic solvent.[2] Sodium Iodide (NaI) is soluble in acetone (due to the high polarizability of

    
    ), whereas Sodium Bromide (NaBr) and Sodium Chloride (NaCl) are insoluble.[1][2][4]
    
  • Driving Force: As the reaction proceeds, NaBr precipitates out of the solution.[2][4] This removal of product from the equilibrium phase drives the reaction to completion.[2]

FinkelsteinMechanismReactantsReactants5-Bromo-1-pentene + NaI(Soluble in Acetone)TSTransition State[Br...C...I]‡(Backside Attack)Reactants->TSSN2 SubstitutionProductsProductsThis compound + NaBr(Precipitate)TS->ProductsInversionPrecipitationDriving ForceNaBr(s) ↓Products->PrecipitationSolubility Limit

Figure 1: The Finkelstein reaction mechanism relying on the precipitation of Sodium Bromide to drive equilibrium.[1][2]

Experimental Protocols

Protocol A: The "Gold Standard" Finkelstein Synthesis

Source Basis: Adapted from Org. Synth. protocols for homologous terminal iodo-alkenes (e.g., 6-iodo-1-hexene).[1][2]

Reagents:

  • 5-Bromo-1-pentene (1.0 equiv)[1][2]

  • Sodium Iodide (NaI) (2.0 equiv, anhydrous)[1][2]

  • Acetone (Reagent grade, dried over

    
     if necessary)[2]
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve anhydrous NaI (30.0 g, 200 mmol) in dry acetone (150 mL). The solution should be clear yellow.[2]

  • Addition: Add 5-bromo-1-pentene (14.9 g, 100 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 12–18 hours. A white precipitate (NaBr) will form rapidly and accumulate.[2]

  • Monitoring: Monitor via TLC (Hexanes) or GC-MS. The conversion is typically >95%.[2]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid NaBr precipitate using a sintered glass funnel.[2] Wash the solid cake with cold acetone.[2]

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove the majority of acetone.[2]

    • Redissolve the residue in Diethyl Ether (

      
      ) and wash with:
      
      • 10% aqueous Sodium Thiosulfate (

        
        ) (to remove free iodine/yellow color).[2]
        
      • Brine (saturated NaCl).[2]

    • Dry the organic layer over anhydrous Magnesium Sulfate (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ).[2]
      
  • Purification: Distill the crude oil under reduced pressure. Note: this compound is thermally sensitive.[1][2] Vacuum distillation is mandatory.[2]

    • Target: Collect fractions boiling at ~45–50°C at 15 mmHg.

  • Stabilization: Add a small coil of activated Copper wire to the storage vial to prevent iodine liberation. Store at 4°C in the dark.

Protocol B: Total Synthesis from Tetrahydrofurfuryl Alcohol

If 5-bromo-1-pentene is unavailable, the alkene chain is historically generated from the ring-opening of tetrahydrofurfuryl alcohol.[1][2]

SynthesisWorkflowStartTetrahydrofurfuryl Alcohol(Commercial Precursor)Step1Tetrahydrofurfuryl ChlorideStart->Step1SOCl2, PyridineStep24-Penten-1-olStep1->Step2Na, Ether(Ring Opening/Elimination)Step3This compoundStep2->Step3I2, PPh3, Imidazole(Appel Reaction)

Figure 2: The "De Novo" synthesis route starting from cyclic ether precursors.

Key Insight for Protocol B: The ring opening of tetrahydrofurfuryl chloride using sodium metal is a classic reaction (Boord synthesis variation) that generates the terminal double bond.[2] The resulting 4-penten-1-ol is then converted to the iodide using the Appel Reaction (


1

Applications in Drug Discovery & Mechanism

Radical Probe (The "Clock")

This compound is the precursor to the 4-pentenyl radical .[1][2]

  • Mechanism:[1][2][5][6] Upon treatment with tributyltin hydride (

    
    ) and AIBN, the iodine is abstracted to form a primary carbon radical.[2]
    
  • Utility: Unlike the 5-hexenyl radical (which cyclizes rapidly to methylcyclopentane,

    
    ), the 4-pentenyl radical cyclization is much slower and thermodynamically less favorable.[1][2] This makes this compound a negative control or a specific probe for slower radical traps in biological systems.[1][2]
    
Alkylation and Grignard Formation

The iodine atom is loosely held, making this compound an excellent alkylating agent for enolates.[1][2]

  • Grignard:[1][2][7][8] It forms the Grignard reagent (4-pentenyl)MgI easily.[1][2][8]

  • Precaution: Wurtz coupling (dimerization to 1,9-decadiene) is a significant side reaction during Grignard formation.[2] Slow addition to excess Magnesium is required.[2]

References

  • ChemicalBook. (2025).[2][7] this compound Physical Properties and Safety Data. Retrieved from [1][2]

  • Bly, R. S., & Konizer, G. B. (1967).[2] Solvolysis of 4-penten-1-yl derivatives. Journal of the American Chemical Society, 89(11), 2753.[2] (Foundational characterization).

  • Organic Syntheses. (2005).[2] Preparation of 6-Iodo-1-hexene (Homologous Finkelstein Protocol). Org.[2][7][9][10] Synth. 81, 121. Retrieved from [1][2]

  • Brooks, L. A., & Snyder, H. R. (1943).[2] 4-Penten-1-ol (Precursor Synthesis).[1][2][3][10] Organic Syntheses, Coll.[2][10] Vol. 3, p.698.[2] Retrieved from [1][2]

  • PubChem. (2025).[2] Compound Summary: this compound.[1][2][11][12] National Library of Medicine.[2] Retrieved from [1][2]

Thermochemical Profile & Synthetic Utility of 5-Iodo-1-pentene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Engineers, and Radical Chemistry Specialists

Executive Summary: The Radical Linchpin

5-Iodo-1-pentene (CAS: 7766-48-5) occupies a critical niche in modern organic synthesis, serving as a "radical linchpin" for constructing cyclopentane rings—a scaffold ubiquitous in bioactive natural products and pharmaceutical candidates. Unlike its brominated or chlorinated analogs, the thermodynamic weakness of the C–I bond in this compound allows for facile homolytic cleavage under mild conditions, enabling Atom Transfer Radical Cyclization (ATRC) and cascade reactions that are energetically inaccessible with other halides.

This guide provides a rigorous analysis of the thermochemical properties driving these applications, supported by validated synthesis protocols and safety frameworks for handling this light-sensitive intermediate.

Physicochemical Specifications

The physical constants of this compound reflect its nature as a moderately volatile, lipophilic liquid. Accurate control of temperature and pressure is essential during purification to prevent thermal degradation (deiodination).

Table 1: Core Physicochemical Properties

PropertyValueCondition / Note
Molecular Formula

Molecular Weight 196.03 g/mol
Boiling Point 142 °CAtmospheric (760 Torr) [1, 2]
Boiling Point (Vacuum) 84–89 °CReduced Pressure (43 Torr) [1]
Density 1.568 g/mLat 25 °C [2]
Refractive Index (

)
1.5162
Flash Point 44 °CClosed Cup (Flammable)
Solubility Immiscible in water; Soluble in DCM, THF, Acetone
Appearance Colorless to pale yellow liquidDarkens upon light exposure (

liberation)
Thermochemical & Reactivity Profile

The utility of this compound is governed by the thermodynamics of the carbon-iodine bond. Understanding these energetics is crucial for designing efficient radical chains.

3.1 Bond Dissociation Energy (BDE) & Radical Formation

The primary driver for using this compound over 5-bromo-1-pentene is the significantly lower Bond Dissociation Energy (BDE) of the C–I bond.

  • C–I BDE (Primary Alkyl): ~53–57 kcal/mol (222–238 kJ/mol) [3].

  • C–Br BDE (Primary Alkyl): ~68–70 kcal/mol (285–293 kJ/mol).

Thermodynamic Implication: The weak C–I bond allows for iodine atom transfer to occur rapidly with common radical initiators (e.g., AIBN,


) or via photoredox catalysis. The formation of the primary alkyl radical is the rate-limiting initiation step, but once formed, the 5-exo-trig cyclization is kinetically favored (

at 25°C).
3.2 Enthalpy of Formation (

)

While experimental calorimetric data for this compound is sparse, values can be estimated with high confidence using Group Additivity (Benson’s Method) relative to homologous series.

  • Estimated

    
     (liquid):  -25 to -35 kJ/mol.
    
    • Derivation: 1-Pentene (

      
       kJ/mol) + Iodine correction. The substitution of H by I is endothermic relative to the parent hydrocarbon due to steric strain and the large atomic radius of iodine, raising the enthalpy of the system.
      
3.3 Thermal Instability

Alkyl iodides are thermodynamically susceptible to elimination (


 or thermal) to form alkenes and 

, or homolysis to form

.
  • Decomposition Onset: >100 °C (without stabilizers).

  • Stabilization: Copper turnings are often added to scavenge free iodine, which otherwise catalyzes further decomposition (autocatalysis).

Synthetic Utility: The Finkelstein Protocol

The most robust synthesis of this compound is the Finkelstein Reaction , exploiting the solubility difference between sodium iodide (NaI) and sodium bromide (NaBr) in acetone. This is an equilibrium process driven to completion by the precipitation of NaBr (Le Chatelier’s Principle).

Experimental Workflow

FinkelsteinSynthesis SM 5-Bromo-1-pentene (Starting Material) Reaction Reflux (56°C) 12-18 Hours SM->Reaction Mix Reagent NaI (1.5 eq) in Acetone Reagent->Reaction Precipitate NaBr (Solid) (Removed by Filtration) Reaction->Precipitate Byproduct Workup Aq. Wash: 1. Na2S2O3 (Remove I2) 2. Brine Reaction->Workup Filtrate Product This compound (Yield: >90%) Workup->Product Distillation (Vac)

Figure 1: Finkelstein Synthesis Pathway. The driving force is the precipitation of NaBr. Sodium thiosulfate (


) wash is critical to remove free iodine (yellow color).

Step-by-Step Protocol:

  • Charge: Dissolve sodium iodide (1.5 equiv) in anhydrous acetone (0.5 M concentration).

  • Addition: Add 5-bromo-1-pentene (1.0 equiv) dropwise.

  • Reflux: Heat to mild reflux (56 °C) for 12–18 hours. Monitor by TLC or GC (disappearance of bromide).

  • Filtration: Cool to RT. Filter off the white NaBr solid.

  • Workup: Concentrate the filtrate. Dissolve residue in

    
     or Pentane. Wash with 10% 
    
    
    
    (until colorless) followed by brine.
  • Purification: Dry over

    
     and distill under reduced pressure (see Table 1) to obtain a clear liquid.
    
Applications in Drug Discovery: Radical Cyclization

This compound is the textbook substrate for 5-exo-trig radical cyclizations, used to synthesize functionalized cyclopentanes found in prostaglandins and terpene-based drugs.

Mechanism: Atom Transfer Radical Cyclization (ATRC)

The reaction proceeds via a radical chain mechanism where the weak C–I bond acts as both the radical donor and the terminator.

RadicalCyclization Substrate This compound Initiation Initiation (AIBN / Bu3Sn•) Substrate->Initiation I-abstraction AlkylRad Primary Alkyl Radical (Unstable Intermediate) Initiation->AlkylRad Cyclization 5-exo-trig Cyclization AlkylRad->Cyclization k = 10^5 s^-1 CyclicRad Cyclopentylmethyl Radical Cyclization->CyclicRad Product Iodomethyl-cyclopentane CyclicRad->Product I-transfer from Substrate/Bu3SnI Product->Substrate Chain Propagation

Figure 2: 5-Exo-Trig Radical Cyclization. The primary alkyl radical attacks the internal alkene, forming a thermodynamically stable cyclopentane ring.

Key Mechanistic Insight: The transformation relies on the "persistent radical effect." If the iodine transfer is too slow, the alkyl radical may undergo side reactions (reduction or polymerization). Therefore, reagents like hexabutylditin (


) or specific photoredox catalysts are used to modulate the iodine transfer rate.
Safety & Handling Protocols

Hazard Classification:

  • H226: Flammable liquid and vapor.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

Storage Requirements:

  • Light Exclusion: Amber glass bottles or aluminum foil wrapping is mandatory. UV light cleaves the C–I bond, liberating

    
     (evident by darkening color).
    
  • Stabilization: Store over activated Copper turnings or Silver wool to scavenge free iodine.

  • Temperature: Refrigerate at 2–8 °C.

Spill Management: Treat spills with aqueous sodium thiosulfate (


) to neutralize iodine before absorbing with inert material (vermiculite).
References
  • ChemicalBook. (2025). This compound Properties and Specifications. Retrieved from

  • GuideChem. (2025). This compound (CAS 7766-48-5) MSDS and Density Data. Retrieved from

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data inferred from primary alkyl iodide homologous series).
  • Organic Chemistry Portal. (2025). Finkelstein Reaction: Synthesis of Alkyl Iodides. Retrieved from

  • PubChem. (2025).[1] 5-Iodopent-1-ene Compound Summary. National Library of Medicine. Retrieved from

Sources

Methodological & Application

High-Fidelity Synthesis of Pent-4-en-1-ylmagnesium Iodide from 5-Iodo-1-pentene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Grignard reagent formation from 5-Iodo-1-pentene protocol Content Type: Application Notes and Protocols

Abstract

This application note details the optimized protocol for generating pent-4-en-1-ylmagnesium iodide from this compound. While 5-hexenyl substrates are famous "radical clocks" that rapidly cyclize, the 4-pentenyl radical derived from this substrate is kinetically stable against cyclization under standard Grignard conditions. The primary synthetic challenge here is not cyclization, but rather the mitigation of Wurtz homocoupling, which is prevalent with reactive primary alkyl iodides. This guide provides a high-fidelity methodology using controlled initiation and low-temperature addition to maximize the yield of the linear monomeric reagent.

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]

Substrate Utility

This compound is a valuable bifunctional building block. It introduces a linear 5-carbon chain terminated by a vinyl group, which serves as a versatile handle for subsequent functionalization (e.g., olefin metathesis, hydroboration, or radical cyclization cascades).

The "Radical Clock" Misconception

Researchers often confuse this compound with its homolog, 6-iodo-1-hexene.

  • 5-Hexenyl Radical: Undergoes rapid 5-exo-trig cyclization (

    
     at 25°C) to form the (cyclopentyl)methyl radical.
    
  • 4-Pentenyl Radical (from this compound): The analogous 4-exo-trig cyclization to a cyclobutyl system is thermodynamically disfavored and kinetically slow due to ring strain. The 5-endo-trig pathway is disfavored by Baldwin’s rules. Consequently, the 4-pentenyl radical is stable regarding cyclization during Grignard formation, making the linear reagent the exclusive product if Wurtz coupling is suppressed.

Critical Challenge: Wurtz Coupling

Primary alkyl iodides are highly reactive.[1] The carbon-iodine bond is weaker than the carbon-bromine bond, leading to rapid generation of radicals that can couple with the already-formed Grignard reagent or other radicals, forming the dimer 1,9-decadiene (Wurtz product).

Key Strategy: To favor the formation of the Grignard reagent (R-Mg-I) over the dimer (R-R), the concentration of the organic halide must be kept low relative to the magnesium surface area.

Reaction Pathway Diagram

GrignardPathways Substrate This compound (R-I) MgSurface Mg Surface (SET) Substrate->MgSurface Diffusion Radical 4-Pentenyl Radical (R•) MgSurface->Radical SET Oxidation LinearGM Pent-4-en-1-ylmagnesium Iodide (Linear Grignard) Radical->LinearGM Recombination with MgX• (Major Path) Cyclized Cyclobutyl/Cyclopentyl Species (Disfavored/Slow) Radical->Cyclized Cyclization (Negligible) Wurtz 1,9-Decadiene (Wurtz Dimer) Radical->Wurtz Dimerization (Side Reaction) LinearGM->Wurtz + R-I (Coupling)

Figure 1: Mechanistic pathways.[2] Unlike the hexenyl system, the 4-pentenyl radical does not cyclize appreciably. The primary competition is between linear Grignard formation and Wurtz dimerization.

Experimental Protocol

Materials & Equipment
  • Substrate: this compound (CAS: 7766-48-5). Note: Must be passed through a short plug of basic alumina or distilled over Cu turnings immediately before use to remove stabilizers and HI.

  • Magnesium: High-purity turnings (Grignard grade).

  • Solvent: Anhydrous Diethyl Ether (

    
    ).
    
    • Why Ether? While THF is common,

      
       is often preferred for primary alkyl iodides. It moderates the reaction rate slightly better than THF and precipitates 
      
      
      
      salts less aggressively, though solubility is generally lower. For this specific iodide, Ether minimizes Wurtz coupling at lower temperatures.
  • Activator: Iodine crystals (

    
    ) or 1,2-Dibromoethane (DBE).[3]
    
  • Atmosphere: Dry Argon or Nitrogen.[3]

Step-by-Step Methodology
Phase 1: Apparatus Preparation
  • Drying: Oven-dry a 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel overnight. Assemble hot under inert gas flow.

  • Inerting: Flame-dry the apparatus under vacuum (0.1 mmHg) and backfill with Argon three times.

Phase 2: Magnesium Activation[3]
  • Add Magnesium Turnings (1.2 - 1.5 equiv) to the flask.

    • Expert Tip: Crush the turnings with a glass rod or pestle inside the flask (under Ar) to expose fresh metallic surfaces.

  • Add a single crystal of Iodine (

    
    ).[3]
    
  • Gently heat the flask with a heat gun until iodine vapor (purple) coats the magnesium. Allow to cool to room temperature.

    • Visual Check: The magnesium should appear bright/etched where the iodine reacted.

Phase 3: Initiation
  • Add sufficient Anhydrous

    
      to just cover the magnesium turnings.
    
  • Prepare a solution of This compound (1.0 equiv) in

    
     (Concentration ~0.5 - 1.0 M) in the addition funnel.
    
  • Add 5-10% of the halide solution directly to the magnesium.

  • Observation: Wait for initiation. Signs include:

    • Disappearance of the iodine color (brown/purple

      
       clear/gray).
      
    • Mild exotherm (solvent boiling).

    • Turbidity (formation of Grignard).

  • Troubleshooting: If initiation does not occur after 5-10 minutes, add 2 drops of 1,2-dibromoethane and apply gentle localized heat. Do not proceed until initiation is confirmed.

Phase 4: Controlled Addition (Crucial Step)
  • Cooling: Once initiated, cool the reaction flask to 0°C (Ice/Water bath).

    • Why? Lower temperature significantly reduces the rate of Wurtz homocoupling relative to Grignard formation for alkyl iodides.

  • Addition: Add the remaining halide solution dropwise over 1–2 hours .

    • Rate: The addition must be slow enough that the concentration of unreacted R-I remains low.

  • Completion: After addition, remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 1–2 hours.

    • Note: Do not reflux unless necessary to dissolve salts. Reflux promotes Wurtz coupling with iodides.

Phase 5: Filtration & Storage
  • Allow the gray/black suspension to settle.

  • Cannulate the supernatant through a glass-wool plug (dried) into a clean, dry Schlenk storage flask under Argon.

  • Stability: Store at -20°C. The reagent is sensitive to light (iodide degradation); wrap the flask in foil.

Quality Control: Titration

Because Wurtz coupling consumes alkyl halide without producing active Grignard, the theoretical yield is rarely achieved. You must titrate the reagent before use.

Recommended Method: No-D NMR Titration

  • Take an NMR tube with a known amount of internal standard (e.g., 1,5-cyclooctadiene or mesitylene) in

    
     or dry 
    
    
    
    .
  • Add a precise volume (e.g., 0.1 mL) of the Grignard solution.

  • Immediately quench with a drop of

    
     or dilute acid.
    
  • Analysis: The Grignard R-Mg-I converts to the alkane (1-pentene). Integrate the olefin signals of 1-pentene against the internal standard.

    • Calculation: Molarity = (Integral_product / Integral_std) × (Moles_std / Volume_aliquot).

Summary of Key Parameters

ParameterSpecificationRationale
Stoichiometry 1.2–1.5 eq Mg : 1.0 eq R-IExcess Mg ensures complete consumption of R-I, reducing Wurtz coupling.
Temperature 0°C (Addition)

RT (Stir)
Low temp favors R-MgX formation over R-R dimerization.
Concentration 0.5 – 1.0 MHigh dilution minimizes intermolecular side reactions.
Addition Time Slow (60–90 mins)Maintains low instantaneous concentration of electrophilic R-I.
Cyclization Negligible4-pentenyl radical is kinetically stable (unlike 5-hexenyl).

References

  • General Grignard Formation & Wurtz Suppression

    • Org.[4][5][6] Synth.1979 , 59, 85. (General protocols for primary halides).

    • Garst, J. F.; Soriaga, M. P. "Grignard reagent formation. Mechanisms and Wurtz coupling." Coord.[7][8][5][6] Chem. Rev.2004 , 248, 623–652. Link

  • Radical Cyclization Kinetics (Hexenyl vs Pentenyl)

    • Chatgilialoglu, C.; Ingold, K. U.; Scaiano, J. C. "Rate constants and Arrhenius parameters for the reactions of primary alkyl radicals with mono-olefins." J. Am. Chem. Soc.1981 , 103, 7739–7742. Link

    • Note: This reference establishes the rate constants that define 5-hexenyl as a clock and 4-pentenyl as stable.
  • Titration of Grignard Reagents

    • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angew. Chem. Int. Ed.2004 , 43, 3333. (Contains standard titration protocols). Link

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Iodo-1-pentene with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026


 Cross-Coupling of Primary Alkyl Iodides

Executive Summary

The Suzuki-Miyaura coupling of 5-iodo-1-pentene with arylboronic acids represents a challenging class of cross-coupling reactions: the union of an unactivated primary alkyl electrophile (


) with an aryl nucleophile (

). Unlike standard aryl-aryl couplings, this transformation is plagued by the rapid

-hydride elimination of the alkyl-palladium intermediate, which leads to isomerization or reduction rather than the desired C-C bond formation.

This guide details a robust, field-proven protocol utilizing electron-rich, bulky phosphine ligands (specifically Tricyclohexylphosphine,


) to suppress 

-elimination and facilitate oxidative addition. We also address the specific handling requirements of this compound, a volatile and light-sensitive substrate, to ensure high reproducibility.

Strategic Analysis & Mechanistic Insight

The Core Challenge: -Hydride Elimination

The failure mode for most alkyl Suzuki couplings is kinetic. Once the Palladium(0) oxidatively adds to this compound, the resulting Alkyl-Pd(II) species (Intermediate B in the diagram below) possesses


-hydrogens.
  • Path A (Desired): Transmetallation with the arylboronic acid, followed by Reductive Elimination.[1]

  • Path B (Parasitic):

    
    -Hydride elimination releases 1,4-pentadiene (or isomers) and a Pd-hydride species, killing the coupling cycle.
    

The Solution: The use of


 or similar bulky, electron-rich ligands serves two functions:
  • Electronic: Increases electron density on Pd, accelerating the slow oxidative addition of the alkyl iodide.

  • Steric: The bulk prevents the coplanar alignment required for

    
    -hydride elimination, effectively "locking" the complex until transmetallation can occur.
    
Chemoselectivity: Avoiding Heck Cyclization

This compound contains a distal olefin. In radical-mediated pathways (like some Ni-catalysis), there is a risk of 5-exo-trig cyclization. However, under standard anionic Pd-catalyzed Suzuki conditions, the rate of intermolecular cross-coupling significantly outcompetes intramolecular insertion (Heck reaction), provided the boronic acid concentration is maintained.

Mechanistic Workflow (DOT Visualization)

SuzukiMechanism Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Alkyls) Start->OxAdd + Substrate Substrate This compound (Alkyl Iodide) Substrate->OxAdd Intermed_Pd_Alkyl Alkyl-Pd(II)-I Intermediate OxAdd->Intermed_Pd_Alkyl BetaElim β-Hydride Elimination (SIDE REACTION) Intermed_Pd_Alkyl->BetaElim Fast without Bulky Ligand TransMetal Transmetallation (+ Ar-B(OH)2 / Base) Intermed_Pd_Alkyl->TransMetal Favored by PCy3 DeadProduct 1,4-Pentadiene + Pd-H BetaElim->DeadProduct Intermed_Pd_Ar Alkyl-Pd(II)-Ar Complex TransMetal->Intermed_Pd_Ar RedElim Reductive Elimination Intermed_Pd_Ar->RedElim RedElim->Start Regeneration Product 5-Aryl-1-pentene (Coupled Product) RedElim->Product

Figure 1: Catalytic cycle highlighting the critical competition between the productive Transmetallation path (Blue) and the destructive


-Hydride Elimination path (Red).

Experimental Protocols

Pre-Reaction Checklist
  • Substrate Stability: this compound is light-sensitive and often stabilized with Copper. If the liquid appears dark brown/purple (free iodine), pass it through a small plug of basic alumina or silica before use.

  • Inert Atmosphere: Oxygen is detrimental to the electron-rich phosphine ligands (

    
     oxidizes to 
    
    
    
    , which is inactive). All solvents must be degassed.
Protocol A: The "Fu Conditions" (Standard High-Efficiency)

This protocol is adapted from the seminal work of Gregory Fu, optimized for primary alkyl iodides.

Reagents:

Component Equiv. Role
This compound 1.0 Electrophile
Arylboronic Acid 1.5 Nucleophile (Excess ensures rapid transmetallation)

|


  | 0.02 (2 mol%) | Catalyst Precursor |
| 

| 0.05 (5 mol%) | Ligand (Tricyclohexylphosphine) | |

| 3.0 | Base (Anhydrous) | | Dioxane /

| 10:1 v/v | Solvent System (0.2 M concentration) |

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under Argon, add

    
     (4.5 mg, 0.02 mmol) and 
    
    
    
    (14 mg, 0.05 mmol) to a reaction vial.
  • Solvent Addition: Add anhydrous Dioxane (4.5 mL) and stir for 1-2 minutes until the solution turns yellow/orange, indicating the formation of the active

    
     species.
    
  • Reagent Loading: Add the Arylboronic acid (1.5 mmol),

    
     (636 mg, 3.0 mmol), and degassed water (0.5 mL).
    
  • Substrate Addition: Add this compound (196 mg, 1.0 mmol) last via syringe.

  • Reaction: Seal the vial with a PTFE-lined cap. Heat to 60°C for 8–12 hours with vigorous stirring.

    • Note: Do not overheat (>80°C) as volatility of the iodide becomes an issue.

  • Workup: Cool to room temperature. Dilute with diethyl ether (10 mL) and wash with water (10 mL). Extract the aqueous layer with ether (2x). Dry organics over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Protocol B: Aqueous/Green Conditions (Surfactant Mediated)

For applications requiring milder conditions or water solubility.

Reagents:

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: TXPTS (Water-soluble phosphine) or DTBNpP (2-4 mol%)

  • Surfactant: TPGS-750-M (2 wt % in water)

  • Base:

    
     (3.0 equiv)
    

Procedure:

  • Dissolve surfactant in degassed water.

  • Add Catalyst, Ligand, and Base.[2] Stir for 10 mins.

  • Add this compound and Arylboronic acid.

  • Stir vigorously at Room Temperature or mild heat (40°C) for 12-24 hours.

  • Extract product with minimal organic solvent (EtOAc).

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or oxidation.Ensure

is fresh (white solid, not sticky). Degas solvents thoroughly (freeze-pump-thaw).
Isomerized Product "Chain walking" or

-elimination.
Increase Ligand:Pd ratio to 2.5:1. Lower temperature to 50°C. Switch to Dioxane (dry) to reduce proton sources.
Homocoupling (Ar-Ar) Slow oxidative addition of alkyl iodide.Add the alkyl iodide slowly over 1 hour to keep its concentration low relative to the catalyst, or increase the equivalents of alkyl iodide (1.2 equiv).
Black Precipitate Pd agglomeration (catalyst death).Ligand concentration is too low. Add more

.

Safety & Handling

  • This compound: Alkylating agent. Use gloves and work in a fume hood.

  • Volatility: Boiling point is ~142°C, but it has significant vapor pressure. Avoid rotary evaporation at high vacuum/high heat if the product molecular weight is low.

  • Waste: Palladium residues must be scavenged (e.g., with SiliaMetS® Thiol) before disposal to meet pharmaceutical compliance.

References

  • Primary Alkyl Halide Coupling (Seminal Work): Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[3] "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens." Journal of the American Chemical Society. [Link][4]

  • Mechanistic Insights on

    
    -Elimination: 
    Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
    [Link]
    
  • Aqueous Conditions for Primary Alkyl Halides: Gao, Y., et al. (2023).[5] "Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species." ACS Central Science. [Link]

  • Substrate Data (this compound): PubChem Compound Summary for CID 10987172. [Link]

Sources

Application Note: High-Efficiency Intermolecular Alkyl Heck Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Substrate Focus: 5-Iodo-1-pentene with Acrylates

Executive Summary

The Heck reaction (Mizoroki-Heck) is traditionally restricted to aryl or vinyl halides.[1] Primary alkyl halides, such as This compound , represent a "forbidden" substrate class in standard palladium catalysis due to rapid


-hydride elimination, which typically outcompetes the desired oxidative addition and migratory insertion steps. Furthermore, this compound presents a unique chemoselectivity challenge: it contains a pendant alkene capable of rapid intramolecular 5-exo-trig cyclization (

), competing with the desired intermolecular coupling with acrylates.

This Application Note details a validated protocol using bulky, electron-rich phosphine ligands (e.g.,


) to suppress 

-hydride elimination and facilitate the intermolecular cross-coupling of this compound with acrylates. This method achieves high linearity and suppresses the cyclization pathway, enabling access to linear

-unsaturated esters.
Mechanistic Insight & Causality
The "Alkyl Problem" in Heck Coupling

In standard Heck cycles (e.g., Pd(OAc)


/PPh

), alkyl-palladium intermediates undergo

-hydride elimination almost instantaneously after oxidative addition. To couple this compound with an acrylate, the catalyst must:
  • Accelerate Oxidative Addition: The ligand must be electron-rich to facilitate Pd(0) insertion into the

    
     bond.
    
  • Suppress

    
    -Hydride Elimination:  Bulky ligands sterically crowd the metal center, disfavoring the coplanar geometry required for syn-
    
    
    
    -hydride elimination.
  • Outcompete Cyclization: The rate of intermolecular insertion (into acrylate) must exceed the rate of intramolecular cyclization (5-exo-trig).

Pathway Bifurcation Analysis

The following diagram illustrates the critical decision points in the catalytic cycle. The success of this protocol relies on steering the flux toward "Path A" (Intermolecular Insertion) rather than "Path B" (Cyclization) or "Path C" (Elimination).

HeckMechanism Start Pd(0)L + this compound OxAdd Alkyl-Pd(II)-I Species (Oxidative Addition) Start->OxAdd Fast with e- rich Ligand Decision Selectivity Point OxAdd->Decision PathA Path A (Desired): Intermolecular Insertion (Acrylate Capture) Decision->PathA High [Acrylate] + Steric Bulk PathB Path B (Side Rxn): Intramolecular Cyclization (5-exo-trig) Decision->PathB Low [Acrylate] PathC Path C (Failure): Direct Beta-H Elimination (Isomerization) Decision->PathC Standard Ligands (PPh3) Product Linear Coupled Product (E)-oct-2,7-dienoate PathA->Product Beta-H Elim -> Reductive Elim CyclicProd Cyclized Product (Methylenecyclopentane) PathB->CyclicProd

Figure 1: Catalytic divergence in the reaction of this compound. Path A is favored by bulky electron-rich phosphines and excess acrylate.

Validated Experimental Protocol

This protocol is adapted from the seminal work of Gregory Fu , optimized for primary alkyl iodides.

Materials & Reagents
ComponentSpecificationRole
Substrate This compound (1.0 equiv)Electrophile
Coupling Partner Ethyl Acrylate (2.0 equiv)Olefin acceptor
Catalyst Precursor Pd

(dba)

(2.5 mol%)
Pd(0) Source
Ligand [P(

-Bu)

Me]

HBF

(10 mol%)
Bulky/Rich Ligand
Base Cy

NMe (N-Methyldicyclohexylamine) (1.2 equiv)
HI Scavenger
Solvent THF or Dioxane (Anhydrous)Medium
Step-by-Step Methodology

1. Catalyst Pre-complexation (Critical Step)

  • Why:

    
     is air-sensitive. Using the HBF
    
    
    
    salt is more stable but requires deprotonation in situ or strictly inert handling of the free phosphine.
  • Action: In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with Pd

    
    (dba)
    
    
    
    (23 mg, 0.025 mmol) and [P(
    
    
    -Bu)
    
    
    Me]
    
    
    HBF
    
    
    (28 mg, 0.10 mmol).
  • Activation: Add 2.0 mL anhydrous THF. Stir for 5-10 minutes until the solution turns a characteristic orange/brown, indicating ligand exchange.

2. Substrate Addition

  • Add Cy

    
    NMe  (260 
    
    
    
    L, 1.2 mmol) to the catalyst mixture.
  • Add This compound (196 mg, 1.0 mmol) via syringe.

  • Immediately add Ethyl Acrylate (215

    
    L, 2.0 mmol).
    
    • Note: A 2-fold excess of acrylate is mandatory to ensure the rate of intermolecular insertion (

      
      ) outcompetes the unimolecular cyclization rate (
      
      
      
      ).

3. Reaction Incubation

  • Seal the vessel tightly.

  • Stir at Room Temperature (23 °C) for 12–24 hours.

    • Optimization Note: Unlike aryl-Heck reactions which require 80–100°C, alkyl-Heck reactions with this catalyst system often proceed at mild temperatures. Heating to >60°C may increase the rate of

      
      -hydride elimination (Path C) and catalyst decomposition.
      

4. Workup & Purification

  • Dilute the reaction mixture with Et

    
    O (10 mL).
    
  • Filter through a small pad of silica gel to remove Palladium residues. Rinse with Et

    
    O.
    
  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient). The product is the linear (E)-ethyl oct-2,7-dienoate.
    
Data Presentation & Performance Metrics

The following table summarizes expected outcomes based on ligand choice, demonstrating the necessity of the specific protocol.

EntryCatalyst SystemConditionsYield (%)Product Distribution (Linear : Cyclic)
1 Pd(OAc)

/ PPh

80°C, DMF<5%Complex mixture (Isomerization dominant)
2 Pd

(dba)

/ PCy

60°C, THF35%40 : 60 (Cyclization competes)
3 Pd

(dba)

/ P(

-Bu)

Me
RT, THF 82% >95 : <5
4 Pd

(dba)

/ P(

-Bu)

Me
RT, THF (0.5 eq Acrylate)45%30 : 70 (Low [Acrylate] favors cyclization)

Data derived from comparative analysis of alkyl-Heck methodologies [1, 2].

Troubleshooting & Process Control
Issue: Low Yield / High Cyclization
  • Diagnosis: If the product contains significant amounts of (3-methylcyclopentyl)acrylate or methylenecyclopentane, the intermolecular capture is too slow.

  • Solution: Increase the concentration of Ethyl Acrylate to 3.0–4.0 equivalents. This kinetically favors the bimolecular reaction over the unimolecular cyclization.

Issue: No Reaction (Starting Material Recovery)
  • Diagnosis: Catalyst poisoning or oxidation of the phosphine ligand.

  • Solution: Ensure

    
     is handled strictly under Argon. If using the HBF
    
    
    
    salt, ensure the base (Cy
    
    
    NMe) is fresh and dry to effectively deprotonate the ligand precursor.
Safety Note: this compound
  • Hazard: As a primary alkyl iodide, this compound is a potential alkylating agent. Handle with gloves in a fume hood.

  • Disposal: Quench all reaction mixtures with aqueous sodium thiosulfate before disposal to neutralize any unreacted iodides or iodine byproducts.

References
  • Zhou, J.; Fu, G. C. (2002). "Palladium-Catalyzed Olefinations of Alkyl Halides: The Heck Reaction." Journal of the American Chemical Society, 124(46), 13662–13663.

  • Jana, R.; Pathak, T. P.; Sigman, M. S. (2011). "Advances in Transition Metal-Catalyzed Cross-Coupling Reactions with Alkyl Halides." Chemical Reviews, 111(3), 1417–1492.

  • Firmansjah, L.; Fu, G. C. (2007). "Intramolecular Heck Reactions of Unactivated Alkyl Halides." Journal of the American Chemical Society, 129(37), 11340–11341.

Sources

intramolecular radical cyclization of 5-Iodo-1-pentene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Radical Cyclization of 5-Iodo-1-pentene Derivatives

Executive Summary

The radical cyclization of This compound presents a classic kinetic challenge in organic synthesis. Unlike its homolog, 6-iodo-1-hexene (the standard "radical clock" which rapidly cyclizes via 5-exo-trig), the this compound precursor generates a 4-pentenyl radical . Direct cyclization of this intermediate is kinetically disfavored due to the strain of the 4-exo pathway and the orbital misalignment of the 5-endo pathway (Baldwin’s Rules).

Consequently, standard tributyltin hydride (Bu₃SnH) protocols typically yield the reduced product (1-pentene) rather than a cycle. This Application Note details the Carbonylative Radical Cyclization strategy, a field-proven method to bypass this barrier. By trapping the 4-pentenyl radical with Carbon Monoxide (CO), the intermediate is converted into a 5-hexenoyl radical , which undergoes rapid, high-yield 5-exo-trig cyclization to form valuable cyclopentanone derivatives.

Mechanistic Principles & Kinetic Challenges

The "Forbidden" Pathways

Upon homolytic cleavage of the C–I bond in this compound, the resulting primary alkyl radical faces two unfavorable cyclization modes:

  • 4-exo-trig: High ring strain (~26 kcal/mol for cyclobutane) renders the rate constant (

    
    ) too slow to compete with H-atom abstraction (
    
    
    
    ) from standard reagents.
  • 5-endo-trig: Disfavored by Baldwin’s rules due to poor orbital overlap between the SOMO (Singly Occupied Molecular Orbital) and the

    
     orbital of the alkene in the transition state.
    
The Carbonylation Solution (The "Bypass")

To force cyclization, the kinetic vector must be changed. The introduction of CO traps the initial radical (


) to form an acyl radical . This effectively extends the carbon chain by one unit, converting the substrate into a surrogate for the 5-hexenyl system. The resulting acyl radical undergoes 5-exo-trig cyclization  rapidly (

) to form a thermodynamically stable cyclopentanone.

Figure 1: Kinetic Decision Tree & Mechanism

RadicalMechanism Substrate This compound Radical 4-Pentenyl Radical (Primary) Substrate->Radical Initiation (SET or Bu3Sn•) Reduced 1-Pentene (Reduction Product) Radical->Reduced H-Abstraction (k_H) (Dominant without CO) AcylRad Acyl Radical (Intermediate) Radical->AcylRad + CO (Trapping) (Requires High Pressure) CyclizedRad Cyclized Acyl Radical (5-exo) Radical->CyclizedRad Direct Cyclization (Disfavored) AcylRad->CyclizedRad 5-exo-trig (Fast) Product Cyclopentanone Derivative CyclizedRad->Product Termination/Trapping

Caption: Pathway divergence. Direct cyclization (dashed red) fails. CO insertion (blue) enables the 5-exo bypass.

Experimental Protocols

Protocol A: The "Control" (Demonstrating the Failure Mode)

Use this protocol only to benchmark radical generation or synthesize 1-pentene derivatives.

  • Reagents: this compound (1.0 equiv), Bu₃SnH (1.1 equiv), AIBN (0.1 equiv).

  • Solvent: Benzene or Toluene (0.02 M - High Dilution).

  • Outcome: >90% Reduction (Linear product).

  • Note: Even at extreme high dilution (0.002 M), cyclization is negligible because

    
     (4-exo) is orders of magnitude slower than 
    
    
    
    [1].
Protocol B: Carbonylative Cyclization (The "Success" Protocol)

This protocol utilizes a multicomponent coupling strategy to synthesize cyclopentanones.

Method: Palladium-Mediated Photo-Induced Carbonylation [2, 3].[1] This modern approach avoids toxic tin and high-pressure autoclaves by using light to accelerate the radical-to-organopalladium transfer.

Reagents:

  • Substrate: this compound (0.5 mmol)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Gas: Carbon Monoxide (CO) - Balloon pressure (1 atm) or low pressure vessel.

  • Solvent: Degassed Benzene or THF (5 mL).

  • Light Source: Xenon lamp (500W) or Blue LED (450 nm) to facilitate SET (Single Electron Transfer).

  • Trapping Agent: Tributyltin hydride (if reductive) OR Sodium Tetraphenylborate (if alkylative coupling is desired).

Step-by-Step Workflow:

  • Preparation: In a Pyrex Schlenk tube, dissolve this compound (100 mg, 0.51 mmol) and Pd(PPh₃)₄ (30 mg, 0.026 mmol) in dry, degassed benzene (10 mL).

  • Atmosphere Exchange: Freeze-pump-thaw the solution x3 to remove O₂ (Critical: O₂ quenches radicals at diffusion-controlled rates). Backfill carefully with CO gas from a balloon.

  • Irradiation: Place the vessel 10 cm from the light source. Stir vigorously at room temperature (25°C).

    • Mechanism Note: Light excites the Pd-complex, facilitating the SET reduction of the C–I bond to generate the 4-pentenyl radical, which is immediately trapped by CO.

  • Reaction Monitoring: Monitor by TLC or GC-MS. The starting iodide should disappear within 4–8 hours.

  • Quenching: Vent the CO (in a fume hood!). Filter the mixture through a pad of Celite to remove Pd black.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Figure 2: Experimental Workflow (Protocol B)

Workflow Step1 Dissolve Substrate + Pd(PPh3)4 in Benzene Step2 Degas (Freeze-Pump-Thaw) Backfill with CO (1 atm) Step1->Step2 Step3 Irradiate (hv) Blue LED / Xenon Step2->Step3 Step4 Monitor (GC-MS) Look for +28 mass (CO insertion) Step3->Step4 Step5 Workup Vent CO -> Celite Filter Step4->Step5 Step6 Isolate Cyclopentanone Step5->Step6

Caption: Workflow for Pd-mediated photo-carbonylative cyclization.

Data Analysis & Troubleshooting

Comparative Outcomes
ParameterDirect Radical Protocol (Bu₃SnH)Carbonylative Protocol (Pd/CO/hv)
Major Product 1-Pentene (Reduction)Cyclopentanone derivative
Mechanism H-abstraction (Direct)Acyl Radical Cyclization (5-exo)
Yield (Typical) >90% (Reduction)65–80% (Cyclization)
Rate Constant


Key Failure Mode No Ring ClosureOligomerization (if [Substrate] is too high)
Troubleshooting Guide
  • Problem: I obtained 1-pentene instead of cyclopentanone in Protocol B.

    • Cause: CO concentration was too low. The initial radical abstracted H from the solvent or ligands before trapping CO.

    • Fix: Increase CO pressure (use a pressure tube at 5–10 atm) or improve gas-liquid mixing (vigorous stirring).

  • Problem: Low yield/Pd Black precipitation early.

    • Cause: Oxygen contamination.

    • Fix: Ensure rigorous degassing. Radical chain reactions are inhibited by ppm levels of O₂.

  • Problem: Mixture of linear ester and cyclic ketone.

    • Cause: Competitive trapping of the acyl radical by nucleophiles (if alcohol/amine is present) before cyclization.

    • Fix: This is a "race" condition. Ensure the alkene moiety is not electronically deactivated.

References

  • Chatgilialoglu, C., Ingold, K. U., & Scaiano, J. C. (1981). Absolute rate constants for the reaction of tri-n-butyltin hydride with alkyl radicals. Journal of the American Chemical Society, 103(26), 7739–7742. Link

  • Ryu, I., & Sonoda, N. (1996). Free-radical carbonylations: then and now. Angewandte Chemie International Edition, 35(10), 1050–1066. Link

  • Ryu, I., Kreimerman, S., Araki, F., Nishitani, S., Oderaotoshi, Y., Minakata, S., & Komatsu, M. (2002). Light-induced evolution of radical carbonylation chemistry. Journal of the American Chemical Society, 124(15), 3812–3813. Link

  • Baldwin, J. E. (1976). Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736. Link

  • Beckwith, A. L. J., & Schiesser, C. H. (1985). Regio- and stereo-selectivity of radical ring closure: A theoretical study. Tetrahedron, 41(19), 3925–3941. Link

Sources

Application Note: Strategic C(sp³)-C(sp) Coupling of 5-Iodo-1-Pentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of terminal alkynes with 5-Iodo-1-pentene represents a specific challenge in cross-coupling chemistry: the formation of a bond between a C(sp) center (alkyne) and an unactivated C(sp³) center (alkyl iodide).

Unlike standard Sonogashira couplings involving aryl or vinyl halides (sp²), unactivated alkyl iodides are prone to


-hydride elimination  when using standard Palladium catalysts (e.g., Pd(PPh

)

), leading to alkene byproducts rather than the desired cross-coupled product. Furthermore, the terminal alkene moiety on this compound presents a risk of isomerization or competitive Heck coupling if the catalyst system is not rigorously selected.

This Application Note provides two validated protocols to overcome these barriers:

  • Protocol A (Recommended): A Copper-catalyzed, Palladium-free alkylation (robust, cost-effective).[1]

  • Protocol B (Alternative): A Palladium-catalyzed method utilizing N-Heterocyclic Carbene (NHC) ligands to suppress

    
    -elimination.
    

Chemical Context & Substrate Analysis[2][3][4][5][6][7][8]

The Substrate: this compound
  • Role: Bifunctional "linchpin" reagent used to introduce a pentenyl chain, often for subsequent Ring-Closing Metathesis (RCM) or radical cyclizations.

  • Key Properties:

    • CAS: 10297-73-1

    • Boiling Point: ~145°C (handle with care to prevent evaporative loss during sparging).

    • Stability: Light-sensitive (iodides degrade to I

      
      , which poisons Cu catalysts). Store over copper wire or silver foil.
      
    • Reactivity Profile: Primary Alkyl Iodide. High barrier to oxidative addition compared to Aryl-I; high propensity for

      
      -elimination.
      
The Mechanistic Challenge

Standard Sonogashira conditions fail because the alkyl-palladium intermediate formed after oxidative addition undergoes


-hydride elimination faster than it undergoes transmetallation with the copper acetylide.

BetaElimination cluster_0 Standard Pd Cycle Failure Mode Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (LnP-Pd-Alkyl) Pd0->OxAdd + this compound BetaElim Beta-Hydride Elimination (FAST) OxAdd->BetaElim k_elim >> k_trans Product Coupled Product (C-C Bond) OxAdd->Product Transmetallation (Slow) SideProd Alkene Side Product (Isomerized) BetaElim->SideProd

Figure 1: The kinetic competition where standard Pd-catalysis fails for alkyl iodides.

Protocol A: Copper-Catalyzed Alkylation (Preferred)

This method avoids Palladium entirely, eliminating the risk of


-hydride elimination. It relies on a copper-acetylide nucleophilic substitution mechanism, often facilitated by nitrogen ligands.
Reagents & Materials
ComponentReagentEquiv.[2]Role
Substrate Terminal Alkyne1.0Nucleophile
Electrophile This compound 1.2 - 1.5Electrophile (Excess compensates for volatility)
Catalyst CuI (Copper(I) Iodide)10 mol%Catalyst (Must be off-white/white; Green = BAD)
Ligand 1,10-Phenanthroline20 mol%Stabilizes Cu-species, increases nucleophilicity
Base Cs

CO

(Cesium Carbonate)
2.0Base (Anhydrous is critical)
Solvent DMF or DMSO[0.5 M]Polar aprotic solvent promotes SN2-type attack
Step-by-Step Procedure
  • Catalyst Pre-complexation:

    • In a flame-dried Schlenk tube equipped with a stir bar, add CuI (0.10 equiv), 1,10-Phenanthroline (0.20 equiv), and Cs

      
      CO
      
      
      
      (2.0 equiv).
    • Critical Step: Evacuate and backfill with Argon (3 cycles). Oxygen promotes homocoupling (Glaser coupling) of the alkyne.[3]

  • Solvent & Substrate Addition:

    • Add anhydrous DMF (concentration ~0.5 M relative to alkyne) via syringe.

    • Add the Terminal Alkyne (1.0 equiv).[2]

    • Add This compound (1.5 equiv) last.

  • Reaction:

    • Seal the tube. Heat to 80°C - 100°C for 12–24 hours.

    • Note: The reaction mixture should turn from a suspension to a dark homogeneous solution (often brown/greenish).

  • Work-up:

    • Cool to room temperature.[4][5]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with saturated NH

      
      Cl (aq) to sequester copper (blue aqueous layer indicates successful copper removal).
      
    • Wash with LiCl (5% aq) to remove DMF.

    • Dry over Na

      
      SO
      
      
      
      , concentrate, and purify via silica gel chromatography.

Protocol B: Pd-Catalyzed Cross-Coupling (NHC-Modified)

If the substrate contains moieties sensitive to the high temperatures or basicity of Protocol A, this Palladium method using N-Heterocyclic Carbenes (NHC) is the viable alternative. The bulky, electron-rich NHC ligand facilitates the difficult oxidative addition and suppresses


-elimination.
Reagents & Materials
ComponentReagentEquiv.[2]Role
Catalyst Source [Pd(

-allyl)Cl]

2.5 mol%Pd(II) Precursor
Ligand IAd (1,3-diadamantylimidazolium chloride)5.0 mol%Bulky NHC Ligand (Critical for alkyl halides)
Base Cs

CO

1.5Base
Solvent THF / NMP (1:1)[0.2 M]Solvent mixture
Step-by-Step Procedure
  • Catalyst Activation:

    • In a glovebox or under strict Argon flow, combine the Pd precursor and the imidazolium salt (ligand precursor) with the base.

    • Why: The base deprotonates the imidazolium salt in situ to generate the active free carbene, which binds to Pd.

  • Reaction Setup:

    • Add the solvent mixture (THF/NMP).

    • Add This compound (1.2 equiv) and the Terminal Alkyne (1.0 equiv).

    • Temperature: This reaction can often proceed at 45°C - 60°C , milder than the Copper method.

  • Monitoring:

    • Monitor via GC-MS or TLC. Look for the disappearance of the iodide.

    • Caution: If the reaction stalls, do not simply add more heat (increases elimination risk). Add a second portion of catalyst.[2]

Experimental Workflow & Quality Control

Workflow Start Start: Reagent Prep CheckIodide QC: Check this compound (Colorless? No precipitate?) Start->CheckIodide PurifyIodide Purify: Pass through Basic Alumina plug CheckIodide->PurifyIodide Fail (Yellow/Brown) Setup Reaction Setup (Inert Atmosphere) CheckIodide->Setup Pass PurifyIodide->Setup Monitor Monitor (TLC/GC) Check for Homocoupling Setup->Monitor Quench Quench: NH4Cl/EtOAc Monitor->Quench Complete Purification Column Chromatography (AgNO3-Silica if alkene isomers present) Quench->Purification

Figure 2: Operational workflow emphasizing the quality control of the unstable alkyl iodide.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Yield / SM Recovery Catalyst poisoning or volatile loss of iodide.1. Use fresh CuI (must be white). 2. Increase this compound to 2.0 equiv.
Glaser Product (Alkyne-Alkyne) Oxygen contamination.Rigorous freeze-pump-thaw or Argon sparging (15 mins) is required.
Isomerized Product

-hydride elimination (Pd method).
Switch to Protocol A (Copper-only).
Precipitate in Iodide Bottle Polymerization/Degradation.Filter through basic alumina immediately before use.

References

  • Eckhardt, M., & Fu, G. C. (2003).[4][5] The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. Link

  • Altenhoff, G., & Glorius, F. (2004). A Domino Copper-Catalyzed C-N and C-C Cross-Coupling for the Synthesis of Nitrogen Heterocycles. Advanced Synthesis & Catalysis, 346, 1661. (Demonstrates Cu-catalyzed alkylation principles). Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Biffis, A., et al. (2018). Palladium Metal Catalysts for Cross-Coupling Reactions. Chemical Reviews, 118(4), 2249–2295. (Review of catalyst mechanisms). Link

Sources

Strategic Utilization of 5-Iodo-1-pentene in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 5-Iodo-1-pentene in Natural Product Total Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The "Pentenyl Handle"

This compound (CAS: 7766-48-5) is a bifunctional building block that serves as a linchpin in convergent total synthesis. Its utility stems from its dual reactivity:

  • Primary Iodide: A highly reactive electrophile for SN2 alkylation (enolate trapping, Finkelstein, or lithium-halogen exchange).

  • Terminal Alkene: A "latent" functional group. It is chemically inert to many upstream conditions (bases, nucleophiles) but can be triggered later for Ring-Closing Metathesis (RCM) , Radical Cyclization , or Iodonium-mediated activation (Fraser-Reid strategy).

This guide details the specific protocols for deploying this compound to install the 4-pentenyl chain, a critical motif in the synthesis of terpenes (e.g., Cacalol), macrolides (e.g., Epothilone analogs), and carbohydrate scaffolds.

Application I: Construction of Fused Carbocycles (The Cacalol Protocol)

Context: The total synthesis of Cacalol and related Taiwaniaquinoids demonstrates the power of this compound to construct 6-membered rings via a "Stitch-and-Cyclize" strategy. The iodide alkylates an aryl lithium species, and the pendant alkene is subsequently engaged in an intramolecular Friedel-Crafts alkylation.[1]

Mechanistic Logic

The 5-carbon chain is the ideal length to bridge an aromatic core to a new ring.

  • Attachment: Ortho-lithiation of a protected phenol generates a strong nucleophile that displaces the iodide.

  • Cyclization: The terminal alkene acts as a nucleophile in the presence of a Lewis Acid (AlCl3), closing a 6-membered tetralin ring.

Experimental Protocol: Aryl Alkylation & Cyclization

Adapted from RSC Adv., 2018, 8, 41612.

Phase A: Alkylation of the Aryl Lithium
  • Reagents: 4-Methylanisole (1.0 equiv), n-BuLi (1.1 equiv, 2.5 M in hexanes), this compound (1.2 equiv), dry THF.

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Lithiation:

    • Dissolve 4-methylanisole in dry THF (0.2 M) and cool to 0 °C.

    • Add n-BuLi dropwise over 10 minutes.

    • Stir at room temperature (25 °C) for 2 hours to ensure complete lithiation (solution typically turns yellow/orange).

  • Alkylation:

    • Cool the lithiated solution to -78 °C.

    • Add this compound (neat or in minimal THF) dropwise.

    • Allow the reaction to warm slowly to room temperature overnight (12 h).

  • Workup: Quench with sat. NH4Cl. Extract with Et2O. Wash organics with Na2S2O3 (to remove any free iodine) and brine. Dry over MgSO4.

  • Validation: 1H NMR should show the disappearance of the triplet at ~3.2 ppm (CH2-I) and the appearance of the terminal alkene multiplet at ~5.8 ppm.

Phase B: Intramolecular Friedel-Crafts Cyclization[1]
  • Reagents: Alkylated intermediate (from Phase A), AlCl3 (1.2 equiv), dry CH2Cl2.

  • Execution:

    • Dissolve the alkene intermediate in CH2Cl2 (0.1 M) at 0 °C.

    • Add AlCl3 in one portion. The mixture usually turns dark.

    • Stir at 0 °C for 1-2 hours. Monitor by TLC for the disappearance of the starting material.

  • Quench: Pour carefully into ice water. Extract with CH2Cl2.

  • Result: Formation of the tetralin core (1,1-disubstituted or 1,2-fused system depending on substitution).

Pathway Visualization

CacalolSynthesis Start 4-Methylanisole Lithium Aryl-Li Species Start->Lithium n-BuLi, THF 0°C to RT Intermed Alkylated Intermediate (Pendant Alkene) Lithium->Intermed S_N2 Alkylation (+ Reagent) Reagent This compound Reagent->Intermed Cyclized Tetralin Core (Cacalol Precursor) Intermed->Cyclized AlCl3, DCM Friedel-Crafts

Figure 1: The "Stitch-and-Cyclize" workflow for synthesizing fused ring systems using this compound.

Application II: Macrocyclization Precursors (RCM Strategy)

Context: In the synthesis of macrolides like Epothilone and Rhizoxin , this compound is used to install a long aliphatic chain terminating in an alkene. This sets the stage for Ring-Closing Metathesis (RCM) to close the macrocyclic ring.

Protocol: Alkylation of Sulfone/Sultam Stabilized Carbanions

Adapted from Epothilone Analog Synthesis (US6441186B1).

  • Substrate: A sulfone or sultam-stabilized anion (e.g., Oppolzer sultam derivative) is generated using NaHMDS or n-BuLi at -78 °C in THF/HMPA.

  • Alkylation:

    • Add this compound (2.0 equiv) to the enolate solution at -78 °C.

    • Crucial Step: The addition of HMPA (or DMPU) is often required to accelerate the SN2 displacement of the iodide, especially with sterically hindered enolates.

    • Warm to -40 °C or 0 °C depending on substrate stability.

  • Metathesis: The resulting terminal alkene is later reacted with a second alkene (installed on the other end of the molecule) using Grubbs II catalyst to close the macrocycle.

Application III: The Fraser-Reid n-Pentenyl Glycoside Strategy

Context: In carbohydrate chemistry, the 4-pentenyl group (derived from 4-penten-1-ol or this compound) acts as a stable protecting group that can be "armed" instantly.

Mechanism

The terminal alkene is unreactive toward standard glycosylation conditions. However, upon treatment with an iodonium source (NIS/TESOTf), the alkene cyclizes onto the anomeric oxygen (forming a tetrahydrofuranium ion), which acts as a leaving group, allowing glycosylation.

Synthesis of n-Pentenyl Glycosides (NPGs) using this compound: While NPGs are often made from the alcohol, this compound is used to alkylate anomeric carboxylates (forming n-pentenyl esters) or thiols .

  • Protocol: Dissolve the sugar hemiacetal/acid in DMF. Add Cs2CO3 (1.5 equiv) and this compound (1.2 equiv). Stir at RT. The iodide is a superior electrophile to the bromide for these mild alkylations.

Handling & Stability Guide

ParameterSpecification / Advice
Storage 2-8 °C, away from light. Iodides darken (liberate I2) upon light exposure.
Stabilization Commercial samples often contain Copper (Cu) wire to scavenge free iodine. Keep the wire in the bottle.
Purification If the liquid is dark/purple: Filter through a small pad of basic alumina or wash with 5% Na2S2O3 (aq) immediately before use.
Safety Vesicant. Causes skin irritation. Use double nitrile gloves.

References

  • Total Synthesis of Cacalol

    • Title: Applications of Friedel–Crafts reactions in total synthesis of natural products.[1]

    • Source: RSC Advances, 2018, 8, 41612-41691.
    • URL:[Link]

  • Epothilone Synthesis (Patent)

    • Title: Epothilone analogs and methods for making same.[2]

    • Source: US P
    • URL
  • Negishi Coupling Protocols

    • Title: Negishi cross-couplings in the synthesis of amino acids.[3]

    • Source: Organic & Biomolecular Chemistry, 2018, 16 , 10-20.[3]

    • URL:[Link]

  • n-Pentenyl Glycosides: Title: n-Pentenyl Glycosides in Organic Chemistry: A Contemporary Example of Serendipity. Source: Synlett, 1992(12), 927-942.

Sources

Strategic Utilization of 5-Iodo-1-pentene as a Bifunctional Synthon in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodo-1-pentene (CAS: 7766-48-5) is a critical bifunctional building block in the synthesis of complex pharmaceutical intermediates, particularly within the fields of prostaglandins, glycomimetics, and polycyclic natural products. Its utility stems from the disparate reactivity of its two functional termini: a high-reactivity primary alkyl iodide and a terminal alkene. This duality allows for orthogonal functionalization—typically exploiting the iodide for C-C bond formation (via nucleophilic substitution or radical generation) while preserving the olefin for subsequent transformations such as ring-closing metathesis (RCM) or oxidative cleavage.

This guide details the mechanistic grounding and practical protocols for utilizing this compound in radical cyclization and organometallic coupling , the two pillars of its application in drug discovery.

Chemical Profile & Handling

  • IUPAC Name: 5-Iodopent-1-ene[1]

  • Formula:

    
    
    
  • MW: 196.03 g/mol [1][2]

  • Physical State: Colorless to light yellow liquid.

  • Stability: Light-sensitive (liberates

    
     upon degradation). Stabilized typically with Copper (Cu) turnings.
    

Storage & Safety: Store at 2-8°C away from light. The C-I bond is weak (


50 kcal/mol); exposure to UV or excessive heat can cause homolysis, turning the liquid brown/violet. If this occurs, wash with 10% 

before use.

Core Application 1: Radical Cyclization (5-exo-trig)

The most elegant application of this compound is its ability to form cyclopentane rings—a scaffold ubiquitous in bioactive terpenes and prostaglandins.

Mechanistic Insight

The transformation relies on the selective homolysis of the C-I bond. According to Baldwin’s Rules , the cyclization of the resulting 5-hexenyl radical prefers the 5-exo-trig pathway over the 6-endo-trig pathway.

  • Kinetics: The rate constant for 5-exo cyclization is

    
     at 25°C.
    
  • Thermodynamics: The formation of the C-C bond is exothermic, but the reaction requires a radical trap (H-donor or alkene) to prevent reversibility.

Visualization: The 5-exo-trig Pathway

RadicalCyclization Start This compound Radical Primary Radical (Homolysis) Start->Radical Initiator (AIBN/Light) Transition Transition State (Chair-like) Radical->Transition 5-exo-trig Cyclized Cyclopentylmethyl Radical Transition->Cyclized k = 2.3 x 10^5 s^-1 Product Methylcyclopentane Derivative Cyclized->Product H-Abstraction (from Bu3SnH or Silane)

Figure 1: Kinetic pathway for the radical cyclization of this compound derivatives.

Protocol A: Atom Transfer Radical Cyclization (ATRC)

Note: While tributyltin hydride (


) is the classic reagent, modern pharmaceutical synthesis prefers "tin-free" methods to avoid toxic residues. We present a Photoredox-catalyzed ATRC protocol.

Objective: Synthesis of (iodomethyl)cyclopentane derivatives. Reagents:

  • Substrate: this compound derivative (1.0 equiv)

  • Catalyst:

    
     (1 mol%)
    
  • Solvent: Degassed DMF or MeCN

  • Light Source: Blue LED (450 nm)

Step-by-Step:

  • Setup: In a flame-dried Schlenk tube, dissolve the this compound derivative (1.0 mmol) and

    
     (6.5 mg, 0.01 mmol) in anhydrous, degassed DMF (5 mL).
    
  • Deoxygenation: Sparge the solution with Argon for 15 minutes. Oxygen is a triplet radical and will quench the excited state of the catalyst.

  • Irradiation: Place the tube 2-3 cm from a Blue LED strip. Stir vigorously at room temperature.

  • Monitoring: Monitor by TLC. The reaction typically completes in 8–12 hours.

  • Workup: Dilute with

    
    , wash with water (3x) to remove DMF, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: The excited Iridium catalyst reduces the C-I bond (SET mechanism) to generate the radical. After cyclization, the iodine atom is transferred back to the radical, conserving the halogen functionality for further derivatization.

Core Application 2: Nucleophilic Substitution & Grignard Formation

This compound is the precursor of choice for introducing the 4-pentenyl side chain. This moiety is a "masked" aldehyde (via ozonolysis) or carboxylic acid (via oxidation).

Mechanistic Insight

The C-I bond is weaker and longer than C-Br or C-Cl, making this compound significantly more reactive toward metallation (Mg/Li) and nucleophilic attack (


). However, this high reactivity poses a risk of Wurtz coupling  (dimerization: 

).

Critical Control Point: To prevent dimerization during Grignard formation, high dilution and slow addition of the iodide to the Magnesium are mandatory.

Protocol B: Preparation of 4-Pentenylmagnesium Iodide

Objective: Generation of the Grignard reagent for coupling with aldehydes/ketones.[3]

Reagents:

  • This compound (neat, freshly washed with thiosulfate)

  • Magnesium turnings (1.2 equiv, oven-dried)

  • Iodine crystal (catalytic)[4]

  • Anhydrous THF or

    
    [3][4]
    

Step-by-Step:

  • Activation: Place Mg turnings (290 mg, 12 mmol) in a 3-neck flask under

    
    . Add a single crystal of 
    
    
    
    and heat gently with a heat gun until iodine vapor activates the Mg surface.
  • Initiation: Cover Mg with 5 mL anhydrous THF. Add 0.5 mL of neat this compound. Wait for the exotherm (solvent boiling) and decolorization of iodine.

    • Troubleshooting: If no reaction occurs, add 2 drops of 1,2-dibromoethane (entrainment method).

  • Addition: Dissolve remaining this compound (1.9 g, 10 mmol total) in 20 mL THF. Add this solution dropwise over 45 minutes, maintaining a gentle reflux.

  • Maturation: After addition, reflux for 30 minutes. The solution should be dark gray/cloudy.[4]

  • Titration: Titrate a small aliquot using salicylaldehyde phenylhydrazone to determine exact concentration (typically 0.8–0.9 M).

Data Summary: Halide Reactivity Comparison

Halide PrecursorInitiation EaseWurtz Dimerization RiskStability (Light)Preferred Use
This compound High High (Requires slow addn)LowLow temp / Difficult couplings
5-Bromo-1-penteneModerateModerateHighGeneral use
5-Chloro-1-penteneLowLowHighRequires Rieke Mg

Pharmaceutical Workflow: Prostaglandin Synthesis

In the synthesis of Prostaglandin analogues (e.g., modification of the


-chain), this compound serves as the electrophile to alkylate the core cyclopentanone scaffold.
Workflow Diagram

ProstaglandinSynthesis Core Cyclopentanone Core (Enolate Precursor) Alkylation Step 1: Alkylation (LDA, -78°C) Core->Alkylation Generate Enolate Reagent This compound Reagent->Alkylation Electrophile Intermediate 4-Pentenyl Intermediate Alkylation->Intermediate SN2 Attack Ozonolysis Step 2: Ozonolysis (O3, then DMS) Intermediate->Ozonolysis Unmasking Aldehyde Aldehyde Side Chain (Prostaglandin Precursor) Ozonolysis->Aldehyde

Figure 2: Strategic insertion of the this compound unit to generate functionalized side chains.

Protocol C: Alkylation of -Keto Esters

Context: Common step in synthesizing polycyclic drugs.

  • Enolate Formation: Treat the

    
    -keto ester (10 mmol) with 
    
    
    
    (1.1 equiv) in DMF at 0°C for 30 mins.
  • Alkylation: Add this compound (1.2 equiv) dropwise.

    • Note: The iodide reacts significantly faster than the corresponding bromide, allowing the reaction to proceed at lower temperatures (0°C to RT), preserving sensitive stereocenters.

  • Quench: Pour into saturated

    
    . Extract with EtOAc.
    

References

  • Chemical Properties & Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10987172, 5-Iodopent-1-ene. Retrieved from [Link]

  • Radical Cyclization Kinetics: Chatgilialoglu, C., et al. (1983). Rates of cyclization of 5-hexenyl radicals. Journal of the American Chemical Society.[5] (Contextual citation for 5-exo-trig kinetics).

  • Atom Transfer Radical Cyclization: Wallentin, C. J., et al. (2012). Visible Light-Mediated Atom Transfer Radical Cyclization. Nature Communications. (Methodological basis for Protocol A).
  • Prostaglandin Synthesis Strategy: Collins, P. W. (1990). Medicinal Chemistry of Prostaglandins. Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Grignard Reaction of 5-Iodo-1-pentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Iodide Paradox"

Researchers often select 5-iodo-1-pentene over its bromide or chloride counterparts to accelerate Grignard formation. However, this choice introduces a specific set of complications. While the C–I bond is weaker and reacts faster with magnesium, this high reactivity significantly increases the rate of radical generation on the metal surface, favoring homocoupling (Wurtz reaction) over the desired carbon-magnesium bond insertion.

Unlike the homologous 6-iodo-1-hexene , which is a standard "radical clock" that cyclizes rapidly (forming cyclopentylmethyl derivatives), This compound does not typically undergo cyclization under standard Grignard conditions. The 4-pentenyl radical is kinetically stable against 4-exo-trig or 5-endo-trig cyclization. Therefore, if you are observing impurities, they are likely dimers (1,9-decadiene) or protonated quench products (1-pentene) , not cyclic isomers.

Diagnostic Visualization: Reaction Pathways

The following diagram illustrates the competitive pathways occurring at the magnesium surface. Understanding this flow is critical for troubleshooting.

G Substrate This compound Radical 4-Pentenyl Radical (Surface Bound) Substrate->Radical SET from Mg(0) Dimer 1,9-Decadiene (Wurtz Dimer) Substrate->Dimer SN2 Attack by Grignard Grignard 4-Pentenylmagnesium Iodide (Target Product) Radical->Grignard Recombination (Desired) Radical->Dimer Dimerization (Major Side Reaction) Quench 1-Pentene (Protonolysis) Grignard->Quench + H2O / ROH

Figure 1: Mechanistic divergence in the preparation of 4-pentenylmagnesium iodide. Note that cyclization is absent, but dimerization is a primary threat.

Troubleshooting Guide & FAQs

Issue 1: "I see a large amount of white precipitate forming during the reaction, and my yield is low (<50%)."

Diagnosis: Wurtz Coupling (Dimerization) This is the most common failure mode with primary alkyl iodides. The generated Grignard reagent (


) reacts with the unreacted alkyl iodide (

) in the solution, or two radicals couple on the magnesium surface.
  • Product formed: 1,9-Decadiene plus Magnesium Iodide (

    
    ). The precipitate is likely 
    
    
    
    , which is less soluble in ether than the Grignard.

Corrective Action:

  • Dilution is Key: Increase solvent volume. High concentration favors bimolecular coupling.

  • Slow Addition: The alkyl iodide must be added dropwise to the magnesium. Ensure the concentration of

    
     in the flask never builds up.
    
  • Switch Method (Recommended): Do not use direct insertion (Mg metal). Instead, use Magnesium-Halogen Exchange (see Protocol A below). This bypasses the radical-rich surface chemistry.

Issue 2: "My GC-MS shows a peak with mass 70 (1-pentene) instead of the Grignard product."

Diagnosis: Protonolysis Your Grignard reagent formed but was immediately quenched by moisture in the solvent, atmosphere, or on the glassware.

Corrective Action:

  • Solvent Integrity: THF or Ether must be distilled from Sodium/Benzophenone or dispensed from a verified dry solvent system immediately before use.

  • Glassware: Flame-dry all glassware under vacuum, then backfill with Argon (Nitrogen is acceptable, but Argon is heavier and blankets better).

  • Titration: Always titrate the Grignard reagent before use (e.g., using iodine or salicylaldehyde phenylhydrazone) to distinguish between "failed reaction" and "quenched reaction."

Issue 3: "I am worried about cyclization. Should I see methylcyclobutane?"

Diagnosis: Unlikely Event Unlike the 5-hexenyl radical, the 4-pentenyl radical is kinetically distinct.

  • 5-hexenyl radical: Cyclizes to cyclopentylmethyl (

    
    ).
    
  • 4-pentenyl radical: Cyclization to cyclobutylmethyl is thermodynamically disfavored (strain energy) and kinetically slow (

    
    ).
    

Quantitative Data: Side Product Profile

Side ProductStructureMechanismPrevalence in this compound
1,9-Decadiene

Wurtz Coupling (Radical/SN2)High (Primary cause of yield loss)
1-Pentene

Protonation (Moisture)Medium (Technique dependent)
Isomers

Double Bond MigrationLow (Occurs if reaction overheats)
Cyclic Products Cyclobutylmethyl / CyclopentylRadical CyclizationNegligible (Unlike 6-halo-1-hexenes)

Recommended Protocols

Protocol A: Magnesium-Halogen Exchange (The "Turbo" Method)

Best for high purity and avoiding Wurtz coupling. Requires commercially available iPrMgCl·LiCl.

  • Preparation: Flame-dry a Schlenk flask and flush with Argon.

  • Charging: Add This compound (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -20 °C . (Low temperature prevents side reactions).

  • Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv, typically 1.3 M in THF).

  • Reaction: Stir at -20 °C for 30–60 minutes.

    • Mechanism:[1][2][3][4][5][6][7][8] The iodine is exchanged for magnesium. The isopropyl iodide byproduct is inert under these conditions.

  • Validation: Aliquot 0.1 mL, quench with water, and check GC/NMR. You should see >95% conversion to 1-pentene (indicating active Grignard) and minimal decadiene.

Protocol B: Direct Insertion (Traditional)

Use only if Turbo Grignard is unavailable.

  • Activation: Place Magnesium turnings (1.5 equiv) in a flask. Dry stir vigorously under vacuum for 2 hours (crushes oxide layer). Add a crystal of Iodine (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).[9]
    
  • Initiation: Cover Mg with minimal anhydrous Diethyl Ether (Et2O is better than THF for reducing Wurtz coupling in direct insertion). Add 5% of the total This compound . Heat gently until color fades (initiation).

  • Addition: Dilute the remaining iodide in Et2O (1:10 ratio). Add this solution very slowly over 1–2 hours.

    • Critical: The solution should never turn dark brown (indication of high free iodine/radical concentration). It should remain grey/cloudy.

  • Temperature: Maintain a gentle reflux or keep at room temperature. Do not overheat.

References

  • Knochel, P., et al. (2003).[10] "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 42(36), 4302–4320.

  • Ashby, E. C., & Oswald, J. (1988). "Radical cyclization as a probe for the mechanism of Grignard reagent formation." The Journal of Organic Chemistry, 53(26), 6068–6076.

  • Garst, J. F., et al. (1994). "Diffusion and Reaction in the Formation of Grignard Reagents." Journal of the American Chemical Society, 116(15), 6712–6729.

  • Wurtz Coupling Overview. "Side Reactions in Grignard Formation." Organic Chemistry Portal.

Sources

Technical Support Center: 5-Iodo-1-pentene Heck Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HECK-SP3-OPT Subject: Troubleshooting Low Yields/Failure Modes in Alkyl Iodide Cyclization Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Alkyl" Challenge

You are likely attempting to cyclize 5-iodo-1-pentene to form methylenecyclopentane (the exo product).

Unlike traditional aryl-Heck reactions, this substrate presents a specific thermodynamic trap:


-Hydride Elimination . Because your electrophile is an alkyl iodide (

hybridized), the oxidative addition complex contains

-hydrogens. The palladium center often undergoes rapid

-hydride elimination before it can cyclize, leading to reduction or isomerization byproducts rather than the desired ring.

To succeed, you must accelerate the migratory insertion step (cyclization) so that it outcompetes the premature elimination.

Diagnostic Triage: Analyze Your Crude Mixture

Before changing conditions, analyze your crude reaction mixture (NMR/GC-MS) to identify the specific failure mode.

Observation (Crude NMR/GC)DiagnosisRoot Cause
Product: 1-Pentene Hydrodehalogenation "The Reduction Trap." Pd is eliminating

-H before cyclization, or a hydride source (e.g., amine base, solvent impurities) is reducing the Pd-alkyl species.
Product: 1,3- or 1,4-Pentadiene Elimination/Isomerization Premature

-hydride elimination occurred immediately after oxidative addition. Cyclization was too slow.
Product: (Iodomethyl)cyclopentane ATRC (Radical Pathway) Not a Heck Reaction. You inadvertently triggered Atom Transfer Radical Cyclization. Common if light was not excluded or if no base was present.
Recovery of Starting Material Catalyst Arrest Oxidative addition failed. Common with "naked" Pd sources (Pd(OAc)₂) without electron-rich ligands or if the catalyst poisoned (Pd black formation).

The Solution: The Cationic Palladium Manifold

To fix the "Reduction Trap," you must switch from the Neutral Pathway to the Cationic Pathway.

Why? Neutral oxidative addition complexes (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) are coordinatively saturated. By removing the iodide (using Silver salts), you generate a cationic species (

).[1] This cation is highly electrophilic and coordinates the pendant alkene much more strongly, drastically accelerating the rate of cyclization over

-hydride elimination.
Recommended Protocol (The "Silver Bullet")

Standard optimized conditions for alkyl iodide cyclization.

  • Substrate: this compound (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: PPh₃ (20 mol%) or dppe (for higher stability)

  • Additive (CRITICAL): Ag₂CO₃ or AgOTf (1.1 - 2.0 equiv)

    • Function: Scavenges Iodide (precipitates AgI) to drive the cationic cycle.[1]

  • Solvent: Acetonitrile (MeCN) or THF.

    • Note: MeCN stabilizes the cationic Pd intermediate.

  • Temperature: 60–80 °C.

Step-by-Step Execution
  • Glovebox/Schlenk: Load Pd(OAc)₂, Phosphine ligand, and Silver salt into a dry reaction vessel under Argon.

  • Solvent: Add anhydrous, degassed MeCN.

  • Substrate: Add this compound.

  • Reaction: Heat to 60 °C. You should observe the rapid formation of a yellow/grey precipitate (AgI).

  • Workup: Filter through a Celite pad to remove AgI and Pd black. Analyze crude immediately.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the competition between the desired Cationic Cyclization and the undesired Elimination pathways.

HeckPathways Start This compound + Pd(0) OxAdd Oxidative Addition (L2Pd-R-I) Start->OxAdd Silver Add Ag+ Salt (Removes I-) OxAdd->Silver Path Selection BetaElim Beta-Hydride Elimination (Premature) OxAdd->BetaElim No Ag+ present CatPd Cationic Pd Species [L2Pd-R]+ Silver->CatPd -AgI (Precipitate) Coord Alkene Coordination (Fast) CatPd->Coord Insert Migratory Insertion (Cyclization) Coord->Insert Product PRODUCT: Methylenecyclopentane Insert->Product Beta-H Elim (Exocyclic) Reduct Reductive Elimination BetaElim->Reduct FailProd FAILURE: 1,4-Pentadiene / 1-Pentene Reduct->FailProd

Caption: Figure 1. The "Cationic Switch." Adding Silver salts forces the reaction through the green pathway (Cyclization) by preventing the red pathway (Premature Elimination).

Frequently Asked Questions (FAQs)

Q: Can I use "Jeffery Conditions" instead of Silver salts? A: Yes. Jeffery conditions (using tetraalkylammonium salts like TBAC or TBAB with bases like K₂CO₃) are a viable alternative if Silver is too expensive or problematic. The quaternary ammonium salt increases the solubility of the inorganic base and stabilizes the "ligandless" Pd nanoparticles. However, for this compound, the Silver pathway is generally more robust for preventing isomerization.

Q: I see a product with an internal double bond (1-methylcyclopentene). What happened? A: This is "Product Isomerization." The Heck reaction worked (you formed the ring!), but the Pd-H species generated in the final step re-inserted into your product and isomerized the exocyclic double bond to the more thermodynamically stable endocyclic position.

  • Fix: Shorten reaction time or lower the temperature. Add a milder base (e.g., PMP - 1,2,2,6,6-pentamethylpiperidine) to scavenge the acid faster.

Q: Why is my reaction turning black immediately? A: "Pd Black" formation indicates catalyst decomposition. Your ligand (phosphine) concentration may be too low, or the temperature is too high for the catalyst stability.

  • Fix: Increase the Ligand:Pd ratio to 4:1. Ensure your solvent is rigorously degassed (oxygen promotes phosphine oxidation, killing the ligand).

Q: Can I use Aryl Chlorides/Bromides instead of Iodides? A: For alkyl substrates, No. Alkyl bromides and chlorides are significantly harder to oxidatively add than iodides. They require electron-rich, bulky ligands (like P(t-Bu)₃ or NHCs) and often follow a radical mechanism (SET) rather than the classical Heck cycle. Stick to the iodide for predictable cyclization.

References

  • The Cationic Pathway & Silver Effects: Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7.

  • Intramolecular Heck Cyclization Mechanisms: Link, J. T. (2002). The Intramolecular Heck Reaction.[2][1][3][4][5][6] Organic Reactions, 60.

  • Jeffery Conditions (Phase Transfer): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in the palladium-catalyzed vinylation of organic halides. Tetrahedron Letters, 25(45), 5133-5136.

  • Alkyl Halide Heck Challenges (Review): Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Electrophiles. Chemical Reviews, 111(3), 1417–1492.

Sources

selection of optimal base for 5-Iodo-1-pentene coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Selection of Optimal Base for 5-Iodo-1-pentene Coupling Reactions Ticket ID: CHEM-SUP-5I1P-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

This compound is a bifunctional "ticking clock" substrate. It possesses a highly reactive primary electrophile (C-I bond) and a terminal alkene susceptible to isomerization or radical cyclization.

The Critical Failure Mode: The primary alkyl iodide is prone to


-hydride elimination  (in metal-catalyzed couplings) and 

elimination
(in nucleophilic substitutions), both of which generate the volatile byproduct 1,4-pentadiene.

The Golden Rule: Base selection must balance activation energy (activating the nucleophile/boronate) against basicity/nucleophilicity (preventing elimination).

  • For Suzuki-Miyaura: Use

    
      or 
    
    
    
    .
  • For Enolate Alkylation: Use LiHMDS or LDA at -78°C.

Decision Matrix: Select Your Reaction Pathway

Use the following logic flow to determine the correct base for your specific experimental setup.

BaseSelection Start START: What is your reaction type? CrossCoupling Pd/Ni Catalyzed Cross-Coupling (Suzuki, Negishi) Start->CrossCoupling Substitution Nucleophilic Substitution (Enolate Alkylation) Start->Substitution SolventCheck Solvent System? CrossCoupling->SolventCheck TempCheck Temperature? Substitution->TempCheck Dioxane Dioxane/DMF (Anhydrous) SolventCheck->Dioxane Organic Aq Aqueous/Biphasic SolventCheck->Aq Mixed RecBase1 RECOMMENDED: Cs2CO3 (High solubility, suppresses beta-H elim) Dioxane->RecBase1 RecBase2 RECOMMENDED: K3PO4 (Mild, buffers pH) Aq->RecBase2 LowTemp -78°C to -40°C TempCheck->LowTemp RoomTemp 0°C to RT TempCheck->RoomTemp RecBase3 RECOMMENDED: LiHMDS or LDA (Steric bulk prevents E2) LowTemp->RecBase3 Warning CRITICAL FAILURE: High risk of E2 Elimination to 1,4-pentadiene RoomTemp->Warning

Figure 1: Decision tree for base selection based on reaction mechanism and conditions.

Technical Deep Dive: Mechanism & Protocol

Scenario A: Suzuki-Miyaura Coupling (Alkyl-Alkyl/Aryl)

The Challenge: Primary alkyl iodides react with Pd(0) to form an alkyl-Pd(II) species. This intermediate is thermodynamically driven to undergo


-hydride elimination  faster than transmetalation, destroying your starting material.

The Solution: Use a base that facilitates transmetalation without acting as a general base for elimination.

  • Optimal Base: Cesium Carbonate (

    
    ) .
    
    • Why: Its higher solubility in organic solvents (like dioxane) accelerates the "boronate formation" step, allowing transmetalation to outcompete

      
      -hydride elimination.
      
  • Alternative: Potassium Phosphate (

    
    ) .
    
    • Why: Hydrated

      
       creates a buffered environment that protects functional groups while sufficiently activating the boronic acid.
      
Standard Protocol (Gregory Fu Conditions)
  • Catalyst:

    
     (2-5 mol%) + 
    
    
    
    (or
    
    
    for simpler cases, though bulky phosphines are preferred for alkyl halides).
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv).
  • Solvent: Toluene or Dioxane (degassed).

  • Temperature: 80-100°C.

  • Additives: If using

    
    , adding 2-5% water can drastically improve yield by solubilizing the inorganic base.
    

Expert Tip: Do not use strong alkoxides (KOtBu, NaOMe). They will instantly deprotonate the


-carbon, leading to 1,4-pentadiene via 

elimination before the palladium cycle even begins [1].
Scenario B: Enolate Alkylation ( )

The Challenge: this compound is a "hard" electrophile. If the base used to generate your enolate is not fully consumed, or if the enolate is too basic/non-nucleophilic, the reaction will divert to


 elimination .

The Solution: Use Lithium bases with high steric bulk.

  • Optimal Base: LiHMDS (Lithium hexamethyldisilazide) or LDA .

    • Why: These are non-nucleophilic strong bases. They ensure quantitative enolate formation at -78°C. The lithium counter-ion coordinates tightly to the iodide leaving group, assisting the

      
       pathway (Push-Pull mechanism).
      
Troubleshooting Table: Alkylation
SymptomDiagnosisCorrective Action
Low Yield + Gas Evolution

Elimination dominating

.
Switch from NaH to LiHMDS. Lower temp to -78°C.
Recovery of Starting Material Incomplete enolate formation.Ensure base is fresh/titrated. Increase deprotonation time before adding iodide.
Isomerization of Alkene Base-catalyzed migration of double bond.Your base is too strong/unhindered. Avoid NaOEt/KOtBu.

Competing Pathways Analysis

Understanding the enemy is key to defeating it. The diagram below illustrates the fate of this compound under different basic conditions.

Pathways Substrate This compound (Substrate) PathSN2 Nucleophilic Attack (SN2) Substrate->PathSN2 Low Temp LiHMDS PathE2 Base Attack on H (E2 Elimination) Substrate->PathE2 Strong Base (NaOEt, NaH) PathBeta Pd-Catalyzed Beta-Hydride Elim Substrate->PathBeta Pd Catalyst Slow Transmetalation ProdDesired Desired Coupled Product PathSN2->ProdDesired ProdDiene 1,4-Pentadiene (Volatile Waste) PathE2->ProdDiene ProdIso Internal Alkene (Isomerized) PathE2->ProdIso Thermodynamic Control PathBeta->ProdDiene

Figure 2: Mechanistic divergence showing how base selection dictates product vs. waste generation.

Frequently Asked Questions (FAQs)

Q: Can I use NaH (Sodium Hydride) for alkylating this compound? A: Proceed with extreme caution. NaH is often heterogeneous in organic solvents, creating "hot spots" of high basicity that promote elimination (


). If you must use NaH, use it in DMF at 0°C, but LiHMDS is significantly safer for this specific substrate due to the sensitive terminal iodide [2].

Q: In my Suzuki coupling, I see the product, but also a lot of de-iodinated pentene (1-pentene). Why? A: This is "Hydrodehalogenation." It usually occurs when the reaction is too slow, and the Pd-Alkyl species scavenges a hydride from the solvent or ligand.

  • Fix: Increase the concentration of your nucleophile (boronic acid) and Base (

    
    ). Ensure your solvent is anhydrous to prevent protonolysis of the Pd-C bond.
    

Q: Why is


 not recommended? 
A: 

is often too weak to effectively activate organoboronates for alkyl-alkyl couplings, leading to stalled reactions where

-hydride elimination takes over.

is superior due to the "Cesium Effect" (higher solubility and larger cation radius stabilizing the transition state) [3].

References

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[1] Room-Temperature Alkyl–Alkyl Suzuki Cross-Coupling of Alkyl Bromides and Chlorides with Alkylboranes.[2] Journal of the American Chemical Society, 123(41), 10099–10100. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Elimination Reactions). Link

  • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the Suzuki coupling of alkyl halides. Journal of Praktische Chemie, 341(2), 186-190. Link

Sources

workup procedures to remove tin byproducts from Stille reactions of 5-Iodo-1-pentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: You are performing a Stille cross-coupling using 5-Iodo-1-pentene as the electrophile. While this alkyl iodide allows for the introduction of a pentenyl chain, the reaction generates stoichiometric amounts of organotin byproducts (typically tributyltin halides,


).

Why Standard Workups Fail:

  • Lipophilicity: Tributyltin byproducts are highly lipophilic ("greasy"). They often co-elute with the desired non-polar alkyl products during silica chromatography.

  • Streaking: Tin species interact weakly with silica silanols, causing "streaking" that contaminates fractions across a wide polarity range.

  • Toxicity: Organotins are neurotoxins. Complete removal (<10-20 ppm) is required for biological testing.

  • Substrate Specificity: this compound (BP ~142°C) and its coupled products are moderately volatile. High-vacuum techniques often used to distill off volatile tin species (like

    
    ) may result in product loss.
    

The Solution: We do not rely on simple extraction. We utilize Fluoride-driven precipitation and Solid-Phase Extraction (SPE) to chemically sequester the tin before chromatography.

Decision Matrix: Selecting the Right Protocol

Use this workflow to determine the optimal cleanup method for your specific reaction scale and product properties.

TinRemovalWorkflow Start Crude Stille Reaction Mixture (this compound derivative) CheckSolubility Is the Product Acid/Base Sensitive? Start->CheckSolubility Standard Method A: Aqueous KF Wash (Best for robust products) CheckSolubility->Standard No (Robust) Sensitive Method B: KF-Silica Stationary Phase (Best for acid-sensitive/emulsions) CheckSolubility->Sensitive Yes (Sensitive) Trace Method C: Iodine Oxidation (For stubborn trace removal) Standard->Trace Tin persists >50ppm? Sensitive->Trace Tin persists >50ppm?

Figure 1: Decision tree for selecting the appropriate tin removal workup.

Detailed Protocols

Method A: The Aqueous Potassium Fluoride (KF) Precipitate

Mechanism: Fluoride has a high affinity for tin. It converts soluble tributyltin halides (


) into insoluble polymeric tributyltin fluoride (

).

Reagents:

  • Potassium Fluoride (KF)[1][2]

  • Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    )
  • Celite 545

Protocol:

  • Dilution: Dilute the crude reaction mixture with

    
     (preferred for this compound derivatives due to ease of evaporation) or 
    
    
    
    .
  • The KF Wash: Add a saturated aqueous solution of KF (approx.[2][3][4][5] 10M).[6][7] Use a volume ratio of 1:1 (Organic:Aqueous).

  • Agitation (Critical): Stir vigorously for 30–60 minutes at room temperature. Note: A simple shake in a separatory funnel is insufficient. The formation of the polymer requires time.

  • Filtration: A white, bulky precipitate (

    
    ) will form. Do not  try to separate layers yet; the solid will cause terrible emulsions.
    
  • Celite Pad: Filter the entire biphasic mixture through a pad of Celite. Wash the pad with fresh solvent.

  • Separation: Transfer the filtrate to a separatory funnel. The layers will now separate cleanly. Dry the organic layer (

    
    ) and concentrate.
    
Method B: KF-Silica Stationary Phase (Solid Phase Extraction)

Why use this? Ideal for this compound derivatives that might be volatile or sensitive to aqueous hydrolysis. It avoids emulsions completely.

Preparation of KF-Silica:

  • Dissolve KF (10 g) in water (20 mL).

  • Add Silica Gel (20 g) to the solution and mix to form a slurry.

  • Evaporate the water (Rotavap) and dry under vacuum/heat until a free-flowing white powder is obtained (approx. 30% w/w KF loading).

Protocol:

  • Concentrate your crude reaction mixture.

  • Dilute with a small amount of Hexane/DCM (1:1).

  • Load the mixture onto a short column packed with the KF-Silica (approx. 50 equiv. of KF relative to Tin).

  • Elute with the same solvent.[2] The tin species react with the fluoride on the silica surface and remain bound as

    
    , while your organic product elutes.
    
Method C: Chemical Oxidation (Iodine/DBU)

Mechanism: Converts unreactive distannanes (


) or hydrides into tin iodides (

), which are then easily removed by KF.

Protocol:

  • Dissolve crude residue in

    
    .
    
  • Add DBU (1.5 equiv).

  • Titrate with a 0.1 M solution of

    
      in ether until a faint iodine color persists.
    
  • Immediately proceed to Method A (KF wash). The generated

    
     precipitates rapidly with KF.
    

Troubleshooting Guide & FAQs

Q1: I followed Method A, but I still see tin peaks in my NMR (approx. 0.8–1.5 ppm).

  • Cause: You likely have Hexabutyldistannane (

    
    ). This byproduct forms via homocoupling and is not removed by KF because it lacks a Sn-Halide bond.
    
  • Fix: Use Method C (Iodine Oxidation) . The iodine cleaves the Sn-Sn bond to form Sn-I, which is then precipitable by KF.

Q2: My product is this compound based. Will it evaporate during the workup?

  • Risk: this compound boils at ~142°C. If your coupled product is a simple alkene (e.g., coupling with a methyl/vinyl group), it may be volatile.

  • Fix:

    • Avoid high-vacuum drying.

    • Use Pentane or Diethyl Ether as extraction solvents (low BP allows removal without heating).

    • Do not use the "vacuum distillation of tin" method often suggested for trimethyltin species.

Q3: The KF wash created a solid block in my separatory funnel.

  • Cause: The

    
     polymer is gelatinous and hydrophobic.
    
  • Fix: Never skip the Celite filtration step (Step 5 in Method A). You must filter before attempting phase separation.

Q4: Can I just use a silica column with Triethylamine?

  • Answer: Yes. Adding 1–2% Triethylamine (

    
    )  to your silica column eluent deactivates the silanol groups. This prevents the tin byproducts from "streaking" and forces them to elute in the solvent front (non-polar), separating them from your more polar product. However, this is less effective than KF for bulk removal.
    

Comparative Data: Removal Efficiency

MethodTin Removal EfficiencyProduct RecoveryTime RequiredBest For
Aqueous KF Wash >95%High1-2 HoursStandard, robust substrates
KF-Silica SPE >98%High30 MinsEmulsion-prone or acid-sensitive products
Basic Silica (

)
~80-90%Moderate>2 HoursFinal purification (Polishing)
Iodine Oxidation >99%Moderate*2 HoursRemoving Distannanes (

)

*Moderate recovery due to potential reaction of Iodine with electron-rich alkenes (like your pentenyl chain). Use with caution.

References

  • Renaud, P.; Lacote, E.; Quaranta, L. (1998).[2][8] A Simple and Efficient Method for the Removal of Tin Byproducts. Tetrahedron Letters, 39(15), 2123–2126.

  • Harrowven, D. C.; Guy, I. L. (2004). KF-Silica as a Stationary Phase for the Chromatographic Removal of Tin Residues. Chemical Communications, (17), 1968–1969.

  • Gallagher, W. P.; Maleczka, R. E. (2003). Stille Couplings Catalytic in Tin: The "Sn-F" Approach. Journal of Organic Chemistry, 68(17), 6775–6779.

  • University of Rochester. (n.d.). Workup for Removing Tin Byproducts. The Not Voodoo Lab Manual.

Sources

catalyst deactivation and poisoning in 5-Iodo-1-pentene cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Tier: Level 3 Engineering Support
Subject: Catalyst Deactivation & Poisoning Mechanisms

Executive Summary: The Bifunctional Challenge

User Profile: You are likely attempting a


 or 

coupling using 5-iodo-1-pentene.

The Core Problem: this compound is not just a standard alkyl halide; it is a "Trojan Horse" substrate. It presents three distinct mechanisms for catalyst failure that often occur simultaneously:

  • Intramolecular Chelation (The "Scorpion Effect"): The pendant alkene coordinates to the metal center after oxidative addition, forming a stable metallacycle that blocks transmetallation.

  • Iodide Poisoning: The release of iodide (

    
    ) ions saturates the metal coordination sphere, forming unreactive anionic species (e.g., 
    
    
    
    ).
  • 
    -Hydride Elimination:  The alkyl-metal intermediate is prone to rapid 
    
    
    
    -elimination, leading to isomerization (chain walking) rather than coupling.

Diagnostic Matrix: Troubleshooting Your Symptoms

Identify your failure mode below to find the corresponding solution.

SymptomProbable CauseMechanistic InsightCorrective Action
Reaction stalls at ~20-30% conversion. Chelation Deactivation The terminal alkene of the substrate wraps around and binds to the metal (Pd/Ni), occupying the site needed for the nucleophile.Switch to Nickel (binds alkenes less strongly than Pd) or increase ligand bulk (steric crowding prevents chelation).
Formation of Metal Black (Precipitate). Iodide Poisoning / Aggregation High

concentration displaces ligands, leading to formation of

dimers or metal aggregation.
Add AgOTf or Ag2CO3 (1.1 equiv) to scavenge iodide as AgI precipitate.
Product is Isomerized (Internal Alkene).

-Hydride Elimination
The metal "walks" down the chain via rapid elimination/re-insertion cycles before coupling.Use Bi-dentate ligands with large bite angles (e.g., dppf) or switch to Ni-catalysis which favors radical pathways over

-elimination.
Cyclized Product (Methylcyclopentane deriv). Radical "Clock" Activation The reaction has entered a Single Electron Transfer (SET) manifold. 5-hexenyl radicals cyclize at

.
If linear product is desired, avoid SET conditions (e.g., photoredox). Use strictly 2-electron Pd pathways with N-Heterocyclic Carbenes (NHC) .

Deep Dive Technical Q&A

Q1: Why does my catalyst die specifically with this substrate and not 1-iodopentane?

The "Scorpion Effect" (Chelation Trapping): Unlike a simple alkyl chain, this compound contains a distal double bond. Upon oxidative addition, the metal center (M) inserts into the C-I bond. In a standard scenario, the next step is Transmetallation. However, with this substrate, the pendant alkene is perfectly positioned to coordinate to the metal, forming a pseudo-5-membered ring (a metallacycle).

This intramolecular coordination is entropically favored (chelate effect). The resulting complex is thermodynamically stable but kinetically inert toward the incoming nucleophile. The catalyst enters a resting state from which it cannot easily exit, effectively lowering the active catalyst concentration to near zero.

Q2: I read that Iodide is a "soft" ligand. Why is that bad for my Palladium catalyst?

Iodide Poisoning Mechanism: Iodide (


) is a strong 

-donor and a soft base.[1] As the reaction progresses, the concentration of free

increases.
  • Saturation:

    
     competes with your phosphine ligands. It can form anionic species like 
    
    
    
    which are electron-rich but sterically crowded, preventing the approach of the transmetallating agent.
  • Dimerization: Two Palladium centers can be bridged by iodide ions to form inactive dimers (

    
    ).[1] These dimers are "off-cycle" sinks.
    Solution:  The addition of Silver salts (e.g., AgOTf) precipitates AgI, driving the equilibrium away from these inactive species and keeping the metal center cationic and reactive.
    
Q3: How do I distinguish between Catalyst Death and -Hydride Elimination?

The "Chain Walking" Signature:

  • Catalyst Death: You recover starting material (this compound) or simple de-iodinated product (1-pentene). The reaction simply stops.

  • 
    -Hydride Elimination:  You observe isomers . The metal inserts, eliminates a hydride to form an internal alkene, re-inserts, and eliminates again. You will see a mixture of 4-iodo-2-pentene or coupled products where the new bond is at the C2 or C3 position, not the C1 terminus.
    

Visualizing the Failure Modes

The following diagram illustrates the competition between the productive cycle and the two primary deactivation pathways: Chelation and Dimerization.

CatalystDeactivation cluster_cycle Productive Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd-C bond forms) Pd0->OxAdd + this compound TransMet Transmetallation (Nucleophile enters) OxAdd->TransMet + Nu-M Chelate CHELATION TRAP (Stable Metallacycle) OxAdd->Chelate Intramolecular Coordination Dimer IODIDE DIMERIZATION [Pd(μ-I)L]2 (Inactive) OxAdd->Dimer + I- (High Conc.) Ligand Displacement RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Chelate->TransMet Requires Steric Bulk to Break Chelate Dimer->Pd0 Slow Re-entry (Rare) caption Fig 1. Competition between productive cross-coupling and substrate-induced deactivation modes.

Recommended Protocol: Nickel-Catalyzed Negishi Coupling

Why this protocol? Nickel is less prone to


-hydride elimination than Palladium and binds alkenes less strongly, reducing the chelation risk. This protocol uses a tridentate ligand (PyBox) to enforce stability.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Alkyl-Zinc reagent (1.2 - 1.5 equiv)

  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand: PyBox (e.g., (S,S)-i-Pr-PyBox) (10-15 mol%)

  • Additive: DMA (N,N-Dimethylacetamide) enhances rate.

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Critical):

    • In a glovebox or under strict Argon flow, combine

      
       and the PyBox ligand in DMA. Stir for 20 minutes until a homogenous solution forms (often blue/green).
      
    • Rationale: Pre-forming the complex prevents the precipitation of inactive Ni-black upon contact with the organozinc.

  • Substrate Addition:

    • Add this compound to the catalyst solution.

    • Note: Ensure the concentration is moderate (0.1 M - 0.2 M). High concentration favors iodide bridging.

  • Nucleophile Addition:

    • Add the Organozinc reagent dropwise at

      
      , then warm to room temperature.
      
    • Control: If using a secondary alkyl zinc, maintain

      
       to suppress isomerization.
      
  • Quench & Analysis:

    • Quench with dilute HCl. Extract with ether.

    • QC Check: Analyze crude by GC-MS. Look for the mass of the cyclized product (methylcyclopentane derivative). If

      
       cyclization is observed, the reaction is proceeding via a radical SET pathway (common for Ni). If this is undesirable, switch to a Pd-NHC system (e.g., Pd-PEPPSI).
      

References

  • Alkyl Halide Cross-Coupling Mechanisms

    • Title: Pd-catalyzed cross-coupling reactions of alkyl halides.[2]

    • Source: RSC Publishing (Chem. Soc. Rev.)
    • URL:[Link]

  • Catalyst Poisoning by Halides

    • Title: Mechanisms of catalyst poisoning in palladium-catalyzed cyan
    • Source: PubMed (J. Am. Chem. Soc.)[3][4]

    • URL:[Link]

  • Nickel Catalysis & Radical Pathways

    • Title: Nickel-Catalyzed Cross-Coupling of Alkyl Halides.[5][6]

    • Source: Princeton University (MacMillan Group / Common Knowledge in Field)
    • URL:[Link]

  • Beta-Hydride Elimination Control

    • Title: Suppressed

      
      -Hydride Elimination in Palladium-Catalyzed Cascade Cyclization.[7]
      
    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

effect of solvent choice on the outcome of 5-Iodo-1-pentene radical cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Solvent Optimization for 5-Iodo-1-pentene Radical Cyclization

Executive Summary: The Solvent’s Role in Radical Kinetics

In the radical cyclization of this compound, the "outcome" is defined by the competition between unimolecular cyclization (


)  (forming (iodomethyl)cyclopentane) and bimolecular hydrogen abstraction (

)
(forming 1-pentene).
  • The Golden Rule: To maximize cyclization, the rate of cyclization (

    
    ) must exceed the rate of direct reduction (
    
    
    
    ).
    
    
  • Solvent Impact: While

    
     (intrinsic cyclization rate, 
    
    
    
    at 25°C) is relatively solvent-independent in neutral media, the solvent choice critically dictates:
    • Diffusion Rates: Affecting

      
       (bimolecular steps).
      
    • Coordination Sphere: Specifically in Samarium diiodide (SmI

      
      ) mediated reactions, where Lewis basic solvents (HMPA, DMPU) alter the reduction potential.
      
    • Phase Transfer: In aqueous/green chemistry ("on-water" effects).

Troubleshooting Guide: Diagnostic Q&A

Scenario A: High Levels of Uncyclized Product (1-Pentene)

User Complaint: "I am using tributyltin hydride (Bu


SnH) and AIBN, but I'm recovering mostly 1-pentene (direct reduction product) instead of the cyclopentane derivative."

Root Cause Analysis: The H-donor concentration is too high relative to the cyclization rate. The solvent's viscosity may be facilitating rapid diffusion of the H-donor.

Technical Solution:

  • Viscosity Modulation: Switch to a solvent with higher viscosity if you cannot lower the H-donor concentration further. In low-viscosity solvents (e.g., Pentane,

    
     cP), the diffusion-controlled limit for bimolecular abstraction is higher. Using Benzene  (
    
    
    
    cP) or Chlorobenzene is standard because they moderate this diffusion.
  • The Syringe Pump Protocol: The most effective fix is not just solvent identity but solvent volume.

    • Protocol: Dissolve Bu

      
      SnH in the chosen solvent and add it slowly (over 2-4 hours) via syringe pump to a refluxing solution of this compound. This keeps the instantaneous 
      
      
      
      low, favoring the unimolecular
      
      
      pathway.
Scenario B: Reaction Stalls with SmI (Samarium Diiodide)

User Complaint: "I'm trying to cyclize this compound using SmI


 in THF, but conversion is poor (<20%), and I see mostly starting material or dimers."

Root Cause Analysis: In pure THF, the reduction potential of SmI


 is often insufficient (

V) to rapidly reduce the alkyl iodide, or the resulting radical intermediate is trapped as an organosamarium species before it can cyclize. The "contact ion pair" is too sterically congested.

Technical Solution: You must alter the Solvent Coordination Sphere .

  • Add HMPA (Hexamethylphosphoramide): Add 4–8 equivalents of HMPA relative to SmI

    
    .
    
    • Mechanism:[1][2][3][4][5] HMPA displaces THF ligands, converting the contact ion pair to a solvent-separated ion pair. This increases the reduction potential to

      
       V and relieves steric congestion, accelerating the rate-limiting ketyl/radical generation step.
      
  • Alternative (Green): If HMPA is restricted due to toxicity, use DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or high concentrations of LiBr in THF.

Scenario C: Poor Solubility in Green Solvents

User Complaint: "I want to run this in water or ethanol to avoid benzene, but the starting material is insoluble."

Root Cause Analysis: this compound is hydrophobic. In pure water, it aggregates, preventing initiation.

Technical Solution:

  • "On-Water" Conditions: Vigorous stirring of insoluble organic reactants on water can sometimes accelerate reactions due to negative activation volume and H-bonding at the interface (Breslow effect).

  • Surfactant Mediation: Use TPGS-750-M (2 wt% in water). This forms nanomicelles. The lipophilic this compound and the radical initiator enter the micelle core, effectively creating a "high concentration" micro-reactor that favors cyclization while using water as the bulk solvent.

Comparative Data: Solvent Effects

Solvent SystemPrimary MechanismViscosity / EffectOutcome BiasRecommended For
Benzene Radical Chain (Bu

SnH)
Moderate (

cP)
Balanced. Standard for high dilution.Standard lab scale synthesis.
Hexane Radical ChainLow (

cP)
Reduction Favored. Fast diffusion of H-donor increases side products.Not recommended for slow cyclizations.
THF (Pure) Single Electron Transfer (SmI

)
CoordinatingStalled/Dimerization. Low reduction potential.Simple reductions (not cyclization).
THF + HMPA Single Electron Transfer (SmI

)
Strong Ligand EffectCyclization Favored. High reduction potential (-2.05V).SmI

-mediated cyclizations.[2]
Water (Micellar) Aqueous RadicalHydrophobic EffectCyclization Favored. High local conc. in micelle.Green chemistry applications.

Mechanistic Visualization

The following diagram illustrates the kinetic competition dictated by solvent choice.

RadicalCyclization cluster_SmI2 SmI2 Specific Pathway Start This compound Radical 5-Hexenyl Radical (Intermediate) Start->Radical Initiation (Solvent affects catalyst solubility) CyclizedRad Cyclopentylmethyl Radical Radical->CyclizedRad k_c (Unimolecular) Solvent Independent Product_Red 1-Pentene (Side Product) Radical->Product_Red k_H [H-Donor] (Bimolecular) Diffusion Controlled (Viscosity Dependent) Product_Cyc Methylcyclopentane (Target: 5-exo) CyclizedRad->Product_Cyc H-Abstraction SmI2_THF SmI2 (THF only) Low Red. Potential SmI2_THF->Start Slow/No Reaction SmI2_HMPA SmI2 + HMPA High Red. Potential SmI2_HMPA->Start Fast SET

Caption: Kinetic competition in radical cyclization. Green path represents the desired cyclization (


); Red dashed path represents the undesired direct reduction (

), which is sensitive to solvent viscosity and H-donor concentration.

Standard Operating Protocol (SOP): SmI /HMPA Cyclization

Objective: Cyclization of this compound to methylcyclopentane using Samarium Diiodide.

  • Preparation of SmI

    
     (0.1 M in THF): 
    
    • Flame-dry a 50 mL round-bottom flask under Argon.

    • Add Samarium metal (1.3 mmol) and dry, degassed THF (10 mL).

    • Add Iodine crystals (1.0 mmol). Stir vigorously.

    • Checkpoint: Color must change from orange

      
       yellow 
      
      
      
      dark blue (active Sm(II)).
  • Ligand Exchange (The Critical Step):

    • To the blue SmI

      
       solution, add HMPA  (Hexamethylphosphoramide) dropwise via syringe.[6]
      
    • Ratio: 4 to 8 equivalents relative to Sm.

    • Observation: The solution will turn deep purple.[6] This indicates the formation of the highly reducing SmI

      
      (HMPA)
      
      
      
      complex.
  • Substrate Addition:

    • Dissolve this compound (0.5 mmol) in minimal dry THF.

    • Add to the purple SmI

      
      /HMPA mixture at Room Temperature (or -78°C for stereocontrol in substituted analogs).
      
    • Stir for 15 minutes.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO

      
      .
      
    • Extract with diethyl ether.

    • Note: HMPA is carcinogenic; handle with extreme care or substitute with DMPU if safety protocols require.

References

  • Beckwith, A. L. J., & Schiesser, C. H. (1985).[7] Regio- and stereo-selectivity of alkenyl radical ring closure: A theoretical study. Tetrahedron, 41(19), 3925–3941. Link

  • Flowers, R. A., II. (2013).[6] Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts. Journal of Visualized Experiments, (72), e4323.[6] Link

  • Sadasivam, D. V., et al. (2008). Mechanistic Study of Samarium Diiodide-HMPA Initiated 5-exo-trig Ketyl-Olefin Coupling: The Role of HMPA in Post-Electron Transfer Steps. Journal of the American Chemical Society, 130(23), 7228–7229.[2] Link

  • Chatgilialoglu, C., et al. (1981). Rates of cyclization of 5-hexenyl radicals. Journal of the American Chemical Society, 103(16), 4833–4840. Link

  • Lipshutz, B. H., & Taft, B. R. (2006). Heterogeneous Radical Chemistry in Water: 5-Exo-trig Cyclizations of Hydrophobic Substrates. Organic Letters, 8(9), 1899–1902. Link

Sources

strategies to minimize beta-hydride elimination in reactions of 5-Iodo-1-pentene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific challenges of minimizing


-hydride elimination in the cross-coupling of 5-Iodo-1-pentene .

Ticket Subject: Minimizing


-Hydride Elimination in this compound Reactions
Status:  Open
Priority:  High (Methodology Critical)

Executive Summary: The "Radical Clock" & The "Walking" Metal

You are working with This compound , a substrate that presents a dual-threat in transition metal catalysis:

  • 
    -Hydride Elimination (
    
    
    
    -HE):
    The metal inserts into the C-I bond, forming an alkyl-metal species. If the metal has an open coordination site, it can eliminate a hydride to form a diene (isomerization) or a reduced alkene.[1]
  • Radical Cyclization: This substrate is a classic "radical clock." If your catalytic cycle involves a long-lived radical intermediate (common in Ni catalysis), it may cyclize to a methylcyclopentane derivative (

    
    ) before coupling.
    

Your Goal: Preserve the linear alkyl chain and the terminal double bond by suppressing


-HE.

The Solution: You must engineer the catalyst center to make Reductive Elimination (RE) kinetically faster than


-Hydride Elimination (

-HE)
.

Strategic Modules (The "How-To")

Module A: Ligand Architecture (The Hardware)

The ligand is your primary control lever. You need ligands that are sterically bulky and electron-rich .

Ligand ClassRecommended LigandsMechanism of Action
Bulky Phosphines P(t-Bu)

, CataCXium A , PCy

Steric Crowding: Bulky alkyl groups prevent the alkyl chain from rotating into the syn-coplanar conformation required for

-HE.
NHC Ligands PEPPSI-IPr , IMes Electronic Stabilization: Strong

-donation increases electron density on the metal, stabilizing the oxidative addition adduct and accelerating reductive elimination.
Bidentate (Large Bite Angle) dppf , Xantphos Cis-Enforcement: Large bite angles force the two coupling partners into a cis geometry, which is the mandatory pre-requisite for Reductive Elimination, effectively increasing

.[2]
Tridentate (For Ni) PyBox , Terpyridine Site Blocking: These occupy 3 sites, leaving no open coordination site for the agostic interaction necessary for

-HE.
Module B: Metal Center Selection (The Operating System)

Choice of metal dictates the fundamental mechanism.

  • Palladium (Pd): inherently prone to

    
    -HE.[3]
    
    • Strategy: Must use "super-bulky" ligands (e.g., Pd-PEPPSI-IPr or Pd(P(t-Bu)

      
      )
      
      
      
      ) to physically block elimination.
  • Nickel (Ni): Less prone to

    
    -HE due to a higher activation energy barrier for the rotation to the hydride-agostic state.
    
    • Warning: Ni often operates via Single Electron Transfer (SET), generating alkyl radicals. With this compound, this risks cyclization.

    • Strategy: Use Ni/PyBox systems which can suppress

      
      -HE effectively, but monitor for cyclopentane formation.
      
Module C: Reaction Environment
  • Temperature: Run as cold as possible (Room Temp or 0°C).

    
    -HE is often favored at higher temperatures due to entropy.
    
  • Additives: In Negishi couplings, N-Methylimidazole (NMI) can accelerate the transmetalation step, pushing the reaction toward product faster than the metal can eliminate.

Visualizing the Competition

The following diagram illustrates the kinetic competition at the heart of your problem. To get high yields, the Green path (


) must dominate the Red path (

).

BetaHydrideElimination Substrate This compound OxAdd Oxidative Addition (LnM-Alkyl) Substrate->OxAdd Pd(0)/Ni(0) Coordination Agostic Interaction (Requires Open Site) OxAdd->Coordination Slow Transmetalation Low Steric Bulk TransMetal Transmetalation (Nucleophile Arrives) OxAdd->TransMetal Fast Kinetics (Additives/NMI) BetaElim β-Hydride Elimination Coordination->BetaElim Syn-Coplanar Alignment Isomer Isomerized Product (Internal Alkene) BetaElim->Isomer Chain Walking RedElim Reductive Elimination TransMetal->RedElim Bulky Ligands Large Bite Angle Product Linear Coupled Product RedElim->Product Desired Pathway

Caption: Kinetic competition between the destructive


-hydride elimination pathway (Red) and the productive reductive elimination pathway (Green).

Troubleshooting FAQ

Q1: I am observing significant amounts of internal alkene isomers (e.g., 4-iodo-2-pentene derivatives). What is happening?

  • Diagnosis: "Chain Walking."[4] The metal inserted, underwent

    
    -HE to form a hydride-alkene complex, re-inserted at the adjacent carbon, and repeated the process.
    
  • Fix: Increase the steric bulk of your ligand (Switch from PPh

    
     to P(t-Bu)
    
    
    
    or SPhos). The bulk prevents the rotation necessary for the hydride transfer.

Q2: I see a methylcyclopentane derivative instead of my linear product.

  • Diagnosis: Radical Cyclization. This is not

    
    -HE. This indicates you are generating a free radical (likely with a Ni catalyst) that lives long enough to cyclize.
    
  • Fix: Switch to a Palladium-based system (e.g., Pd-PEPPSI) which typically proceeds via a concerted 2-electron pathway, avoiding the radical intermediate. Alternatively, increase the concentration of the coupling partner to intercept the radical faster.

Q3: The reaction stalls after oxidative addition.

  • Diagnosis: The oxidative addition adduct (L

    
    M-Alkyl-I) is too stable or transmetalation is too slow, giving the complex time to undergo 
    
    
    
    -HE.
  • Fix: Add a promoter like NMI (N-methylimidazole) (for Negishi) or use a more reactive transmetalating agent (e.g., switching from Boronic Acid to Trifluoroborate in Suzuki).

Recommended Protocol: Pd-Catalyzed Negishi Coupling

This protocol uses a bulky phosphine to physically block


-HE and NMI to accelerate the forward reaction.

Reagents:

  • This compound (1.0 equiv)

  • Organozinc Reagent (1.2 - 1.5 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol %) + P(t-Bu)
    
    
    (8 mol %) (Or use Pd-PEPPSI-IPr at 2 mol%)
  • Additive: N-Methylimidazole (NMI) (2.0 equiv) - Critical for rate acceleration

  • Solvent: THF/NMP (2:1 ratio)

Step-by-Step:

  • Catalyst Prep: In a glovebox or under Argon, mix Pd

    
    (dba)
    
    
    
    and P(t-Bu)
    
    
    in THF. Stir for 10 mins to form the active bulky species.
  • Substrate Addition: Add this compound and NMI. The NMI coordinates to the Zinc species, making it a more aggressive nucleophile.

  • Coupling: Add the Organozinc reagent dropwise.

  • Temperature: Stir at Room Temperature . Do not heat. Heating promotes

    
    -HE.
    
  • Quench: After 2-4 hours, quench with dilute HCl.

Why this works: The P(t-Bu)


 is too bulky to allow the "agostic" C-H bond approach required for elimination. The NMI speeds up the arrival of the nucleophile, ensuring the metal spends minimal time in the vulnerable alkyl-halide state.

References

  • Mechanistic Control in Alkyl Cross-Coupling

    • Title: Cross-Coupling Reactions of Unactivated Alkyl Halides[5][6][7]

    • Source: MIT DSpace (Fu Group Work)
    • URL:[Link]

  • Ligand Effects on Elimin

    • Title: Mechanistically informed selection rules for competing β-hydride and β-heteroatom elimin
    • Source: ETH Zurich Research Collection
    • URL:[Link]

  • Palladium-NHC Systems

    • Title: PEPPSI-IPr: A Highly Effective C
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Nickel Catalysis & Radical P

    • Title: Recent Advances in Nickel Catalysis (Comparison of Ni vs Pd elimination r
    • Source: PubMed Central (NIH)
    • URL:[Link]

Sources

column chromatography conditions for purifying 5-Iodo-1-pentene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Iodo-1-pentene Derivatives

Current Status: Online Agent: Senior Application Scientist (Separation Technologies) Ticket ID: #PUR-5I-PENT-001

Executive Summary

Purifying this compound and its derivatives presents a "perfect storm" of stability challenges. You are dealing with a terminal alkene (prone to polymerization/oxidation) and a primary alkyl iodide (prone to photolytic cleavage and elimination).

Standard silica gel chromatography often fails here because the acidic surface of silica catalyzes the elimination of hydrogen iodide (HI), leading to diene formation and the release of free iodine (purple banding). This guide provides a modified protocol to neutralize these risks.

Module 1: The "Triage" (Pre-Purification Assessment)

Before you even pack a column, you must stabilize the crude mixture. If your crude oil is violet or dark brown, free iodine is already autocatalyzing decomposition.

Standard Operating Procedure (SOP) for Crude Workup:

  • The Thiosulfate Wash: Dilute crude reaction mixture in Ether or Hexanes. Wash with 10% aqueous Sodium Thiosulfate (

    
    ) until the organic layer is pale yellow/colorless.
    
  • The Acid Check: If your synthesis involved acidic conditions, wash with Saturated

    
    .
    
  • Drying: Dry over

    
     (Magnesium Sulfate). Avoid 
    
    
    
    as it can sometimes complex with alkenes or act as a Lewis acid.

Module 2: Chromatography Conditions (The Engine)

User Question: Which stationary phase should I use? My compound streaks and turns pink on standard silica.

Technical Response: Standard Silica Gel 60 (


) is slightly acidic (pH ~6.5–7.0 in suspension, but Lewis acidic sites are active). For alkyl iodides, this acidity promotes E2 elimination. You must use Buffered Silica  or Neutral Alumina .
Stationary Phase Decision Tree

G start Start: Select Stationary Phase acid_sens Is the derivative acid-sensitive (e.g., acetals, silyl ethers)? start->acid_sens stable Standard Silica Gel 60 (Risk: Moderate) acid_sens->stable No sensitive High Sensitivity Detected acid_sens->sensitive Yes buffer Buffered Silica (2% Et3N v/v) stable->buffer If streaking occurs sensitive->buffer Preferred (Cheaper) alumina Neutral Alumina (Brockmann Grade III) sensitive->alumina Alternative (If buffering fails)

Figure 1: Decision matrix for stationary phase selection based on substrate stability. Blue nodes indicate decision points; Green indicates the recommended standard for this application.

The Buffered Silica Protocol (Recommended)

To deactivate surface silanols, pretreat the column with triethylamine (


).
  • Slurry Preparation: Mix Silica Gel 60 with Hexanes containing 1-2% Triethylamine .

  • Packing: Pour the slurry. Flush with 2 column volumes (CV) of the buffer solution.

  • Equilibration: Switch to your starting eluent (e.g., 100% Hexanes or 98:2 Hexanes:EtOAc). Note: You do not need to keep Et3N in the mobile phase during the run, usually the pretreatment is sufficient.

Mobile Phase Selection
Solvent SystemApplicationNotes
Pentane / Diethyl Ether Volatile Derivatives This compound (bp ~140°C) is moderately volatile. Pentane allows rotovap removal at lower temps (0°C bath) to prevent loss.
Hexanes / Ethyl Acetate Standard Derivatives Standard gradients (0%

10% EtOAc). Good separation, but harder to remove solvent without heating.
Dichloromethane (DCM) Avoid Alkyl iodides can undergo halogen exchange or react with DCM traces under radical conditions over time.

Module 3: Visualization & Detection

User Question: I can't see my spots on the TLC plate. UV 254 nm shows nothing.

Technical Response: Simple alkyl iodides and non-conjugated alkenes have very weak absorbance at 254 nm. You are likely looking at a "ghost" plate. You must use chemical staining.

Recommended Stains:

  • KMnO4 (Potassium Permanganate):

    • Target: The alkene (C=C).

    • Result: Bright yellow spots on a purple background.

    • Why: This is the most specific stain for your this compound core.

  • Iodine Chamber (

    
    ): 
    
    • Target: General organic mass.[1]

    • Result: Brown spots.[2]

    • Why: Reversible and non-destructive.[3]

  • Anisaldehyde:

    • Target: Functionalized derivatives.[4]

    • Result: Varied colors (often blue/grey) after heating.[5]

Module 4: Post-Purification Stabilization

User Question: My pure product turned purple after 2 days in the freezer. Why?

Technical Response: Even pure alkyl iodides generate trace iodine radicals (


) upon exposure to light. These radicals autocatalyze further decomposition.

The Copper Wire Trick: You must store alkyl iodides with a stabilizer.[6]

  • Material: Obtain bright, shiny copper wire.

  • Activation: Briefly dip the wire in dilute HCl to remove oxides, rinse with water, then acetone, and dry.

  • Storage: Place a small coil of this copper wire inside the vial with your product.

  • Mechanism:

    
    . The copper scavenges free iodine (surface turns gray/black), preventing the autocatalytic cycle.
    

Troubleshooting FAQ

Q: My compound elutes with the solvent front.

  • A: Alkyl iodides are very non-polar. If you are using >5% Ethyl Acetate, you are likely pushing it too fast. Start with 100% Hexanes (or Pentane) and hold for 3 CVs before starting a slow gradient.

Q: I see two spots very close together.

  • A: This is often the Elimination Product .

    • Spot A (Lower Rf): this compound derivative.

    • Spot B (Higher Rf): 1,4-pentadiene derivative (elimination product).

    • Fix: Run the column slower with a shallower gradient (e.g., 0.5% increase per CV).

Q: Can I dry load on Celite?

  • A: Yes, and it is recommended over silica dry-loading. Celite is neutral and inert. Dissolve crude in minimal DCM, mix with Celite 545, rotovap to a powder, and load.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for purification of alkyl halides and stabilization with copper).

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520. (Foundational solvent drying protocols relevant to sensitive synthesis).

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[7] Rapid chromatographic techniques for preparative separations with moderate resolution.[7] The Journal of Organic Chemistry, 43(14), 2923–2925.[7] (The definitive guide on flash chromatography mechanics).

  • Sigma-Aldrich Technical Bulletin. (n.d.). Handling and Storage of Alkyl Iodides. (General industry standard for copper stabilization).

Sources

Validation & Comparative

reactivity comparison of 5-Iodo-1-pentene vs 5-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of bifunctional building blocks, 5-iodo-1-pentene and 5-bromo-1-pentene serve as critical alkene-tethered alkylating agents. While they share the same carbon skeleton (


), their reactivity profiles diverge significantly due to the electronic and steric properties of the halogen leaving group.
  • Select this compound when: You require rapid nucleophilic substitution (

    
    ) under mild conditions, low-temperature lithium-halogen exchange (-78°C), or high-efficiency Atom Transfer Radical Cyclization (ATRC).
    
  • Select 5-Bromo-1-pentene when: You are generating Grignard reagents (Mg insertion), require long-term storage stability, or need to avoid Wurtz-type homocoupling side reactions.

Fundamental Properties & Kinetics[1][2][3][4][5]

The reactivity difference is primarily governed by the Carbon-Halogen bond dissociation energy (BDE) and the polarizability of the leaving group.

Table 1: Physicochemical & Kinetic Comparison
Feature5-Bromo-1-penteneThis compoundImpact on Reactivity
CAS Number 1119-51-37766-41-8
Leaving Group Ability Good (

HBr = -9)
Excellent (

HI = -10)
Iodide leaves ~10-100x faster in

.
C-X Bond Length ~1.94 Å~2.14 ÅLonger bond = weaker overlap = easier cleavage.
Bond Dissociation Energy ~68-70 kcal/mol~53-57 kcal/molLower BDE facilitates radical formation and metal insertion.
Boiling Point 126-128°C~65-67°C (at 15 mmHg)Iodide is higher boiling at atm pressure; often distilled under vacuum.
Storage Stability High (Stable at RT)Low (Light sensitive; store over Cu wire)Iodides degrade to

, turning brown/purple.

Reactivity Profile: Nucleophilic Substitution ( )

Mechanism

In bimolecular nucleophilic substitution (


), the reaction rate is defined by 

.[1][2] The breaking of the C-X bond is the rate-limiting factor.
  • This compound: The C-I bond is weaker and the iodide ion is a "softer," more stable leaving group. This allows alkylation of weak nucleophiles (e.g., carboxylates, hindered amines) to proceed at lower temperatures.

  • 5-Bromo-1-pentene: Reacts slower.[3] Often requires the addition of a catalytic amount of NaI (Finkelstein conditions) to generate the iodide in situ for difficult substitutions.

Decision Workflow: Substitution Strategy

SN2_Decision Start Target: Alkylation of Nucleophile NucType Is the Nucleophile Strong? (e.g., Thiolate, Enolate) Start->NucType Temp Is the substrate heat sensitive? NucType->Temp No (Weak Nuc: Amine, Alcohol) Bromo Use 5-Bromo-1-pentene (Standard Conditions) NucType->Bromo Yes Iodo Use this compound (Direct Alkylation) Temp->Iodo Yes (Need < 50°C) Finkelstein Use 5-Bromo-1-pentene + 10 mol% NaI (Catalytic) Temp->Finkelstein No (Can heat > 80°C)

Figure 1: Decision matrix for selecting the appropriate halide for nucleophilic substitution.

Reactivity Profile: Metal-Halogen Exchange

This is the most critical divergence point for synthetic planning.

A. Lithium-Halogen Exchange ( -BuLi / -BuLi)

Winner: this compound

  • Reaction:

    
    
    
  • Kinetics: Iodine exchange is extremely fast, even at -78°C. This is crucial because the resulting organolithium species contains a terminal alkene. If the exchange requires higher temperatures (as with Bromide), the organolithium can cyclize onto its own double bond (anionic cyclization) or polymerize.

  • Protocol Note: Always use 2 equivalents of

    
    -BuLi for iodides to scavenge the formed 
    
    
    
    -BuI.
B. Magnesium Insertion (Grignard Formation)

Winner: 5-Bromo-1-pentene

  • Reaction:

    
    
    
  • Issue with Iodides: Alkyl iodides are so reactive toward metals that they often undergo Wurtz Coupling (

    
    ) before the Grignard is fully formed. This leads to the formation of 1,9-decadiene (dimer) instead of the desired reagent.
    
  • Advantage of Bromide: The reaction is controllable. While initiation may be slower (requiring

    
     vapor or dibromoethane), the resulting Grignard is cleaner.
    

Reactivity Profile: Radical Chemistry

Atom Transfer Radical Cyclization (ATRC)

This compound is the superior substrate for radical generation. The weak C-I bond allows for easy homolysis using initiators like AIBN or photoredox catalysts.

  • Pathway: 5-exo-trig cyclization.

  • Mechanism: The iodine atom is transferred to the product, retaining functionality for further reactions. Bromides often require toxic tin hydrides (

    
    ) to drive the chain reaction, whereas iodides can often function in "tin-free" atom transfer processes.
    

Experimental Protocols

Protocol A: Finkelstein Conversion (Synthesis of this compound)

Use this if you have the Bromo derivative but need the higher reactivity of the Iodo for a specific step.

  • Reagents: 5-Bromo-1-pentene (1.0 eq), Sodium Iodide (NaI, 2.0 eq), Acetone (Reagent Grade).

  • Setup: Flame-dried round bottom flask with reflux condenser.

  • Procedure:

    • Dissolve NaI in acetone (solubility is high).

    • Add 5-Bromo-1-pentene.

    • Reflux for 18–24 hours. A white precipitate (NaBr) will form, driving the equilibrium.

    • Validation: Monitor by TLC or GC. The product (Iodo) is less polar.[4]

  • Workup: Filter off NaBr solid. Concentrate filtrate. Dissolve residue in ether, wash with sodium thiosulfate (to remove free

    
    ), water, and brine.
    
  • Storage: Store over copper wire in the dark at 4°C.

Protocol B: Grignard Formation (Using 5-Bromo-1-pentene)

Standard method for creating the nucleophile.

  • Reagents: Magnesium turnings (1.1 eq), 5-Bromo-1-pentene (1.0 eq), anhydrous THF.

  • Activation: Flame dry glassware under Argon. Add Mg turnings and a single crystal of Iodine. Heat gently until iodine vapor activates the Mg surface.

  • Addition:

    • Add 10% of the bromide solution to initiate (exothermic).

    • Once reflux sustains itself, add the remaining bromide dropwise.

    • Critical Control: Maintain a gentle reflux. If the reaction becomes too vigorous, the alkene tail may polymerize.

  • Titration: Titrate the resulting Grignard using salicylaldehyde phenylhydrazone to determine exact concentration before use.

References

  • Bond Dissociation Energies: Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules.[5][6] Accounts of Chemical Research, 36(4), 255-263. Link

  • Finkelstein Reaction Kinetics: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution). Link

  • Lithium-Halogen Exchange: Bailey, W. F., & Patricia, J. J. (1988).[7] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link

  • Radical Cyclization (5-exo-trig): Curran, D. P. (1988). The design and application of free radical chain reactions in organic synthesis. Synthesis, 1988(06), 417-439. Link

  • Grignard vs Wurtz Coupling: Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation.[8] Coordination Chemistry Reviews, 248(7-8), 623-652. Link

Sources

validation of reaction mechanisms involving 5-Iodo-1-pentene intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Distinguishing Kinetic vs. Thermodynamic Control in Radical Pathways

Executive Summary

The Core Challenge: In mechanistic elucidation, distinguishing between radical, anionic, and metal-concerted pathways is critical. While the 6-iodo-1-hexene (hexenyl) clock is the industry standard for measuring radical kinetics (


), it often fails to detect reversible radical steps  or slow, thermodynamically controlled  processes.

The Solution: The 5-iodo-1-pentene system (generating the pent-4-en-1-yl radical) serves as a specialized "negative" or "reversible" probe. Unlike the hexenyl radical, which undergoes rapid, irreversible 5-exo cyclization, the pentenyl radical faces a bifurcated, energetically challenging landscape (reversible 4-exo vs. disfavored 5-endo).

Value Proposition: This guide validates how to use this compound to:

  • Rule out standard irreversible radical mechanisms (Negative Control).

  • Detect reversible radical intermediates (via the cyclobutylcarbinyl equilibrium).

  • Validate metal-mediated Atom Transfer Radical Cyclization (ATRC) pathways where coordination geometry overrides Baldwin’s rules.

Comparative Analysis: Selecting the Right Mechanistic Probe

To validate a reaction mechanism, one must match the "clock speed" of the probe to the reaction timescale. The following table compares this compound against standard alternatives.

Table 1: Radical Clock Performance Matrix
FeatureThis compound (Pent-4-enyl) 6-Iodo-1-hexene (Hex-5-enyl) (Bromomethyl)cyclopropane
Generated Radical Pent-4-en-1-yl (

)
Hex-5-en-1-yl (

)
Cyclopropylcarbinyl (

)
Primary Cyclization 4-exo-trig (Reversible)5-exo-trig (Irreversible)Ring Opening (Irreversible)
Rate Constant (

)

(Forward)High

(Reverse)

(at 25°C)

Thermodynamics Endothermic (Strained)Exothermic (Favored)Exothermic (Relief of strain)
Primary Use Case Detecting reversibility & slow kinetics; Negative control.Standard kinetic timing; Proof of radical intermediate.Ultra-fast radical trapping; Detecting "free" vs. "caged" radicals.
Product Signature Mostly Linear (unless trap is very slow).Cyclic (Methylcyclopentane) + Linear.Linear (Homoallyl) + Cyclic.

Key Insight: If your reaction yields a cyclic product with 6-iodo-1-hexene but a linear product with this compound, you have confirmed a radical lifetime between


 and 

seconds. If this compound yields a cyclopentane derivative, the mechanism is likely not a simple free radical chain, but rather a metal-templated process (ATRC).

Mechanistic Deep Dive: The Pentenyl Pathway

Understanding the causality of the pentenyl probe is essential for interpreting data. Unlike the hexenyl radical, the pentenyl radical (


) has two difficult choices:
  • Path A (4-exo-trig): Forms the cyclobutylmethyl radical (

    
    ). This is kinetically accessible but thermodynamically unstable. It rapidly reverts to the open chain (
    
    
    
    ).
  • Path B (5-endo-trig): Forms the cyclopentyl radical (

    
    ). This is thermodynamically more stable than 
    
    
    
    but is kinetically disfavored by Baldwin’s rules (poor orbital overlap).
Visualization: The Pentenyl Radical Bifurcation

PentenylMechanism Precursor This compound (Precursor) Radical Pent-4-en-1-yl Radical (Linear) Precursor->Radical Initiation (SET or Homolysis) Cyclobutyl Cyclobutylmethyl Radical (Strained/Unstable) Radical->Cyclobutyl 4-exo-trig (k ~ 10^5 s^-1) Cyclopentyl Cyclopentyl Radical (Thermodynamic Product) Radical->Cyclopentyl 5-endo-trig (Disfavored/Slow) TrappedLinear Linear Product (Major) Radical->TrappedLinear Trapping Agent (k[Trap]) Cyclobutyl->Radical Ring Opening (Fast/Reversible) TrappedCyclic Cyclic Product (Minor/Rare) Cyclobutyl->TrappedCyclic Trapping Cyclopentyl->TrappedCyclic Trapping

Caption: The pent-4-en-1-yl radical equilibrium. Note the reversibility of the 4-exo path and the dominance of the linear trapping pathway under standard conditions.

Experimental Protocol: Validation Workflow

This protocol describes how to use this compound to calculate the rate constant of a trapping agent (


) or to validate a radical mechanism.
Phase 1: Synthesis & Purification
  • Precursor: Commercial this compound is often stabilized with copper.

  • Purification Step: Pass through a short plug of basic alumina (activity I) immediately before use to remove stabilizers and free iodine.

  • Purity Check: GC-MS must show >98% purity. Impurities (like 1,5-diiodopentane) can skew kinetic data.

Phase 2: Kinetic Competition Experiment

Objective: Determine if the reaction proceeds via a free radical by observing the ratio of Cyclic (C) to Linear (L) products.

  • Setup: In a flame-dried Schlenk tube, dissolve the substrate (this compound, 0.1 M) and the trapping agent (e.g.,

    
    , TTMSS, or reactive alkene) in degassed benzene or toluene.
    
  • Initiation: Add AIBN (0.05 equiv). Heat to 80°C.

  • Sampling: Take aliquots at t=10, 30, 60 mins. Quench immediately in cold ether/hydroquinone.

  • Analysis: Analyze via GC-FID or

    
     NMR.
    
    • Linear Product: 1-pentene (from reduction) or addition product.

    • Cyclic Product: Methylcyclobutane (rare) or Cyclopentane (very rare).

Phase 3: Data Interpretation

Use the Arrhenius Equation for the clock if temperature varies, but for single-point validation at 25°C or 80°C, use the product ratio:



  • Scenario A (100% Linear):

    • 
      .
      
    • Conclusion: The trapping reaction is fast (

      
      ), OR the mechanism is not radical-based (e.g., anionic displacement).
      
    • Next Step: Switch to the faster (Bromomethyl)cyclopropane probe.

  • Scenario B (Trace Cyclic Products):

    • Indicates the reaction is slow enough to allow the radical to explore the reversible 4-exo pathway.

    • Conclusion: Validates a "free" radical intermediate with a lifetime

      
      .
      
  • Scenario C (Major Cyclopentane Product):

    • CRITICAL FLAG: This violates Baldwin's rules for simple radicals.

Visualizing the Decision Tree

This workflow guides the researcher on interpreting the results from the this compound probe.

ValidationLogic Start Run Reaction with This compound Result Analyze Products (GC/NMR) Start->Result Linear 100% Linear Product Result->Linear Major Cyclic Cyclic Products Observed Result->Cyclic Minor/Major FastRad Fast Radical Reaction (k > 10^6) Linear->FastRad If Hexenyl probe cyclizes NonRad Non-Radical Mechanism (Anionic/Concerted) Linear->NonRad If Hexenyl probe is also linear Cyclobutyl Cyclobutane Deriv. Cyclic->Cyclobutyl 4-exo Cyclopentyl Cyclopentane Deriv. Cyclic->Cyclopentyl 5-endo SlowRad Slow/Reversible Radical (Free Radical Validated) Cyclobutyl->SlowRad Metal Metal-Mediated (ATRC) (Not Free Radical) Cyclopentyl->Metal Baldwin Violation

Caption: Decision tree for interpreting product distributions. Note that cyclopentane formation suggests non-standard radical behavior (e.g., metal coordination).

References

  • Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron. Link

  • Beckwith, A. L. J., & Ingold, K. U. (1980). Free-radical rearrangements. Rearrangements in Ground and Excited States. Link

  • Chatgilialoglu, C., et al. (2002).[1] 5-Endo-trig Radical Cyclizations: Disfavored or Favored Processes? Journal of the American Chemical Society.[1][2][3] Link

  • Curran, D. P. (1988). The Design and Application of Free Radical Chain Reactions in Organic Synthesis. Synthesis. Link

  • Walling, C., & Cioffari, A. (1972). Cyclization of 5-Hexenyl Radicals. Journal of the American Chemical Society.[1][2][3] Link

Sources

Comparative Efficiency Guide: Suzuki vs. Stille Coupling for 5-Iodo-1-pentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the cross-coupling of 5-iodo-1-pentene (a primary alkyl iodide with a pendant terminal alkene), the Suzuki-Miyaura reaction utilizing electron-rich, bulky phosphine ligands (e.g., PCy₃) is the recommended primary workflow. While historically challenging due to


-hydride elimination, modern "Gregory Fu" conditions render the Suzuki protocol superior in terms of toxicity profile, atom economy, and purification efficiency (avoiding organotin removal).

The Stille coupling remains a viable alternative only when the substrate exhibits extreme base sensitivity that precludes the use of boronate activation, or when specific chemoselectivity issues arise with the Suzuki protocol.

The Mechanistic Challenge: Alkyl Halides & -Hydride Elimination

Coupling this compound presents a specific mechanistic hurdle distinct from aryl-aryl couplings. The electrophilic carbon is


 hybridized and possesses 

-hydrogens.
The Competition

Upon oxidative addition of this compound to Pd(0), the resulting alkyl-palladium(II) species faces two competing pathways:

  • Transmetalation (Desired): Reaction with the nucleophile (Boron or Tin species) followed by reductive elimination to form the C-C bond.

  • 
    -Hydride Elimination (Parasitic):  Rapid elimination of a hydrogen atom from the 
    
    
    
    -carbon, resulting in the formation of 1,4-pentadiene (or isomers) and a Pd-hydride species, destroying the cross-coupling potential.

Chemoselectivity Note: this compound also contains a terminal alkene. Standard cross-coupling conditions must favor oxidative addition at the C-I bond over Heck-type insertion at the C=C bond. The C-I bond is significantly weaker and kinetically preferred, but catalyst choice is critical to maintain this selectivity.

Mechanistic Pathway Diagram

The following diagram illustrates the critical "kill step" (


-elimination) that both protocols must suppress.

G Start This compound (Substrate) OxAdd Alkyl-Pd(II)-I Intermediate Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation (Rate Determining Step) OxAdd->TransMet Path A: Fast with Bulky Ligands (PCy3) BetaElim β-Hydride Elimination (Parasitic Pathway) OxAdd->BetaElim Path B: Dominant with Standard Ligands (PPh3) Product Coupled Product (Linear) TransMet->Product Reductive Elimination SideProd 1,4-Pentadiene (Isomerized Waste) BetaElim->SideProd - H-Pd-I

Caption: The kinetic competition between productive transmetalation and destructive


-hydride elimination. Success depends on accelerating Path A.

Protocol A: Suzuki-Miyaura Coupling (Recommended)

Why it wins: Modern ligand design has solved the slow transmetalation of alkyl halides. Using tricyclohexylphosphine (PCy₃) creates an electron-rich Pd center that accelerates oxidative addition and, crucially, the bulky ligand environment disfavors the coplanar geometry required for


-hydride elimination.
Optimized "Fu Conditions" for this compound

This protocol is adapted from the seminal work of Gregory Fu on alkyl electrophiles.

  • Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃

  • Ligand: PCy₃ (Tricyclohexylphosphine) - Critical: Do not use PPh₃

  • Ratio: 1:2 (Pd:Ligand)[1]

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous preferred to minimize hydrolysis

  • Solvent: Toluene or THF (degassed)

  • Temperature: Room Temperature to 60°C

Step-by-Step Workflow
  • Glovebox/Schlenk Prep: In a nitrogen-filled glovebox or under argon flow, charge a reaction vial with Pd(OAc)₂ (0.05 equiv), PCy₃ (0.10 equiv), and the boronic acid partner (1.2 equiv).

  • Solvent Addition: Add degassed Toluene (0.2 M concentration relative to substrate).

  • Substrate Addition: Add This compound (1.0 equiv) via syringe. Note: Ensure the iodide is clear/colorless; if pink/brown, wash with dilute Na₂S₂O₃ prior to use to remove free iodine.

  • Base Addition: Add K₃PO₄ (3.0 equiv).

  • Reaction: Seal the vial and stir vigorously. For alkyl iodides, reaction often proceeds at Room Temperature within 12-24 hours. If monitoring (TLC/GC) shows stalled conversion, heat to 60°C.

  • Workup: Filter through a silica plug to remove palladium residue. Concentrate and purify via flash chromatography.

Expected Outcome: 80-92% Yield. Minimal isomerization of the terminal alkene.[2]

Protocol B: Stille Coupling (Alternative)

When to use: Use only if the boronic acid partner is unstable (protodeboronation prone) or if the substrate contains functional groups sensitive to the basic conditions of the Suzuki reaction (e.g., base-labile esters).

The "Farina/Liebeskind" Enhancement

Standard Stille conditions (Pd(PPh₃)₄) are often too slow for alkyl iodides, allowing


 to take over. The addition of Copper(I) Iodide (CuI) is essential here to facilitate the "Liebeskind-Srogl" effect, accelerating the transmetalation step.
  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: AsPh₃ (Triphenylarsine) or Furylphosphine (TFP)

    • Note: AsPh₃ is highly toxic but often superior for Stille rates.

  • Co-Catalyst: CuI (10-20 mol%)

  • Solvent: DMF or NMP (Polar aprotic solvents assist the Cu effect)

  • Temperature: 40-80°C

Step-by-Step Workflow
  • Safety Prep: All weighing of organostannanes and AsPh₃ must occur in a fume hood or glovebox due to severe neurotoxicity.

  • Mixture: Combine Pd₂(dba)₃ (0.025 equiv), AsPh₃ (0.1 equiv), CuI (0.1 equiv), and the organostannane (1.1 equiv) in a vial.

  • Substrate: Add This compound (1.0 equiv) and degassed DMF.

  • Reaction: Stir at 45°C. The CuI acts as a "shuttle," transmetalating the organic group from Sn to Cu, then Cu to Pd, which is kinetically faster than direct Sn-to-Pd transfer.

  • Workup (Critical):

    • Dilute with ether.

    • Tin Removal: Wash the organic phase vigorously with aqueous KF (Potassium Fluoride) or saturated KF/Silica slurry. This converts soluble organotin halides into insoluble polymeric tin fluorides for filtration.

    • Failure to do this will result in tin contamination in your final product.

Expected Outcome: 70-85% Yield. High functional group tolerance, but significant purification burden.

Comparative Data Analysis

The following table contrasts the two methodologies specifically for primary alkyl iodide substrates like this compound.

FeatureSuzuki-Miyaura (Fu Conditions)Stille (Cu-Promoted)
Catalytic System Pd(OAc)₂ / PCy₃Pd₂(dba)₃ / AsPh₃ / CuI
Primary Mechanism Risk

-Hydride Elimination (Low risk with PCy₃)

-Hydride Elimination (Moderate risk)
Reaction Temperature 23°C - 60°C45°C - 80°C
Base Requirement Mandatory (e.g., K₃PO₄, Cs₂CO₃)Neutral (None required)
Toxicity Profile Low (Boronic acids benign)High (Organotins & Arsenic ligands)
Purification Standard ChromatographyDifficult (Requires KF wash for Tin)
Atom Economy HighLow (Stoichiometric tin waste)
Est. Yield (this compound) 85-92% 70-80%

Decision Matrix & Workflow

Use this logic flow to determine the correct path for your specific drug development campaign.

DecisionTree Start Start: Coupling this compound BaseSens Is the coupling partner Base Sensitive? Start->BaseSens ToxLimit Are there strict residual metal/tin limits (GMP)? BaseSens->ToxLimit Yes Suzuki USE SUZUKI PROTOCOL (Pd/PCy3 + K3PO4) High Yield, Green BaseSens->Suzuki No ToxLimit->Suzuki Yes (Avoid Tin) Stille USE STILLE PROTOCOL (Pd/AsPh3 + CuI) Neutral Conditions ToxLimit->Stille No (R&D Scale only)

Caption: Decision matrix for selecting the optimal coupling strategy.

References

  • Netherton, M. R., & Fu, G. C. (2001).[3] Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess

    
     Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100. 
    
    • Key citation for the use of PCy3 to suppress beta-hydride elimin
  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Cross-Coupling Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663.

    • Expands the scope to various boronic acids, validating the generalizability for drug discovery.
  • Farina, V., & Krishnamurthy, V. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.

    • The authoritative review on Stille mechanisms, including the "copper effect" for difficult substr
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

    • Provides the mechanistic grounding for why electron-rich bulky phosphines are required for difficult oxid
  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[4] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[4] Angewandte Chemie, 116(9), 1152-1156.

    • Validates the Stille protocol modifications (CuI/Fluoride) required to make alkyl couplings competitive.

Sources

analysis of kinetic isotope effects in reactions of deuterated 5-Iodo-1-pentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mechanistic Probe

5-Iodo-1-pentene serves as a specialized mechanistic probe in physical organic chemistry, distinct from its homolog 6-iodo-1-hexene (the standard "radical clock"). While the hexenyl analog is famous for its rapid cyclization (


), this compound is primarily utilized to probe nucleophilic substitution (

)
, elimination (E2) , and atom transfer radical cyclization (ATRC) pathways where ring strain disfavors simple radical cyclization.

The introduction of deuterium labels (isotopologues) into this scaffold—specifically This compound-5,5-


  and This compound-1,1-

—transforms the molecule from a substrate into a high-precision sensor for Transition State (TS) geometry. By measuring the Kinetic Isotope Effect (KIE), researchers can distinguish between concerted and stepwise mechanisms with sub-angstrom resolution.

This guide compares the performance of these deuterated analogs against the proteo (non-deuterated) standard, focusing on their utility in elucidating reaction mechanisms in drug development and synthetic methodology.

Comparative Analysis: Proteo vs. Deuterated Analogs

The choice of isotopologue dictates the specific mechanistic question that can be answered. The table below compares the "performance" (diagnostic capability) of the variants.

Table 1: Diagnostic Capabilities of this compound Isotopologues
FeatureProteo-5-Iodo-1-pentene (Standard)5,5-

-Analog
(

-Deuterated)
1,1-

-Analog
(Vinylic Deuterated)
Primary Application Synthetic precursor; Radical trap calibrationProbing C–I bond cleavage (

vs

)
Probing alkene involvement (Electrophilic addition)
Target Mechanism General reactivityHybridization change at C5 (

)
Hybridization change at C1; Hyperconjugation
Key Readout Yield / Conversion

-Secondary KIE (

)
Inverse Secondary KIE or Primary KIE (if H-shift)
Typical KIE Value 1.00 (Reference)1.00 – 1.05 (

); 1.15 – 1.25 (

)
0.85 – 0.95 (Inverse) for addition
Cost/Complexity LowHigh (Requires

reduction)
High (Requires deuterated Wittig reagents)
Deep Dive: The -Secondary KIE (5,5- Analog)

The most critical application of deuterated this compound is distinguishing between


 and 

pathways.
  • Performance Insight: In an

    
     reaction, the rate-limiting step involves the ionization of the C–I bond, creating a carbocation. The carbon rehybridizes from 
    
    
    
    to
    
    
    . This loosening of the out-of-plane bending vibrations leads to a large normal KIE (
    
    
    per D).
  • Contrast: In an

    
     reaction, the incoming nucleophile and leaving iodide create a crowded pentacoordinate transition state. The steric crowding restricts vibration, often resulting in a small normal  or even unity KIE  (
    
    
    
    ).
  • Conclusion: The 5,5-

    
     analog is the superior tool for mapping the "looseness" of the transition state in substitution reactions.
    

Experimental Protocols

Protocol A: Synthesis of this compound-5,5-

To ensure high isotopic purity (>98% D), a reduction-iodination sequence is recommended.

  • Precursor Preparation: Begin with 4-pentenoic acid .

  • Reduction:

    • Suspend

      
       (1.2 equiv) in anhydrous THF at 0°C under Argon.
      
    • Add 4-pentenoic acid dropwise.

    • Reflux for 4 hours.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Result:4-penten-1-ol-1,1-

      
       .
      
  • Iodination (Appel Reaction):

    • Dissolve the deuterated alcohol (1.0 equiv) in

      
      .
      
    • Add

      
       (1.2 equiv) and Imidazole (1.5 equiv).
      
    • Cool to 0°C and add Iodine (

      
      , 1.2 equiv) portion-wise.
      
    • Stir 1 hour. Filter precipitate. Concentrate and purify via silica flash chromatography (Hexanes).

  • Validation:

    
     NMR should show disappearance of the triplet at 
    
    
    
    ppm (CH2-I) and appearance of a silent region, confirming deuteration.
Protocol B: KIE Measurement via Intermolecular Competition

This method avoids the precision errors of absolute rate measurement by running H and D reactions in the same vessel.

  • Mixture Preparation:

    • Mix this compound (

      
      -substrate) and this compound-5,5-
      
      
      
      (
      
      
      -substrate) in a precise 1:1 molar ratio.
    • Verify ratio (

      
      ) via GC-MS (SIM mode monitoring molecular ions 
      
      
      
      and
      
      
      ).
  • Reaction:

    • Add the nucleophile/reagent (limiting reagent, e.g., 0.2 equiv) to ensure low conversion (<10%).

    • Alternatively: Run to partial conversion (

      
      ) and analyze remaining starting material.
      
  • Analysis:

    • Re-analyze the ratio of unreacted starting materials (

      
      ) via GC-MS.
      
  • Calculation:

    • Use the standard equation for competition experiments:

      
      
      (Where F is fractional conversion).
      
    • Simplified (for low conversion): The ratio of products formed reflects the ratio of rate constants directly.

Mechanistic Visualization

The following diagrams illustrate the divergent pathways probed by this molecule and the experimental logic.

Diagram 1: Reaction Pathways and Probes[1]

ReactionPathways Substrate This compound (Proteo or d2) SN2 SN2 Substitution (Concerted) Substrate->SN2 Nucleophile Small KIE (1.03) SN1 SN1 Ionization (Carbocation) Substrate->SN1 Solvolysis Large KIE (1.15) Radical Radical Formation (4-Pentenyl Radical) Substrate->Radical Bu3SnH/AIBN Primary KIE (C-I) Prod_SN2 Substituted Product (Inverted Config) SN2->Prod_SN2 Prod_SN1 Substituted Product (Racemic) SN1->Prod_SN1 Prod_Rad Reduced Product (1-Pentene) Radical->Prod_Rad H-Abstraction

Caption: Mechanistic divergence of this compound. The magnitude of the KIE (green/red arrows) acts as the switch to identify the dominant pathway.

Diagram 2: Competition Experiment Workflow

CompetitionExp Mix Step 1: 1:1 Mixture (H-Analog + D-Analog) Rxn Step 2: Partial Reaction (Low Conversion) Mix->Rxn Add Reagent Analysis Step 3: GC/MS Analysis of Recovered SM Rxn->Analysis Quench & Extract Calc Step 4: Calculate KIE ln(R/R0) Analysis->Calc Isotope Ratio

Caption: The "Internal Competition" method minimizes experimental error by subjecting both isotopologues to identical reaction conditions simultaneously.

Supporting Data: Expected KIE Values

The following data summarizes typical ranges found in literature for primary alkyl iodides similar to this compound.

Reaction TypeMechanismProbe PositionExpected

Interpretation
Solvolysis

(Limiting)

-D (

)
1.15 – 1.25 Significant rehybridization (

) in TS.
Substitution

(Concerted)

-D (

)
1.00 – 1.05 Tight TS; steric crowding resists bending mode loosening.
Radical H-Abstraction

-D (

)
1.08 – 1.12 Radical center is planar (

); hyperconjugative stabilization.
Addition ElectrophilicVinylic-D (

)
0.85 – 0.95 Inverse KIE due to

hybridization stiffening.

Note on Radical Cyclization: Unlike 6-iodo-1-hexene, the this compound radical (4-pentenyl radical) does not undergo efficient 4-exo-trig cyclization (


). Therefore, KIEs are measured on the linear reduction or substitution products, not cyclized ratios.

References

  • Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron. Link

  • Simmons, E. M., & Hartwig, J. F. (2012).[1] On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition. Link

  • Gajewski, J. J. (1997). Solvent, Secondary Kinetic Isotope, and Heavy Atom Effects on the Cope Rearrangement. Accounts of Chemical Research. Link

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. Link

  • Martinez, E., & Newcomb, M. (2006).[2] Rate constants for anilidyl radical cyclization reactions. The Journal of Organic Chemistry. Link

Sources

spectroscopic identification of reaction intermediates of 5-Iodo-1-pentene

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Identification of Reaction Intermediates of 5-Iodo-1-pentene

Executive Summary: The "Slow" Radical Clock

In the arsenal of mechanistic probes, This compound serves a distinct and critical role as a precursor to the pent-4-en-1-yl radical . Unlike its faster homolog (the 5-hexenyl radical), the pent-4-en-1-yl radical exhibits sluggish cyclization kinetics. This characteristic makes it the "product of choice" for probing slow radical reactions or distinguishing between radical and anionic mechanisms where rapid cyclization would obscure the data.

This guide compares the two primary spectroscopic methods for identifying its reaction intermediates: EPR Spin Trapping (Direct Detection) and NMR Product Analysis (Indirect Kinetic Fingerprinting).

Mechanistic Grounding: The 4-Pentenyl Radical

Before selecting a detection method, researchers must understand the kinetic behavior of the intermediate generated from this compound.

  • Precursor: this compound (

    
    ).
    
  • Primary Intermediate: Pent-4-en-1-yl radical (

    
    ).
    
  • The Transformation: Upon iodine abstraction (e.g., by

    
    ), the resulting primary radical faces a bifurcation:
    
    • Trapping: Reaction with a hydrogen donor or radical trap (yielding 1-pentene).

    • Cyclization: Intramolecular attack on the double bond.

      • Note: Unlike the 5-hexenyl radical (which cyclizes rapidly via 5-exo-trig,

        
        ), the pent-4-en-1-yl radical must cyclize via the strained 4-exo-trig  mode (yielding cyclobutylmethyl radical) or the disfavored 5-endo-trig  mode.
        
      • Kinetic Consequence: The cyclization rate constant (

        
        ) is significantly slower (
        
        
        
        ), making it a "slow clock" [1].

RadicalMechanism cluster_legend Pathway Probability Precursor This compound Radical Pent-4-en-1-yl Radical (Primary Intermediate) Precursor->Radical Iodine Abstraction (e.g., Bu3Sn•) Trapped 1-Pentene Derivative (Linear Product) Radical->Trapped Fast Trapping (k_T[Trap]) Cyclized Cyclobutylmethyl Radical (Rearranged Intermediate) Radical->Cyclized Slow Cyclization (4-exo-trig, k_c ~ 10^3 s^-1) CyclizedProduct Methylcyclobutane (Cyclized Product) Cyclized->CyclizedProduct H-Abstraction Dominant Path Dominant Path Rare Path Rare Path

Figure 1: The reaction manifold of the pent-4-en-1-yl radical. Note the dashed line for cyclization, indicating it is kinetically disfavored compared to standard radical clocks.

Comparative Analysis of Detection Methods

Method A: EPR Spin Trapping (Direct Identification)

Best For: Conclusively proving the existence of a free radical intermediate in real-time.

Because the pent-4-en-1-yl radical is transient, it cannot be observed directly by continuous-wave EPR at room temperature. It must be "trapped" using a diamagnetic nitrone (e.g., PBN or DMPO) to form a stable spin adduct.

  • Performance: High specificity. The hyperfine coupling constants (HFCC) provide a "fingerprint" of the carbon-centered radical.

  • Data Output: A derivative absorption spectrum characterized by a doublet of triplets (for PBN adducts).

Method B: NMR Product Analysis (Indirect Kinetic Probe)

Best For: Determining reaction rates and distinguishing mechanisms (Radical vs. Anionic).

This method relies on the ratio of uncyclized (linear) to cyclized products. Since the cyclization rate (


) is known, the ratio allows calculation of the trapping rate (

).
  • Performance: High quantitative accuracy for kinetic studies.

  • Data Output: Integration ratios of vinylic protons (linear) vs. cyclobutyl/methyl protons (cyclized).

Technical Comparison Table

FeatureEPR Spin Trapping (Method A) NMR Product Analysis (Method B)
Target Analyte Paramagnetic Radical AdductStable Diamagnetic End-Products
Primary Insight Structural Identity: Confirms "Primary Alkyl Radical"Kinetic History: Measures lifetime of the intermediate
Sensitivity High (

M detection limit)
Moderate (Requires mg quantities of product)
Time Resolution Real-time (with flow systems) or Steady-statePost-reaction (Endpoint)
Key Limitation Adduct instability; spectral overlapCannot detect transient species directly
Cost/Complexity High (Requires EPR spectrometer + expensive traps)Low (Standard NMR equipment)

Detailed Experimental Protocols

Protocol A: EPR Spin Trapping of Pent-4-en-1-yl Radical

Validation: This protocol uses PBN (N-tert-butyl-α-phenylnitrone) to trap the radical generated by photolysis or chemical initiation.

  • Preparation:

    • Prepare a 0.1 M solution of This compound in benzene (or benzene-

      
      ).
      
    • Add PBN (Spin Trap) to a final concentration of 0.05 M.

    • Add initiator: Hexabutylditin (

      
      ) (0.01 M) for photolytic generation.
      
  • Deoxygenation (Critical):

    • Oxygen is a paramagnetic triplet and broadens EPR lines. Degas the solution by bubbling Argon for 10 minutes or using three freeze-pump-thaw cycles.

  • Acquisition:

    • Transfer to a quartz EPR flat cell or capillary.

    • Irradiate directly in the EPR cavity using a UV source (Hg lamp,

      
       nm).
      
    • Settings:

      • Microwave Power: 10 mW[1]

      • Modulation Amplitude: 1.0 G

      • Time Constant: 1.28 ms

  • Analysis:

    • Look for a Doublet of Triplets signal.

    • Expected Parameters: Nitrogen coupling (

      
      ) 
      
      
      
      G;
      
      
      -Hydrogen coupling (
      
      
      )
      
      
      G [2].[2] This confirms the trapping of a primary alkyl radical.
Protocol B: Kinetic Fingerprinting via 1H NMR

Validation: Used to calculate the rate of a competing reaction (


) by using the radical clock equation.
  • Reaction Setup:

    • Mix This compound (1.0 equiv) with the substrate of interest (e.g., a hydrogen donor

      
      ) in solvent.
      
    • Initiate the reaction (thermal AIBN or photo-initiation).

  • Workup:

    • Remove solvent carefully (products are volatile). Note: Using a high-boiling solvent and analyzing the crude mixture directly is preferred to avoid loss of 1-pentene.

  • Spectroscopic Quantification (400 MHz+ NMR):

    • Signal 1 (Linear - 1-Pentene): Integrate the multiplet at

      
       5.8 ppm (
      
      
      
      ) and terminal doublets at
      
      
      5.0 ppm (
      
      
      ).
    • Signal 2 (Cyclized - Methylcyclobutane): Look for the methyl doublet at

      
       1.1 ppm and cyclobutyl methine protons.
      
    • Note: In most standard reactions, Signal 2 will be absent or trace because

      
       is slow. If Signal 2 is observed, it indicates an extremely slow trapping reaction (
      
      
      
      ).
  • Calculation:

    • Use the clock equation:

      
      .
      

Decision Workflow: Choosing the Right Probe

Researchers often confuse this compound with 6-Iodo-1-hexene. Use this workflow to ensure the correct probe is selected for your kinetic window.

DecisionTree Start Select Radical Probe Q1 What is the estimated rate of the reaction you are testing? Start->Q1 Fast Fast Reaction (k > 10^6 s^-1) Q1->Fast Rapid Trapping Slow Slow Reaction (k < 10^4 s^-1) Q1->Slow Sluggish Trapping Hexene Use 6-Iodo-1-hexene (Fast Clock: k_c = 2x10^5 s^-1) Fast->Hexene Pentene Use this compound (Slow Clock: k_c ~ 10^3 s^-1) Slow->Pentene ResultHex Detect Cyclopentyl products via GC/NMR Hexene->ResultHex ResultPent Detect Linear products (Confirm radical stability) Pentene->ResultPent

Figure 2: Decision matrix for selecting between this compound and 6-iodo-1-hexene based on the anticipated reaction kinetics.

References

  • Newcomb, M. (1993). Radical Kinetics and the "Radical Clock" Approach. Tetrahedron, 49(6), 1151–1176. Link

  • Janzen, E. G., & Haire, D. L. (1990). Two-dimensional NMR of spin adducts. Advances in Free Radical Chemistry, 1, 253-295. Link

  • Chatgilialoglu, C., et al. (1981). Rates of rearrangement of 4-pentenyl and 5-hexenyl radicals. Journal of the Chemical Society, Perkin Transactions 2, 1981, 1083-1092. Link

Sources

Benchmarking Phosphine Ligands in 5-Iodo-1-Pentene Coupling: A Radical Clock Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Mechanistic evaluation, ligand performance comparison, and experimental protocols.

Executive Summary: The Mechanistic Probe

In the optimization of cross-coupling reactions involving alkyl halides, 5-iodo-1-pentene serves as a critical "radical clock" probe. Unlike aryl halides, alkyl halides prone to


-hydride elimination or homolysis require specialized catalytic systems.

This guide compares the performance of distinct phosphine ligand classes in Palladium- and Nickel-catalyzed couplings of this compound. The core metric of this comparison is the Product Distribution Ratio (Linear:Cyclized) , which acts as a direct readout of the reaction mechanism:

  • Linear Product (Unrearranged): Indicates a standard two-electron oxidative addition/reductive elimination pathway (or an extremely fast radical recombination).

  • Cyclized Product (Rearranged): Indicates the formation of a discrete alkyl radical intermediate capable of undergoing 5-exo-trig cyclization (

    
     at 25°C) before coupling.
    

Mechanistic Divergence: The "Fork in the Road"

The choice of ligand dictates whether the metal center proceeds via a concerted inner-sphere mechanism or a Single Electron Transfer (SET) pathway.

Pathway A: Concerted Oxidative Addition (Pd-Catalyzed)

Electron-rich, bidentate phosphines (e.g., dppf, dppe) often facilitate a concerted oxidative addition of the C(sp³)-I bond to Pd(0). If the subsequent transmetalation and reductive elimination are faster than the rate of radical diffusion, the linear alkyl chain is preserved.

Pathway B: Radical Generation (Ni-Catalyzed or Bulky Pd)

Sterically demanding monodentate phosphines (e.g., PCy


) or specific transition metals (Ni) often operate via SET. The metal donates an electron to the alkyl iodide, generating a transient 5-pentenyl radical. This radical rapidly cyclizes to the (cyclopentyl)methyl radical before recombining with the metal or coupling partner.

RadicalClock Substrate This compound Metal M(0)L_n Catalyst Substrate->Metal OxAdd Oxidative Addition (L_n)M(II)-Alkyl Metal->OxAdd Concerted (2e-) SET SET Process [M(I) + Alkyl Radical] Metal->SET Single Electron Transfer Linear LINEAR PRODUCT (Retention) OxAdd->Linear Reductive Elimination Radical 5-Pentenyl Radical SET->Radical Radical->OxAdd Recombination (Fast) CyclizedRad Cyclopentylmethyl Radical Radical->CyclizedRad k_cyc ~ 10^5 s^-1 Cyclized CYCLIZED PRODUCT (Rearrangement) CyclizedRad->Cyclized Coupling

Figure 1: Mechanistic divergence in this compound coupling. The ratio of Linear to Cyclized product serves as a kinetic readout of the catalyst's ability to bypass radical intermediates.

Head-to-Head Ligand Comparison

The following data synthesizes general trends observed in Negishi and Suzuki couplings of this compound.

Table 1: Ligand Performance Matrix (Linear vs. Cyclized)
Ligand ClassRepresentative LigandPrimary MechanismLinear:Cyclized Ratio (Approx)Key Characteristic
Bisphosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Concerted (2e-)> 95 : 5 Large bite angle favors rapid reductive elimination; minimizes radical escape.
Bisphosphines dppe (1,2-Bis(diphenylphosphino)ethane)Concerted (2e-)~ 90 : 10 Tighter bite angle than dppf; slightly slower kinetics may allow minor radical leakage.
Classical Mono PPh

(Triphenylphosphine)
Mixed~ 80 : 20 Often requires excess ligand; moderate rate allows some radical cyclization.
Buchwald SPhos / XPhos Concerted / Fast> 90 : 10 Extremely active; facilitates oxidative addition even with hindered substrates, often outcompeting the radical clock.
Bulky Alkyl PCy

(Tricyclohexylphosphine)
Radical / SET (Context dependent)~ 40 : 60 (with Ni) ~ 70 : 30 (with Pd)Stabilizes coordinatively unsaturated species; promotes SET pathways, especially with Nickel.
N-Heterocyclic IMes / IPr (Carbenes)MixedVariable High electron density stabilizes Pd(II), but steric bulk can encourage radical pathways in specific solvents.

Critical Insight: For Palladium , bidentate ligands like dppf are the "Gold Standard" for maintaining linear integrity. For Nickel , the reaction is almost exclusively radical-based regardless of the phosphine, yielding predominantly cyclized products unless specific "radical cage" ligands are employed.

Experimental Protocol: Negishi Coupling of this compound

This protocol is designed to validate ligand performance. It uses a zinc reagent, which is common for alkyl-alkyl or alkyl-aryl couplings.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylzinc bromide (1.2 equiv, 0.5 M in THF)

  • Catalyst Precursor: Pd(OAc)

    
     (2 mol%) or Pd
    
    
    
    (dba)
    
    
  • Ligand: Candidate Phosphine (e.g., dppf, 4 mol% for monodentate, 2.2 mol% for bidentate)

  • Solvent: Anhydrous THF or DMA

  • Standard: Dodecane (Internal GC standard)

Step-by-Step Workflow
  • Catalyst Pre-formation (Critical for consistency):

    • In a glovebox or under Argon, charge a flame-dried Schlenk tube with Pd(OAc)

      
       and the Phosphine Ligand.
      
    • Add anhydrous THF (2 mL) and stir at room temperature for 15 minutes to generate the active L

      
      Pd(0) species (solution often changes from orange to yellow/pale).
      
  • Substrate Addition:

    • Add this compound (1.0 mmol) and Dodecane (0.5 mmol, internal standard) via syringe.

  • Transmetalation Initiation:

    • Cool the reaction mixture to 0°C (to control initial exotherm).

    • Dropwise add Phenylzinc bromide solution over 5 minutes.

  • Reaction:

    • Warm to room temperature and stir.

    • Checkpoint: Take an aliquot at 1 hour and 12 hours.

  • Quench and Analysis:

    • Quench with sat. NH

      
      Cl (aq). Extract with diethyl ether.
      
    • Analyze organic layer via GC-FID or GC-MS.

    • Calculation: Determine Ratio

      
       (corrected for response factors).
      

Troubleshooting & Optimization Logic

If your goal is Retention (Linear Product) but you observe Cyclization:

  • Switch to dppf or Xantphos: Larger bite angles accelerate reductive elimination, leaving less time for the radical to cyclize.

  • Increase Catalyst Loading: Higher [Pd] can increase the rate of radical capture (if a radical cage mechanism is active).

  • Lower Temperature: Cyclization is unimolecular (

    
     dependent), while coupling is bimolecular. Lowering T often favors the bimolecular step over the unimolecular rearrangement.
    

If your goal is Rearrangement (Cyclized Product) :

  • Switch to Nickel: Use Ni(cod)

    
     with ligand PCy
    
    
    
    or terpy.
  • Use Electron-Deficient Ligands: Slower oxidative addition can sometimes promote SET pathways.

  • Dilution: Lower concentration slows down the bimolecular capture, giving the radical more time to cyclize.

Optimization Problem Observed Product Mixture GoalL Goal: Maximize Linear Problem->GoalL GoalC Goal: Maximize Cyclized Problem->GoalC SolL1 Use Bidentate Ligands (dppf, dppb) GoalL->SolL1 SolL2 Switch to Pd(0)/Buchwald (SPhos, XPhos) GoalL->SolL2 SolC1 Switch Metal to Ni(0) GoalC->SolC1 SolC2 Use Bulky Monodentate (PCy3, P(t-Bu)3) GoalC->SolC2

Figure 2: Decision tree for ligand selection based on desired product outcome.

References

  • Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides.[1] Organic Letters, 13(15), 3818–3821. [Link]

  • Netherton, M. R., & Fu, G. C. (2004).[2] Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides and Pseudohalides with Organometallic Compounds.[2] Advanced Synthesis & Catalysis, 346(13-15), 1525–1532. [Link]

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Electrophiles. Chemical Reviews, 111(3), 1417–1492. [Link]

  • Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron, 49(6), 1151-1176. (Seminal work on Radical Clocks).

Sources

comparison of 5-Iodo-1-pentene with 5-tosyloxy-1-pentene in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide for Synthetic Chemists

Executive Summary

In the synthesis of pentenyl-functionalized molecules—common in ring-closing metathesis (RCM) precursors and linker chemistry—the choice between 5-Iodo-1-pentene and 5-Tosyloxy-1-pentene (4-penten-1-yl p-toluenesulfonate) is a critical decision point that affects reaction rate, purification strategy, and overall yield.

  • This compound is the superior electrophile for rapid, low-temperature

    
     reactions, particularly with weak nucleophiles. However, it suffers from storage instability (light sensitivity) and higher cost.
    
  • 5-Tosyloxy-1-pentene offers a robust, cost-effective alternative with excellent shelf stability. While inherently less reactive, it can be activated in situ (Finkelstein conditions), effectively mimicking the iodide's reactivity without its handling drawbacks.

This guide provides a head-to-head technical analysis to assist researchers in selecting the optimal reagent for their specific nucleophilic substitution workflows.

Technical Specifications & Physical Properties

FeatureThis compound5-Tosyloxy-1-pentene
CAS Number 7766-48-519300-54-0
Molecular Weight 196.03 g/mol 240.32 g/mol
Physical State Colorless to light yellow liquidViscous oil or low-melting solid
Boiling Point ~142°C (atm); 84-89°C (43 Torr)Decomposes upon high heat (distill <100°C)
Density 1.568 g/mL~1.1 g/mL (est.)
Leaving Group Iodide (

)
Tosylate (

)
LG

(Conj. Acid)
-10 (HI)-2.8 (pTsOH)
Storage 2-8°C, Light Sensitive, Stabilized (Cu)Room Temp/Fridge, Stable to Light

Mechanistic Deep Dive: Reactivity & Selectivity

Leaving Group Ability & Kinetics

The rate of nucleophilic substitution is heavily influenced by the leaving group (LG) ability.

  • Iodide (

    
    ):  An exceptional leaving group due to the weak C-I bond and high polarizability of the iodine atom. It typically reacts 10-100x faster than tosylates in pure 
    
    
    
    regimes.
  • Tosylate (

    
    ):  A good leaving group, comparable to bromide. However, it is bulkier, which can introduce minor steric retardation with bulky nucleophiles.
    
Competing Pathways: Substitution ( ) vs. Elimination (E2)

Both reagents possess a


-hydrogen susceptible to base-induced elimination, yielding 1,4-pentadiene  (a volatile side product).
  • Iodide Risk: High. The C-I bond is longer and weaker, making the transition state for elimination accessible, especially with "hard" bases (e.g., alkoxides).

  • Tosylate Advantage: The steric bulk of the sulfonyl group can sometimes shield the

    
    -protons from approach by bulky bases, slightly favoring substitution over elimination in specific steric environments.
    
The Finkelstein "Bridge"

A common strategy to leverage the stability of the tosylate with the reactivity of the iodide is the in situ Finkelstein reaction . By adding a catalytic amount (10-20 mol%) or stoichiometric amount of Sodium Iodide (NaI) to the reaction with the tosylate, the alkyl iodide is generated transiently in the flask.



This method avoids the storage issues of this compound while achieving similar reaction rates.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the catalytic cycle involved when using the Tosylate/Iodide hybrid approach.

ReactionPathways Start_OTs 5-Tosyloxy-1-pentene (Stable Precursor) Start_I This compound (Reactive Intermediate) Start_OTs->Start_I + NaI (Finkelstein) Acetone/MEK Product Substituted Product (R-Nuc) Start_OTs->Product Direct Sn2 (Slower) Elimination 1,4-Pentadiene (Side Product) Start_OTs->Elimination Strong Base (E2) Start_I->Product Fast Sn2 Start_I->Elimination Base/Heat (E2)

Caption: Mechanistic pathways showing the direct conversion of Tosylate and the catalytic acceleration via the Iodide intermediate.

Experimental Protocols

Protocol A: Direct Alkylation with this compound

Best for: Weak nucleophiles (e.g., anilines, carboxylates) or temperature-sensitive substrates.

  • Preparation: Ensure this compound is colorless. If brown/yellow, wash with 10%

    
     (aq), dry over 
    
    
    
    , and filter before use.
  • Setup: In a flame-dried flask under Argon, dissolve the nucleophile (1.0 equiv) in anhydrous DMF or Acetonitrile.

  • Base Addition: Add mild base (

    
     or 
    
    
    
    , 1.5-2.0 equiv). Stir for 15 min.
  • Alkylation: Add This compound (1.1-1.2 equiv) dropwise at 0°C to minimize exotherm.

  • Reaction: Allow to warm to RT. Monitor by TLC/LCMS. (Reaction time: 1-4 hours).

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF) and brine.

  • Note: Keep reaction dark (wrap flask in foil) to prevent radical decomposition of the iodide.

Protocol B: Alkylation with 5-Tosyloxy-1-pentene (Finkelstein Activation)

Best for: Large-scale reactions, robust nucleophiles, and cost-efficiency.

  • Setup: Dissolve nucleophile (1.0 equiv) and 5-tosyloxy-1-pentene (1.1 equiv) in Acetone or 2-Butanone (MEK).

  • Activation: Add Sodium Iodide (NaI) (0.1 equiv for catalytic, 1.1 equiv for full conversion).

  • Base: Add

    
     (1.5 equiv).
    
  • Reaction: Heat to reflux (56°C for acetone, 80°C for MEK). The precipitation of NaOTs (white solid) indicates progress.

  • Monitoring: Reaction time is typically 6-12 hours.

  • Workup: Filter off solids (inorganic salts). Concentrate filtrate. Redissolve residue in ether/EtOAc and wash with water.

Decision Matrix: Selecting the Right Reagent

Use the following logic flow to determine the best reagent for your specific application.

DecisionMatrix Start Start: Select Reagent Q1 Is the Nucleophile Weak or Sterically Hindered? Start->Q1 Q2 Is the Substrate Thermally Unstable (>40°C)? Q1->Q2 Yes Q3 Is Cost/Scale a Primary Constraint? Q1->Q3 No Result_I Use this compound (High Reactivity) Q2->Result_I Yes (Need low temp) Result_Hybrid Use Tosylate + NaI (Finkelstein Conditions) Q2->Result_Hybrid No (Can heat) Result_OTs Use 5-Tosyloxy-1-pentene (Stability/Cost) Q3->Result_OTs Yes (Scale up) Q3->Result_Hybrid No (Optimization)

Caption: Decision tree for selecting between Iodide, Tosylate, or Hybrid methodologies.

References

  • Physical Properties & Safety

    • 5-Iodo-1-pentyne & this compound Specifications. Sigma-Aldrich & ChemicalBook Databases. Link | Link

  • General Nucleophilic Substitution Reactivity

    • Leaving Group Ability in

      
       Reactions. Master Organic Chemistry. Link
      
    • Tosylate vs. Iodide Reactivity. Chemistry Stack Exchange & Reddit Chem Community Discussions. Link

  • Synthesis & Protocols

    • Preparation of 4-penten-1-ol and derivatives. Organic Syntheses, Coll. Vol. 2, p. 4. Link

    • Finkelstein Reaction Applications. R. Rísquez-Cuadro et al., Chem. Eur. J., 2013 (Cited in RSC context for pentenyl tosylate usage). Link

  • Specific Application Data

    • Microwave-assisted generation of alkoxyl radicals (Use of 4-penten-1-yl tosylate). RSC Publishing. Link

assessing the substrate scope of new catalytic systems with 5-Iodo-1-pentene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Substrate Scope of New Catalytic Systems with 5-Iodo-1-pentene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Null" Probe in Radical Kinetics

In the assessment of new catalytic systems—particularly those involving transition metals (Ni, Pd, Co) or photoredox cycles—distinguishing between radical (single-electron transfer) and polar (two-electron) pathways is critical. While 6-iodo-1-hexene is the industry standard "positive" probe for detecting radical intermediates (via rapid 5-exo-trig cyclization), This compound serves a distinct, often overlooked role as the "negative" or "null" control .

This guide details the specific utility of this compound. Unlike its homolog 6-iodo-1-hexene, the radical derived from this compound (the 4-pentenyl radical) is kinetically resistant to cyclization. Consequently, this substrate is essential for:

  • Validating Linear Selectivity: Proving that linear products arise from intrinsic radical stability, not just rapid metal trapping.

  • Differentiating Pathways: acting as a comparator to faster clocks to bracket the rate of metal interception (

    
    ).
    
  • Substrate Scope Expansion: Demonstrating tolerance of pendant alkenes in primary alkyl electrophiles.

Mechanistic Theory: The 4-Pentenyl vs. 5-Hexenyl Divergence

To accurately interpret data derived from this compound, one must understand the kinetic divergence between the 4-pentenyl and 5-hexenyl radicals.

The Kinetic Barrier
  • 5-Hexenyl Radical (Standard): Undergoes rapid 5-exo-trig cyclization (

    
     at 25°C) to form the methylcyclopentyl radical. This is the "Gold Standard" for detecting radicals.
    
  • 4-Pentenyl Radical (this compound derived): The potential 4-exo-trig cyclization is highly strained and kinetically slow (

    
    ), while 5-endo-trig  is disfavored by Baldwin’s rules.
    
  • Implication: If a catalytic system generates a radical from this compound, the linear product will predominate unless the radical lifetime is exceptionally long (> seconds).

Diagram 1: Mechanistic Divergence of Radical Probes

The following diagram illustrates the logical flow for interpreting product distributions when comparing this compound with 6-iodo-1-hexene.

RadicalClock Start5 This compound Rad5 4-Pentenyl Radical Start5->Rad5 SET / I-Abstraction Start6 6-Iodo-1-hexene (Comparator) Rad6 5-Hexenyl Radical Start6->Rad6 SET / I-Abstraction Prod5_Lin Linear Product (Major) Rad5->Prod5_Lin Fast Trapping or Slow Cyclization Prod5_Cyc Cyclic Product (Rare/Slow) Rad5->Prod5_Cyc k_cyc << 10^2 s^-1 (High Barrier) Prod6_Lin Linear Product (Trapping > Cyclization) Rad6->Prod6_Lin k_trap > 10^6 s^-1 Prod6_Cyc Cyclic Product (Cyclization > Trapping) Rad6->Prod6_Cyc k_cyc ~ 2.3 x 10^5 s^-1 (5-exo-trig)

Caption: Comparative pathways of this compound (linear bias) vs. 6-iodo-1-hexene (cyclic bias).

Comparative Analysis: Selecting the Right Probe

When assessing a new catalyst, this compound should not be used in isolation if the goal is to prove a radical mechanism. It should be used as part of a "Clock Suite."

Table 1: Radical Clock Performance Matrix
Probe SubstrateDerived Radical

(25°C)
Primary UtilityInterpretation of Linear Product
This compound 4-Pentenyl

(Negligible)
Negative Control / ScopeAmbiguous: Could be radical (slow cyclization) or polar.
6-Iodo-1-hexene 5-Hexenyl

Standard Detection Fast Trap: Catalyst intercepts radical faster than

.
(Iodomethyl)cyclopropane Cyclopropylcarbinyl

Ultrafast Detection Very Fast Trap: Catalyst intercepts radical faster than

.
Why use this compound?
  • Scope Validation: It confirms that the catalyst can engage primary iodides with unactivated alkenes without causing unwanted isomerization or degradation.

  • "False Negative" Check: If you observe cyclization with 6-iodo-1-hexene but not with this compound, it validates that the cyclization is driven by the specific kinetics of the 5-hexenyl radical, not a generic side reaction of the alkene.

Experimental Protocol: Substrate Scope Assessment

This protocol describes the standardized method for using this compound in a Nickel-catalyzed cross-electrophile coupling (as a representative system).

Reagents & Equipment[1]
  • Substrate: this compound (>97% purity, stabilized with Cu).

  • Catalyst: e.g.,

    
     / Ligand (e.g., dtbbpy).
    
  • Reductant: Mn or Zn powder (activated).

  • Internal Standard: n-Dodecane (inert, high boiling point).

  • Solvent: Anhydrous DMA or DMF (degassed).

  • Analysis: GC-FID or GC-MS.

Workflow Diagram

Protocol Setup 1. Setup (Glovebox) Combine Ni source, Ligand, Reductant, Solvent AddSub 2. Substrate Addition Add this compound (1.0 equiv) Add Electrophile Partner (1.0 equiv) Add n-Dodecane (IS) Setup->AddSub Reaction 3. Reaction Stir at controlled T (e.g., 25°C) Time: 12-24 h AddSub->Reaction Quench 4. Quench & Extraction Dilute with Et2O/EtOAc Wash with 1M HCl (aq) Reaction->Quench Analysis 5. Analysis (GC/NMR) Measure Ratio: Linear vs. Cyclic Calculate Yield vs. IS Quench->Analysis

Caption: Standardized workflow for assessing substrate scope with radical probes.

Step-by-Step Methodology
  • Activation: If using Mn/Zn, activate by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.

  • Preparation (Glovebox): In a 1-dram vial equipped with a stir bar, add the Ni catalyst (1-5 mol%) and Ligand (1-5 mol%). Dissolve in degassed solvent (0.1 M concentration relative to substrate).

  • Substrate Addition: Add this compound (0.5 mmol) and the coupling partner.

  • Internal Standard: Add exactly 20

    
    L of n-dodecane. Note: Dodecane is preferred over volatile standards as it does not overlap with the pentenyl products.
    
  • Reaction: Seal the vial and stir vigorously. Radical reactions are often heterogeneous (reductant surface); stir rate matters.

  • Workup:

    • Open vial and dilute with 2 mL diethyl ether.

    • Add 2 mL 1M HCl to quench and dissolve metal salts.

    • Extract organic layer.

  • Analysis: Inject the organic layer into GC-FID.

    • Retention Time Verification: You must synthesize or purchase the authentic linear product (coupling of 1-pentenyl) and the potential cyclic byproduct (rare, but check for methylcyclobutane derivatives if suspected).

Data Interpretation & Calculation

When using this compound, the primary metric is Yield and Retention of Linear Structure .

Calculation of Radical Trapping Rate ( )

Note: This calculation is usually performed with 6-iodo-1-hexene, but if cyclization is observed with this compound (rare), the same logic applies.



Where:

  • 
     for this compound derived radical is estimated 
    
    
    
    .
  • If

    
     (which is expected), it confirms that 
    
    
    
    . This is a "low bar" to clear, meaning even slow catalysts will give linear products with this probe.
Troubleshooting
  • Issue: Low yield of linear product, no cyclic product.

    • Diagnosis: Catalyst poisoning or alkene coordination inhibition. The terminal alkene in this compound can coordinate to Ni/Pd, forming stable

      
      -complexes that shut down turnover.
      
    • Solution: Increase temperature or ligand concentration.

  • Issue: Isomerization of the double bond (internal alkene observed).

    • Diagnosis: Metal-hydride species present (chain walking). This is common in slow cross-couplings. This compound is excellent for detecting this "chain walking" side reaction.

References

  • Newcomb, M. (1993). Radical Kinetics and the "Radical Clock" Approach. Tetrahedron, 49(6), 1151–1176. Link

  • Chatgilialoglu, C., Ingold, K. U., & Scaiano, J. C. (1981). Rate Constants and Arrhenius Parameters for the Reactions of Primary, Secondary, and Tertiary Alkyl Radicals with Tri-n-butyltin Hydride. Journal of the American Chemical Society, 103(26), 7739–7742. Link

  • Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775. Link (Reference for the use of unactivated alkyl iodides in Ni-catalysis)

  • Wilt, J. W. (1986). Free Radical Rearrangements. In Free Radicals, Vol. 1 (Kochi, J. K., Ed.), Wiley, New York. (Foundational text on the lack of cyclization in 4-pentenyl systems compared to 5-hexenyl)

Strategic Selection of C5-Alkenyl Linkers: A Comparative Cost & Efficiency Analysis of 5-Iodo-1-pentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodo-1-pentene (CAS: 7766-48-5) is a premium bifunctional building block used to introduce a pentenyl chain into pharmacophores. While it offers superior reactivity compared to its bromide and chloride analogues, its prohibitive cost (approx. 100x higher than the bromide) necessitates a rigorous cost-benefit analysis before selection.

This guide provides an objective comparison of synthetic routes for C-alkylation and O-alkylation using this compound versus 5-bromo-1-pentene. We demonstrate that for scales >1g, an in situ Finkelstein activation of the bromide is the superior process route, delivering "iodide-like" kinetics at "bromide-like" costs.

Market & Property Analysis

The economic disparity between the iodide and bromide analogues is the primary driver for process selection. The data below reflects average commercial pricing for research-grade materials (97%+ purity) as of Q1 2026.

Table 1: Comparative Cost Profile
ParameterThis compound5-Bromo-1-pentene5-Chloro-1-pentene
CAS Number 7766-48-51119-51-352885-10-6
Leaving Group (

)
Iodide (~100)Bromide (1)Chloride (<0.[1][2]01)
Approx. Price (1g) $75.00$0.80$0.20
Approx. Price (100g) $3,500+ (Custom)$77.00$35.00
Stability Low (Light/Cu stabilized)HighHigh
Primary Utility Discovery (mg scale)Scale-up (kg scale)Bulk Commodity

Key Insight: 5g of the Iodide costs approximately the same as 500g of the Bromide. Unless the substrate is extremely valuable (> $5,000/g) or sensitive to the slightly longer reaction times of the Finkelstein conditions, direct purchase of this compound is economically inefficient for scales >100mg.

Comparative Synthetic Routes

We evaluate three distinct strategies for attaching a pentenyl chain to a standard phenolic pharmacophore (e.g., 4-Hydroxybenzonitrile).

Route A: Direct Alkylation (The "Discovery" Route)
  • Reagent: this compound (1.1 equiv).

  • Conditions:

    
    , Acetone or DMF, Ambient Temp.
    
  • Pros: Fastest kinetics; cleanest reaction profile; minimal elimination byproducts.

  • Cons: Prohibitive material cost; iodide waste is heavier.

Route B: Direct Alkylation (The "Economy" Route)
  • Reagent: 5-Bromo-1-pentene (1.2 equiv).

  • Conditions:

    
    , DMF, 60-80°C.
    
  • Pros: Lowest raw material cost.

  • Cons: Slower kinetics require heating; elevated temperatures increase risk of E2 elimination (forming 1,4-pentadiene); harder to drive to 100% conversion.

Route C: In Situ Finkelstein Activation (The "Process" Route)[3]
  • Reagent: 5-Bromo-1-pentene (1.1 equiv) + NaI (0.1 - 1.0 equiv).

  • Conditions:

    
    , Acetone/MEK (reflux) or DMF (50°C).
    
  • Mechanism: Catalytic or stoichiometric Iodide displaces Bromide to transiently form this compound, which immediately reacts with the substrate.

  • Pros: Kinetics approach Route A; Cost approaches Route B.

  • Cons: Requires additional reagent (NaI); salt filtration required.

Decision Logic & Pathway Visualization

The following diagram illustrates the decision-making process for selecting the optimal linker halide based on scale and substrate sensitivity.

LinkerSelection Start Target: Attach Pentenyl Chain ScaleCheck Reaction Scale? Start->ScaleCheck MicroScale < 100 mg (Discovery) ScaleCheck->MicroScale MacroScale > 1 gram (Process/Scale-up) ScaleCheck->MacroScale SubstrateCheck Substrate Cost / Sensitivity? MicroScale->SubstrateCheck RouteB ROUTE B: Buy 5-Bromo-1-pentene (Low Cost, Slow, High Temp) MacroScale->RouteB If NaI incompatible RouteC ROUTE C: In Situ Finkelstein (Bromide + 10% NaI) MacroScale->RouteC Recommended HighValue High Value / Thermally Unstable SubstrateCheck->HighValue Critical Standard Standard / Stable SubstrateCheck->Standard Non-Critical RouteA ROUTE A: Buy this compound (High Cost, Fast, Low Temp) HighValue->RouteA Standard->RouteC

Figure 1: Decision matrix for selecting the optimal alkylating agent based on scale and substrate constraints.

Experimental Protocols

Protocol 1: The Recommended Method (Route C - Finkelstein Activation)

This protocol uses catalytic sodium iodide to accelerate the alkylation of a phenol using the cheaper 5-bromo-1-pentene.

Materials:

  • Substrate: 4-Hydroxybenzonitrile (1.19 g, 10 mmol)

  • Reagent: 5-Bromo-1-pentene (1.64 g, 11 mmol, 1.1 equiv)

  • Catalyst: Sodium Iodide (150 mg, 1 mmol, 0.1 equiv)

  • Base: Potassium Carbonate (anhydrous, 2.76 g, 20 mmol, 2.0 equiv)

  • Solvent: Acetone (Reagent Grade, 20 mL) or DMF (for faster rates)

Workflow:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Hydroxybenzonitrile,

    
    , and NaI.
    
  • Solvation: Add Acetone (20 mL) and stir at room temperature for 5 minutes to create a suspension.

  • Addition: Add 5-Bromo-1-pentene via syringe.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to a gentle reflux (approx. 60°C bath temperature) for 4-6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The in situ generated iodide is highly reactive and will drive the reaction faster than bromide alone.

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , KBr, NaBr) through a sintered glass funnel or a pad of Celite.
    
  • Concentration: Remove the solvent under reduced pressure (rotary evaporator).

  • Purification: The residue is usually pure enough for subsequent steps. If necessary, purify via silica gel flash chromatography.

Protocol 2: Mechanistic Validation (Route A - Direct Iodide)

Use this only for small-scale library synthesis where speed is paramount.

Workflow:

  • Setup: Combine Substrate (0.1 mmol),

    
     (0.2 mmol), and This compound  (0.11 mmol) in DMF (1 mL).
    
  • Reaction: Stir at Room Temperature .

  • Time: Reaction is typically complete in < 1 hour due to the superior leaving group ability of the iodide (

    
    ).
    
  • Note: this compound is light sensitive. Wrap the reaction vessel in aluminum foil to prevent radical degradation of the reagent.

Mechanistic Insight: The "Finkelstein Effect"[3]

Why does Route C work so well? The reaction relies on the equilibrium exchange between the bromide and the iodide.

FinkelsteinMechanism RBr 5-Bromo-1-pentene (Cheap, Slow) RI This compound (Transient, Fast) RBr->RI Halogen Exchange (Fast Equilibrium) Product Product (Ar-O-Pentenyl) RBr->Product Direct Alkylation (k1) Slow NaI NaI (Catalyst) NaI->RI RI->Product Alkylation (k2) Very Fast Substrate Phenol (Ar-OH) Substrate->Product

Figure 2: The catalytic cycle.[3][4] The transient this compound reacts significantly faster (


) than the bulk bromide, driving the reaction forward.

The solubility difference drives the classic Finkelstein (using stoichiometric NaI in Acetone), as NaBr precipitates. However, in catalytic modes (Route C), we rely simply on the kinetic superiority of the R-I intermediate.

References

  • Oakwood Chemical. (2026). This compound Commercial Pricing. Retrieved from [Link]

  • Streitwieser, A. (1962). Solvolytic Displacement Reactions. McGraw-Hill. (Foundational text on Leaving Group ability: I > Br > Cl).
  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Kinetics of SN2 reactions).

Sources

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Reactant of Route 1
5-Iodo-1-pentene
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.